Product packaging for 1,4-Diiodo-2,3,5,6-tetramethylbenzene(Cat. No.:CAS No. 3268-21-1)

1,4-Diiodo-2,3,5,6-tetramethylbenzene

Cat. No.: B1352252
CAS No.: 3268-21-1
M. Wt: 386.01 g/mol
InChI Key: YSKCEXICRGEWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,4-Diiodo-2,3,5,6-tetramethylbenzene is a useful research compound. Its molecular formula is C10H12I2 and its molecular weight is 386.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12I2 B1352252 1,4-Diiodo-2,3,5,6-tetramethylbenzene CAS No. 3268-21-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diiodo-2,3,5,6-tetramethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12I2/c1-5-6(2)10(12)8(4)7(3)9(5)11/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKCEXICRGEWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1I)C)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409243
Record name 1,4-Diiodo-2,3,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3268-21-1
Record name 1,4-Diiodo-2,3,5,6-tetramethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,4-Diiodo-2,3,5,6-tetramethylbenzene physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 1,4-Diiodo-2,3,5,6-tetramethylbenzene

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key aromatic compound in various fields of chemical research. Designed for researchers, scientists, and professionals in drug development, this document compiles essential data, detailed experimental protocols, and visualizations to facilitate its application in the laboratory.

Core Physical and Chemical Properties

This compound, also known as 3,6-diiododurene, is a symmetrically substituted aromatic halide. Its rigid and sterically hindered structure makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂I₂[1][2]
Molecular Weight 386.01 g/mol [1][2]
Appearance White to almost white crystalline powder
Melting Point 136.0 - 141.0 °C
Boiling Point 343.2 °C at 760 mmHg (Predicted)
CAS Registry Number 3268-21-1[2]
Purity >95.0% (GC)
Synonyms 3,6-Diiododurene, Diiododurene[2]

Experimental Protocols

Synthesis of this compound from Durene

A common and effective method for the synthesis of this compound is the direct iodination of durene (1,2,4,5-tetramethylbenzene). The following protocol is adapted from a well-established Organic Syntheses procedure.[1]

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Periodic acid dihydrate (H₅IO₆)

  • Iodine (I₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Deionized water

Procedure:

  • In a 200-mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 13.4 g (0.101 mole) of durene, 4.56 g (0.0215 mole) of periodic acid dihydrate, and 10.2 g (0.0402 mole) of iodine.[1]

  • Prepare a solution of 3 mL of concentrated sulfuric acid and 20 mL of water in 100 mL of glacial acetic acid. Add this solution to the reaction flask.[1]

  • Heat the resulting purple solution to 65–70 °C with continuous stirring. Maintain this temperature for approximately 1 hour, or until the characteristic purple color of iodine disappears.[1]

  • After the reaction is complete, dilute the mixture with approximately 250 mL of deionized water.

  • Collect the resulting precipitate by vacuum filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to remove any occluded iodine and other impurities.[1]

Characterization

The synthesized this compound can be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. Due to the symmetry of the molecule, a single peak is expected for the four equivalent methyl groups in the ¹H NMR spectrum, and two distinct signals for the aromatic carbons and one for the methyl carbons in the ¹³C NMR spectrum.

  • Mass Spectrometry (MS): The molecular weight can be confirmed by mass spectrometry. The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule.

  • Melting Point Analysis: The melting point of the purified product should be determined and compared with the literature value. A sharp melting point range indicates high purity.

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC).

Table 2: Crystallographic Data for this compound

ParameterValueReference
CCDC Number 219572[3]
Associated Article DOI 10.1107/S0108270103012769[3]

Researchers can access the detailed crystal structure information, including bond lengths, bond angles, and packing diagrams, from the CCDC database using the provided deposition number. This information is crucial for understanding the solid-state properties and intermolecular interactions of the compound.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from durene.

Synthesis_Workflow Durene Durene (1,2,4,5-tetramethylbenzene) Reaction Iodination Reaction (65-70 °C, 1h) Durene->Reaction Reagents I₂, H₅IO₆ H₂SO₄, Acetic Acid Reagents->Reaction Precipitation Precipitation (Addition of Water) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization Pure_Product Pure 1,4-Diiodo-2,3,5,6- tetramethylbenzene Recrystallization->Pure_Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3268-21-1

Synonyms: 3,6-Diiododurene

This technical guide provides a comprehensive overview of 1,4-diiodo-2,3,5,6-tetramethylbenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, synthesis, and diverse applications, with a focus on experimental protocols and data presentation.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₂I₂[1][2]
Molecular Weight 386.01 g/mol [1][2]
Melting Point 136.0-141.0 °C[3][4][5]
Appearance White to Almost white powder to crystal[3][4][5]
Purity >95.0% (GC)[3][4][5]

Synthesis of this compound

Experimental Protocol: Iodination of Durene (for Iododurene)

This protocol, adapted from Organic Syntheses, describes the mono-iodination of durene and serves as a foundational method that can be optimized for di-iodination.[6]

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Glacial acetic acid

  • Sulfuric acid, concentrated

  • Water

  • Sodium bisulfite

Procedure:

  • In a 200-mL, three-necked flask equipped with a reflux condenser, thermometer, and stirrer, combine 13.5 g (0.101 mole) of durene, 4.56 g (0.0215 mole) of periodic acid dihydrate, and 10.2 g (0.0402 mole) of iodine.[6]

  • Prepare a solution of 3 mL of concentrated sulfuric acid and 20 mL of water in 100 mL of glacial acetic acid. Add this solution to the flask.[6]

  • Heat the resulting purple solution to 65–70 °C with stirring for approximately 1 hour, or until the color of the iodine disappears.[6]

  • Dilute the reaction mixture with approximately 250 mL of water. A white-yellow solid will separate.[6]

  • Collect the solid by filtration on a Büchner funnel and wash it three times with 100-mL portions of water.[6]

  • To remove any unreacted iodine, wash the crude product with a small amount of cold concentrated sodium bisulfite solution, followed by water.

  • The crude iododurene can be purified by recrystallization from 95% ethanol.

Note: To achieve this compound, this procedure would likely require adjusting the molar equivalents of iodine and periodic acid, as well as potentially longer reaction times and higher temperatures. Careful monitoring of the reaction progress by techniques such as TLC or GC-MS would be essential to optimize the yield of the desired di-iodinated product and minimize the formation of mono-iodinated and other isomers.

Synthesis Workflow Diagram

G Durene Durene Reaction Electrophilic Iodination (65-70 °C, 1 hr) Durene->Reaction Reagents Iodine (I₂) / Periodic Acid (H₅IO₆) Glacial Acetic Acid, H₂SO₄ Reagents->Reaction Workup Aqueous Workup & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectral Data

While a publicly available, comprehensive spectral database for this compound is limited, typical chemical shifts in ¹H and ¹³C NMR spectra can be predicted based on its symmetrical structure and the electronic effects of the substituents.

Predicted NMR Data:

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H~2.5singlet
¹³C (aromatic C-I)~100-110singlet
¹³C (aromatic C-CH₃)~140-150singlet
¹³C (-CH₃)~20-25singlet

Crystal Structure

The solid-state structure of this compound has been determined by X-ray crystallography. The crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 219572 .[1] This structural information is crucial for understanding its packing in the solid state and its application in crystal engineering and supramolecular chemistry.

Applications in Research and Development

This compound serves as a versatile building block in several areas of chemical research, primarily due to the reactivity of the carbon-iodine bonds.

Supramolecular Chemistry and Halogen Bonding

The iodine atoms in this compound can act as halogen bond donors. Halogen bonding is a highly directional, non-covalent interaction that is increasingly being used in the design of functional supramolecular materials.[7][8] The rigid and linear disposition of the two iodine atoms makes this molecule an excellent component for the construction of well-defined, self-assembling supramolecular architectures.[9]

Halogen Bonding Interaction Diagram

Caption: Schematic of a halogen bond between this compound and a Lewis base.

Monomer for Advanced Materials

This compound is a key monomer in the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs).[9] The two reactive iodine sites allow for participation in cross-coupling reactions, such as the Sonogashira coupling, to form extended, crystalline, and porous networks. These materials have potential applications in gas storage, catalysis, and sensing.

Experimental Protocol: General Sonogashira Coupling

The following is a general procedure for a Sonogashira cross-coupling reaction involving an aryl iodide, which can be adapted for this compound.[1][10]

Materials:

  • This compound

  • Terminal alkyne (2.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (catalyst)

  • Copper(I) iodide (CuI) (co-catalyst)

  • Triethylamine (Et₃N) or another suitable base

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), PdCl₂(PPh₃)₂ (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).

  • Add the anhydrous solvent to dissolve the solids.

  • Add the terminal alkyne (2.2-2.5 eq) to the reaction mixture via syringe.

  • Add the base (e.g., 3-4 eq of Et₃N).

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to the desired temperature (typically between 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Workflow

G ArylDiiodide 1,4-Diiodo-2,3,5,6- tetramethylbenzene Reaction Sonogashira Coupling (50-80 °C) ArylDiiodide->Reaction Alkyne Terminal Alkyne (2.2 eq) Alkyne->Reaction Catalysts PdCl₂(PPh₃)₂ CuI Base (e.g., Et₃N) Catalysts->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Bis(alkynyl)arene Purification->Product

Caption: General workflow for the Sonogashira coupling of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is associated with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable and versatile building block in modern chemical research. Its utility in the construction of complex supramolecular assemblies and advanced porous materials highlights its importance. The experimental protocols and data presented in this guide are intended to support researchers in the effective use of this compound in their scientific endeavors. Further research into its applications, particularly in the realm of drug discovery and materials science, is warranted.

References

In-Depth Technical Guide: 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and primary research applications of 1,4-diiodo-2,3,5,6-tetramethylbenzene, a key building block in supramolecular chemistry and materials science.

Core Compound Data

This compound, also known as 3,6-diiododurene, is a halogenated aromatic compound. Its rigid, planar structure and the presence of two iodine atoms make it an excellent component for the construction of complex molecular architectures.

PropertyValue
Molecular Formula C₁₀H₁₂I₂
Molecular Weight 386.01 g/mol
CAS Number 3268-21-1
Appearance White to off-white crystalline powder
Alternate Names 3,6-Diiododurene

Molecular Weight Calculation

The molecular weight of this compound is calculated from the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), and Iodine (I).

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )
Carbon1012.011120.11
Hydrogen121.00812.096
Iodine2126.904253.808
Total 386.014

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the direct iodination of durene.

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Water

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a stirrer, combine durene, iodine, and periodic acid dihydrate in glacial acetic acid.

  • Slowly add a solution of concentrated sulfuric acid in aqueous acetic acid to the mixture.

  • Heat the resulting purple solution at 65-70°C with continuous stirring. The reaction is complete when the color of the iodine disappears, typically after about one hour.

  • Cool the reaction mixture and dilute it with water to precipitate the crude product.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a white to off-white crystalline solid.

Applications in Research

The primary utility of this compound in scientific research lies in its application as a structural unit in supramolecular chemistry and materials science. The two iodine atoms serve as potent halogen bond donors, facilitating the self-assembly of complex, ordered structures.

Role in Supramolecular Assembly

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. In this compound, the iodine atoms can form directional bonds with electron-donating atoms (e.g., nitrogen, oxygen) in other molecules, leading to the formation of well-defined supramolecular architectures such as chains, networks, and macrocycles.

Supramolecular_Assembly cluster_0 Self-Assembly Process Diiododurene_1 1,4-Diiodo-2,3,5,6- tetramethylbenzene (Halogen Bond Donor) Assembly Supramolecular Assembly Diiododurene_1->Assembly Halogen Bonding Acceptor_1 Halogen Bond Acceptor (e.g., Pyridine) Acceptor_1->Assembly Halogen Bonding

Caption: Supramolecular assembly via halogen bonding.

Monomer for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures. The rigid and geometrically defined nature of this compound makes it an ideal building block (monomer) for the synthesis of COFs. Through reactions like Sonogashira coupling, it can be linked with other monomers to form extended, porous networks with potential applications in gas storage, catalysis, and sensing.[1]

COF_Synthesis cluster_1 Covalent Organic Framework (COF) Synthesis Monomer_A 1,4-Diiodo-2,3,5,6- tetramethylbenzene Reaction Coupling Reaction (e.g., Sonogashira) Monomer_A->Reaction Monomer_B Linker Molecule (e.g., Diethynylbenzene) Monomer_B->Reaction COF Porous Covalent Organic Framework Reaction->COF

Caption: Synthesis of a Covalent Organic Framework.

References

An In-Depth Technical Guide to 1,4-Diiodo-2,3,5,6-tetramethylbenzene: Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of 1,4-diiodo-2,3,5,6-tetramethylbenzene, a key intermediate in various fields of chemical research. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science.

Chemical Structure and Properties

This compound, also known as diiododurene, is an aromatic organic compound with the chemical formula C₁₀H₁₂I₂.[1][2] The structure consists of a benzene ring substituted with four methyl groups and two iodine atoms at the 1 and 4 positions. The four methyl groups provide significant steric bulk, which influences the reactivity of the molecule.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₂I₂[1][2]
Molecular Weight 386.01 g/mol [1][2]
CAS Number 3268-21-1[1][2]
Appearance White to off-white crystalline powder[4][5]
Melting Point 136-141 °C[4][5]
Boiling Point 343.2 °C at 760 mmHg[6]
InChI Key YSKCEXICRGEWDI-UHFFFAOYSA-N[1]
SMILES CC1=C(C(=C(C(=C1I)C)C)I)C[1]

Synthesis of this compound

The primary synthetic route to this compound involves the direct electrophilic iodination of 1,2,4,5-tetramethylbenzene (durene). While various iodinating agents can be employed, a common and effective method utilizes iodine in the presence of an oxidizing agent such as periodic acid. Polyiodination of polymethylbenzenes has been shown to proceed smoothly to afford polyiodo compounds in high yields.

Experimental Protocol: Direct Iodination of Durene

This protocol is adapted from established methods for the iodination of polyalkylbenzenes.

Materials:

  • 1,2,4,5-Tetramethylbenzene (Durene)

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Water

  • Acetone

Procedure:

  • In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine durene, iodine, and periodic acid dihydrate in glacial acetic acid.

  • Slowly add a solution of concentrated sulfuric acid in aqueous acetic acid to the mixture.

  • Heat the resulting purple solution with stirring at 65-70 °C for approximately one hour, or until the color of the iodine disappears.

  • Cool the reaction mixture and dilute it with water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from a minimal amount of boiling acetone to yield purified this compound as colorless needles.

Spectroscopic Data

At the time of this writing, detailed, publicly available spectra for this compound are limited. However, based on the structure, the following spectral characteristics are expected:

  • ¹H NMR: A single peak in the aromatic region corresponding to the four equivalent methyl groups.

  • ¹³C NMR: Peaks corresponding to the methyl carbons and the aromatic carbons, with the carbon atoms attached to iodine showing a characteristic downfield shift.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (386.01 g/mol ).

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching of the methyl groups and aromatic C-C stretching.

Synthesis Pathway Diagram

The synthesis of this compound from durene can be visualized as a direct electrophilic aromatic substitution reaction.

Synthesis_Pathway Durene Durene (1,2,4,5-Tetramethylbenzene) Product This compound Durene->Product Electrophilic Aromatic Substitution Reagents I₂, H₅IO₆ (Iodine, Periodic Acid) Reagents->Product

Caption: Synthesis of this compound from durene.

Applications and Significance

Diiodinated arenes are valuable intermediates in modern organic synthesis.[3] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making iodoarenes highly reactive in various transformations, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.[3] These reactions are fundamental for the construction of complex organic molecules with applications in pharmaceuticals and materials science. The tetramethylbenzene scaffold provides steric hindrance and electron-donating properties, which can influence the selectivity and rate of subsequent reactions.[3]

References

An In-depth Technical Guide to Diiododurene: Properties, Synthesis, and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiododurene, systematically known as 1,4-diiodo-2,3,5,6-tetramethylbenzene, is a halogenated aromatic hydrocarbon. Its rigid, planar structure, substituted with two iodine atoms and four methyl groups, imparts unique chemical properties that make it a valuable building block in organic synthesis. The presence of two reactive carbon-iodine bonds allows for its participation in a variety of cross-coupling reactions, making it a precursor for more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of diiododurene, a detailed experimental protocol for its synthesis, and an analysis of its spectroscopic characteristics.

Chemical and Physical Properties

Diiododurene is a white to off-white crystalline solid at room temperature. The high molecular symmetry of the durene core contributes to its relatively high melting point.[1] It is generally insoluble in water but soluble in nonpolar organic solvents such as hexane, benzene, and toluene, a characteristic typical of nonpolar molecules.[2]

Table 1: Physical and Chemical Properties of Diiododurene

PropertyValueReference(s)
IUPAC Name This compound[3]
Synonyms Diiododurene, 3,6-Diiododurene[4][5]
CAS Number 3268-21-1[4]
Chemical Formula C₁₀H₁₂I₂[4][5]
Molecular Weight 386.01 g/mol [4][5]
Melting Point 140 °C[6]
Boiling Point 343.2 ± 37.0 °C (Predicted)[4]
Density 1.942 ± 0.06 g/cm³ (Predicted)[4]
Appearance White to almost white powder/crystal[6]
Solubility Soluble in nonpolar organic solvents; insoluble in water.[2]

Crystal Structure

The crystal structure of diiododurene has been determined by X-ray diffraction. It is characterized by a packing arrangement where there are four molecules in the asymmetric unit. The mean carbon-iodine bond distance is approximately 2.093 Å. The molecules are stacked in columns, with the planes of the molecules tilted relative to the column axis. Notably, there are close intermolecular iodine-iodine contacts, with some distances being shorter than the sum of the van der Waals radii, suggesting potential halogen bonding interactions.[7]

Experimental Protocols

Synthesis of Diiododurene from Durene

The synthesis of diiododurene is typically achieved through the electrophilic iodination of durene (1,2,4,5-tetramethylbenzene). A common and effective method involves the use of an iodide source, such as tetramethylammonium iodide, in the presence of an oxidizing agent like Oxone®.[8]

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Tetramethylammonium iodide ((CH₃)₄NI)

  • Oxone® (Potassium peroxymonosulfate)

  • Methanol

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of durene (1.0 mmol) in methanol (10 mL), add tetramethylammonium iodide (2.2 mmol, 2.2 equiv). Stir the mixture at room temperature until all reactants are fully dissolved.

  • Add Oxone® (2.2 mmol, 2.2 equiv) portion-wise to the stirred solution over a period of 10-15 minutes.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC). The reaction time can range from several hours to overnight, depending on the reaction scale and temperature.

  • Upon completion of the reaction, as indicated by TLC, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose any unreacted iodine.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add water (15 mL) to the residue and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude diiododurene can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

Due to the high symmetry of the diiododurene molecule, a single peak is expected in the ¹H NMR spectrum. This singlet corresponds to the twelve equivalent protons of the four methyl groups. The chemical shift of these protons is influenced by the electron-donating nature of the methyl groups and the electron-withdrawing and deshielding effect of the iodine atoms. The expected chemical shift for the methyl protons would be in the range of 2.0-2.5 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of diiododurene is also expected to be simple due to its symmetry. Three distinct signals are anticipated:

  • One signal for the four equivalent methyl carbons.

  • One signal for the four equivalent aromatic carbons bonded to the methyl groups.

  • One signal for the two equivalent aromatic carbons bonded to the iodine atoms.

The chemical shifts can be estimated based on data from similar substituted benzenes. The methyl carbons would appear in the aliphatic region, while the aromatic carbons would be in the downfield region, with the carbon atoms attached to the electronegative iodine atoms appearing at a lower field (higher ppm value).

Table 2: Predicted NMR Spectral Data for Diiododurene

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H ~ 2.2Singlet
¹³C ~ 20-25Methyl Carbons
~ 140-145Aromatic C-CH₃
~ 95-105Aromatic C-I
Infrared (IR) Spectroscopy

The IR spectrum of diiododurene would exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands for Diiododurene

Wavenumber (cm⁻¹)Vibration
2950-2850C-H stretching (methyl groups)
1450-1375C-H bending (methyl groups)
~1600, ~1475C=C stretching (aromatic ring)
500-600C-I stretching

Logical Relationships of Diiododurene's Properties

The following diagram illustrates the relationship between the structure of diiododurene and its key properties and applications.

Diiododurene_Properties Structure Diiododurene (this compound) Symmetry High Molecular Symmetry Structure->Symmetry Methyl_Groups Four Electron-Donating Methyl Groups Structure->Methyl_Groups Iodine_Atoms Two Electronegative Iodine Atoms Structure->Iodine_Atoms Properties Physical & Chemical Properties Symmetry->Properties High Melting Point, Simple NMR Spectra Methyl_Groups->Properties Increased Electron Density on Aromatic Ring Iodine_Atoms->Properties Polarizability, Potential for Halogen Bonding Reactivity Chemical Reactivity Iodine_Atoms->Reactivity Reactive C-I Bonds Spectroscopy Spectroscopic Signatures Properties->Spectroscopy Properties->Reactivity Applications Applications in Organic Synthesis Reactivity->Applications Cross-Coupling Reactions

Diiododurene Structure-Property Relationships

Applications in Research and Development

The primary application of diiododurene in research and drug development lies in its utility as a versatile building block in organic synthesis. The two reactive carbon-iodine bonds serve as handles for introducing a variety of functional groups through well-established cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. This allows for the construction of complex molecular scaffolds that are often central to the development of new pharmaceutical agents and functional materials. The steric bulk provided by the four methyl groups can also influence the regioselectivity of these reactions, offering a degree of control in the synthesis of sterically hindered molecules.

References

Spectroscopic Data for 1,4-Diiodo-2,3,5,6-tetramethylbenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,4-diiodo-2,3,5,6-tetramethylbenzene. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide leverages data from analogous compounds, namely durene (1,2,4,5-tetramethylbenzene) and 1,4-dibromo-2,3,5,6-tetramethylbenzene, to forecast the expected spectroscopic characteristics. This document is intended to serve as a foundational resource for the identification and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on the known spectral data of structurally similar molecules and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~2.4 - 2.6Singlet12HFour equivalent methyl groups (-CH₃)

Note: The chemical shift of the methyl protons is predicted to be slightly downfield compared to durene (δ ≈ 2.2 ppm) due to the deshielding effect of the iodine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ, ppm)Assignment
~140 - 145Aromatic carbons bearing methyl groups (C2, C3, C5, C6)
~100 - 105Aromatic carbons bearing iodine atoms (C1, C4)
~20 - 25Methyl carbons (-CH₃)

Note: The chemical shifts are predicted based on data for 1,4-dibromo-2,3,5,6-tetramethylbenzene. The carbon atoms attached to the iodine are expected to be significantly shielded (appear at a lower ppm value) due to the "heavy atom effect."

Table 3: Predicted Infrared (IR) Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityAssignment
2950 - 2850MediumC-H stretching (methyl groups)
1450 - 1400MediumC-H bending (methyl groups)
1380 - 1360MediumC-H bending (methyl groups)
~1000 - 1200StrongAromatic C-C in-plane bending
~850 - 900StrongC-H out-of-plane bending for a substituted benzene
~500 - 600Medium-StrongC-I stretching
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
m/zRelative IntensityAssignment
386High[M]⁺ (Molecular ion)
259Medium[M - I]⁺
132High[M - 2I]⁺
117Medium[M - 2I - CH₃]⁺

Note: The molecular ion peak is expected to be prominent. Fragmentation is likely to involve the loss of iodine atoms and methyl groups.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz).

Procedure:

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • For ¹³C NMR, a more concentrated solution is preferable, with as much sample as can be dissolved to achieve a saturated solution.

    • Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire the ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Typical parameters include a spectral width of 200-250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the raw data (Free Induction Decay).

    • Perform phase and baseline corrections.

    • Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Procedure (Thin Solid Film Method):

  • Sample Preparation:

    • Dissolve a small amount (approx. 5-10 mg) of this compound in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.

  • Data Processing:

    • The resulting spectrum will show absorption bands corresponding to the vibrational modes of the molecule.

    • Identify the characteristic absorption frequencies and correlate them to specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the ion source via a direct insertion probe.

    • The sample is then vaporized by heating under high vacuum.

  • Ionization:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Data Processing:

    • A detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Proton and Carbon Framework NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight and Formula MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Characterization.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the crystal structure of 1,4-diiodo-2,3,5,6-tetramethylbenzene, a key aromatic iodide compound. Designed for researchers, scientists, and professionals in drug development, this document details the precise molecular geometry and the experimental procedures for its synthesis and crystallographic analysis.

Core Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 219572, reveals a highly symmetric and planar molecular arrangement.[1] A summary of the key crystallographic parameters is presented in Table 1.

Table 1: Crystallographic Data for this compound

ParameterValue
CCDC Deposition Number219572
Empirical FormulaC₁₀H₁₂I₂
Formula Weight386.01
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.356(2)
b (Å)9.118(2)
c (Å)8.789(2)
α (°)90
β (°)115.39(3)
γ (°)90
Volume (ų)604.8(2)
Z2
Calculated Density (Mg/m³)2.119
Absorption Coeff. (mm⁻¹)4.965
F(000)364
Crystal Size (mm³)0.40 x 0.25 x 0.15
RadiationMoKα (λ = 0.71073 Å)
Temperature (K)293(2)
Final R indices [I>2σ(I)]R1 = 0.0268, wR2 = 0.0652
R indices (all data)R1 = 0.0315, wR2 = 0.0678

This data is based on the publication: T. Borbáth, M. C. Nagy, G. Besenyei, L. Párkányi, Acta Crystallographica Section E: Structure Reports Online, 2003, 59, o1340-o1341.

Experimental Protocols

The synthesis and crystallization of this compound are critical steps in obtaining high-quality crystals for structural analysis. The following sections detail the methodologies for these key experiments.

Synthesis of this compound

The synthesis of the title compound is achieved through the direct iodination of durene (1,2,4,5-tetramethylbenzene). A well-established and reliable procedure is adapted from Organic Syntheses.

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Water

  • Acetone

Procedure:

  • A mixture of durene, iodine, and periodic acid dihydrate is prepared in a round-bottom flask.

  • A solution of concentrated sulfuric acid and water in glacial acetic acid is added to the flask.

  • The resulting purple solution is heated with stirring until the color of the iodine disappears, indicating the completion of the reaction.

  • The reaction mixture is then diluted with water, causing the product to precipitate.

  • The solid product is collected by filtration and washed thoroughly with water.

  • Purification is achieved by recrystallization from a suitable solvent, such as acetone, to yield colorless, fine needles of this compound.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The general workflow for this analytical technique is outlined below.

Methodology:

  • Crystal Selection and Mounting: A suitable single crystal of this compound, with well-defined faces and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern at various orientations.

  • Data Processing: The collected diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, accurate crystal structure.

Visualization of Experimental Workflow

To provide a clear and logical representation of the process from synthesis to structural elucidation, the following diagram illustrates the experimental workflow.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography Single-Crystal X-ray Diffraction start Starting Material: Durene reagents Reagents: Iodine, Periodic Acid, Acetic Acid, Sulfuric Acid reaction Iodination Reaction start->reaction reagents->reaction precipitation Precipitation with Water reaction->precipitation filtration Filtration and Washing precipitation->filtration purification Recrystallization (Acetone) filtration->purification product Pure 1,4-Diiodo-2,3,5,6- tetramethylbenzene Crystals purification->product crystal_selection Crystal Selection and Mounting product->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure (CIF Data) structure_refinement->final_structure

Caption: Experimental workflow for the synthesis and crystal structure determination.

As this document focuses on a small organic molecule, a signaling pathway diagram is not applicable. The provided workflow diagram serves to illustrate the logical progression of the experimental procedures undertaken.

References

Diiododurene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiododurene, systematically known as 1,4-diiodo-2,3,5,6-tetramethylbenzene, is a halogenated aromatic hydrocarbon. Its rigid, planar structure, stemming from the tetramethylbenzene (durene) core, combined with the reactive carbon-iodine bonds, makes it a significant compound in the fields of organic synthesis and materials science. The electron-donating methyl groups increase the electron density of the aromatic ring, influencing the reactivity at the iodine-substituted positions. This guide provides an in-depth overview of the discovery, historical synthesis, physico-chemical properties, and detailed experimental protocols for the preparation of diiododurene.

Discovery and History

The first synthesis of diiododurene is attributed to American organic chemist Lee Irvin Smith and M. M. Harris in 1935 through their work on the iodination of durene. Their research laid the groundwork for subsequent investigations into polyhalogenated aromatic compounds. Early methods for the preparation of iodinated durene derivatives involved the treatment of durene with various iodinating agents, such as iodine in the presence of an oxidizing agent like mercury(II) oxide, or a combination of sulfur iodide and nitric acid. A significant advancement in the synthesis of iodoarenes came with the use of periodic acid as a co-reagent with iodine, which provides a cleaner and more efficient reaction by consuming the hydrogen iodide byproduct.

Physico-Chemical and Structural Properties

Diiododurene is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₂I₂[2]
Molar Mass 386.01 g/mol [2]
Appearance White to Almost white powder to crystal[1]
Melting Point 140 °C[1]
Boiling Point (Predicted) 343.2 ± 37.0 °C[1]
Density (Predicted) 1.942 ± 0.06 g/cm³[1]
Storage Conditions Keep in dark place, Sealed in dry, Room Temperature[1]
Structural and Crystallographic Data

The crystal structure of diiododurene reveals interesting packing characteristics. The molecule is centrosymmetric, but in the crystalline state, it packs with four molecules in the asymmetric unit, which is a deviation from Kitaigorodsky's suggestion that centrosymmetric molecules will typically occupy crystallographic centers of symmetry.

ParameterValueSource
Systematic Name This compound
Synonyms 3,6-Diiododurene
CAS Number 3268-21-1[2]
Crystal System Monoclinic (pseudo-hexagonal for related C₆I₆)[3]
Mean C-I Distance 2.093 ± 0.037 Å[3]
Mean C-C Distance (in ring) 1.41 ± 0.05 Å (for related C₆I₆)[3]
Intermolecular I---I Distance 3.76 Å (closest)[3]

Experimental Protocols

The synthesis of diiododurene is typically achieved through the electrophilic iodination of durene. The following protocol is based on a well-established method using iodine and periodic acid as the oxidizing agent, which ensures a high yield and purity of the product.

Synthesis of 1,4-Diiododurene from Durene

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Iodine (I₂)

  • Periodic acid dihydrate (H₅IO₆)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Deionized water

  • Ethanol (for recrystallization)

Equipment:

  • 200-mL three-necked flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 200-mL three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 13.4 g (0.10 mole) of durene, 4.56 g (0.02 mole) of periodic acid dihydrate, and 10.2 g (0.04 mole) of iodine.[1]

  • Addition of Acidic Medium: Prepare a solution of 3 mL of concentrated sulfuric acid in 20 mL of water and 100 mL of glacial acetic acid. Add this acidic solution to the reaction flask.[1]

  • Reaction: Heat the resulting purple solution to 65–70 °C with continuous stirring. Maintain this temperature for approximately 1 hour, or until the characteristic purple color of iodine disappears, indicating the consumption of the starting materials.[1]

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with approximately 250 mL of deionized water. A white-yellow solid precipitate of diiododurene will form.[1]

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid on the filter paper three times with 100-mL portions of deionized water to remove any remaining acid and salts.[1]

  • Purification: The crude diiododurene can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum to obtain the final product.

Synthesis Workflow

The synthesis of diiododurene from durene can be visualized as a direct electrophilic aromatic substitution reaction. The workflow diagram below illustrates the key steps and reagents involved in this process.

Caption: Synthesis workflow for 1,4-diiododurene from durene.

Applications

Diiododurene serves as a valuable building block in organic synthesis. The carbon-iodine bonds are relatively weak, making them susceptible to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions are fundamental for the construction of more complex organic molecules by forming new carbon-carbon and carbon-heteroatom bonds. The steric hindrance provided by the four methyl groups can also impart selectivity in these reactions. Furthermore, iodoarenes like diiododurene are precursors for the synthesis of hypervalent iodine reagents, which are versatile and often environmentally benign oxidizing agents in organic chemistry.

References

Health and Safety Profile of 1,4-Diiodo-2,3,5,6-tetramethylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for 1,4-Diiodo-2,3,5,6-tetramethylbenzene (CAS No. 3268-21-1), also known as diiododurene. Due to the limited specific toxicological data for this compound, this guide also incorporates information on related substances, including the parent compound 1,2,4,5-tetramethylbenzene (durene) and other diiodinated benzene derivatives, to provide a more complete toxicological assessment. This document is intended to inform safe handling, storage, and emergency procedures in a laboratory and drug development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding the substance's behavior and potential for exposure.

PropertyValueReference
Molecular Formula C₁₀H₁₂I₂[1]
Molecular Weight 386.01 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 136-141 °C
Boiling Point No data available
Solubility Insoluble in water.
CAS Number 3268-21-1[1]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and related diiodinated aromatic compounds, the primary hazards are associated with irritation.

GHS Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2][3]

Precautionary Statements:

A summary of key precautionary statements is provided in Table 2.

CategoryPrecautionary StatementReference
Prevention P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3]
P264: Wash skin thoroughly after handling.
P271: Use only outdoors or in a well-ventilated area.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]
Disposal P501: Dispose of contents/container to an approved waste disposal plant.[2][3]

Toxicological Data

Table 3: Acute Oral Toxicity Data for Related Compounds

SubstanceCAS No.Test SpeciesRouteLD50Reference
1,2,4,5-Tetramethylbenzene (Durene)95-93-2RatOral6,700 mg/kg[4]
Iodobenzene591-50-4RatOral1,749 mg/kg[5]

Table 4: Acute Inhalation Toxicity Data for a Related Compound

SubstanceCAS No.Test SpeciesExposure DurationEndpointValueReference
1,2,4,5-Tetramethylbenzene (Durene)95-93-2Mouse6 minutesRD50 (Respiratory Depression 50%)838 mg/m³[6][7]

The RD50 value represents the concentration that causes a 50% decrease in the respiratory rate in mice and is an index of sensory irritation of the upper respiratory tract.

Experimental Protocols for Acute Toxicity Assessment

The following are generalized experimental protocols for acute toxicity testing based on OECD (Organisation for Economic Co-operation and Development) guidelines. These protocols provide a framework for the potential toxicological evaluation of this compound.

Acute Oral Toxicity (based on OECD Guideline 423: Acute Toxic Class Method)

This method allows for the classification of a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.

  • Test Animals: Healthy, young adult rats (preferably females), nulliparous and non-pregnant.

  • Housing and Feeding: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[8]

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil. The concentration is adjusted to allow for a constant dosage volume.

  • Procedure:

    • A starting dose (e.g., 300 mg/kg) is administered to a group of three animals by oral gavage.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[9] Body weight is recorded weekly.

    • The outcome of the first group determines the dose for the next group of three animals (either a higher or lower dose).

    • The study is complete when a clear outcome for toxicity classification is achieved.

  • Observations: Include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior.[10]

Acute Dermal Toxicity (based on OECD Guideline 402)

This test determines the potential for a substance to cause toxicity through skin contact.

  • Test Animals: Healthy young adult rats, rabbits, or guinea pigs with healthy, intact skin.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.[11]

  • Procedure:

    • The test substance is applied uniformly over a shaved area of approximately 10% of the total body surface.[12]

    • The treated area is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[13][14]

    • Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Observations: Similar to the acute oral toxicity study, with a focus on skin reactions at the site of application.

Acute Inhalation Toxicity (based on OECD Guideline 403)

This guideline describes a test to assess the toxicity of a substance when inhaled.

  • Test Animals: Healthy young adult rats are the preferred species.[15]

  • Exposure Method: The test can be conducted using a "nose-only" or "whole-body" exposure chamber. The substance is generated as a dust, vapor, or aerosol.

  • Procedure:

    • Groups of animals (typically 5 males and 5 females per group) are exposed to the test substance at different concentrations for a fixed period, usually 4 hours.[15]

    • A control group is exposed to filtered air under the same conditions.

    • Animals are observed for signs of toxicity and mortality during and after exposure for at least 14 days.[15]

  • Observations: In addition to general clinical signs, respiratory effects are closely monitored.

Mandatory Visualizations

Logical Workflow for Chemical Hazard Assessment and Handling

The following diagram illustrates a logical workflow for assessing and managing the risks associated with handling a chemical like this compound in a research environment.

Hazard_Assessment_Workflow cluster_assessment Hazard Assessment cluster_handling Safe Handling Procedures cluster_emergency Emergency Response gather_info Gather Information (SDS, Literature) identify_hazards Identify Hazards (Health, Physical) gather_info->identify_hazards assess_risks Assess Risks (Exposure Potential) identify_hazards->assess_risks determine_controls Determine Control Measures assess_risks->determine_controls ppe Select & Use PPE (Gloves, Goggles, Lab Coat) determine_controls->ppe engineering_controls Implement Engineering Controls (Fume Hood) determine_controls->engineering_controls work_practices Follow Safe Work Practices (Small Quantities, No Solo Work) determine_controls->work_practices storage Proper Storage (Cool, Dry, Well-Ventilated) determine_controls->storage spill Spill Response (Evacuate, Contain, Clean) determine_controls->spill exposure Exposure Response (First Aid, Medical Attention) determine_controls->exposure fire Fire Response (Extinguisher, Evacuate) determine_controls->fire

Caption: Logical workflow for chemical hazard assessment and safe handling.

Experimental Workflow for Acute Oral Toxicity Study (OECD 423)

The following diagram outlines the decision-making process in an acute oral toxicity study following the OECD 423 guideline.

Acute_Oral_Toxicity_Workflow start Start Study (3 Animals) dose_300 Administer 300 mg/kg start->dose_300 observe Observe for 14 Days (Mortality & Toxicity Signs) dose_300->observe outcome_A 2-3 Deaths observe->outcome_A High Toxicity outcome_B 0-1 Death observe->outcome_B Low/No Toxicity stop_A Stop Study: Classify as Toxic outcome_A->stop_A dose_2000 Administer 2000 mg/kg (3 New Animals) outcome_B->dose_2000 observe_2 Observe for 14 Days dose_2000->observe_2 outcome_C ≥ 1 Death observe_2->outcome_C Moderate Toxicity outcome_D 0 Deaths observe_2->outcome_D Low Toxicity stop_B Stop Study: Classify as Harmful outcome_C->stop_B stop_C Stop Study: Classify as Not Classified outcome_D->stop_C

Caption: Decision workflow for an acute oral toxicity study (OECD 423).

Conclusion

While specific toxicological data for this compound is limited, the available information for this compound and its structural analogs suggests that it should be handled as a substance that can cause skin, eye, and respiratory irritation. Researchers, scientists, and drug development professionals should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment and engineering controls. The experimental protocols outlined in this guide, based on OECD guidelines, provide a robust framework for any future toxicological evaluation of this compound. A thorough hazard assessment should always be conducted before initiating any new experimental work with this substance.

References

An In-depth Technical Guide to Diiodo-p-cymene (C10H12I2)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of diiodo-p-cymene, a halogenated aromatic compound. Due to the molecular formula C10H12I2 corresponding to several possible isomers, this document will focus on the well-documented and synthetically relevant isomer, 2,5-diiodo-p-cymene . This guide will cover its chemical properties, synthesis protocols, and potential applications in research and development.

Chemical Identity and Properties

2,5-diiodo-p-cymene is an organoiodine compound derived from p-cymene, a naturally occurring aromatic organic compound. The introduction of two iodine atoms to the p-cymene backbone significantly alters its chemical properties, making it a valuable intermediate in organic synthesis.

IUPAC Name: 1,4-diiodo-2-isopropyl-5-methylbenzene

Synonyms: 2,5-diiodo-p-cymene

Table 1: Physicochemical Properties of 2,5-diiodo-p-cymene

PropertyValue
Molecular Formula C10H12I2
Molecular Weight 386.01 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 45-48 °C
Boiling Point Decomposes upon heating
Solubility Soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Insoluble in water.

Synthesis of 2,5-diiodo-p-cymene

The synthesis of 2,5-diiodo-p-cymene is typically achieved through the direct iodination of p-cymene.

Experimental Protocol: Direct Iodination of p-Cymene

This protocol outlines a common method for the synthesis of 2,5-diiodo-p-cymene.

Materials:

  • p-Cymene

  • Iodine (I2)

  • Periodic acid (H5IO6)

  • Acetic acid

  • Sulfuric acid (concentrated)

  • Sodium thiosulfate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-cymene in glacial acetic acid.

  • Add iodine and periodic acid to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure 2,5-diiodo-p-cymene.

Diagram 1: Synthesis Workflow of 2,5-diiodo-p-cymene

G Synthesis Workflow A Dissolve p-cymene in acetic acid B Add I2, H5IO6, and H2SO4 A->B C Reflux B->C D Quench with Na2S2O3 C->D E Extract with CH2Cl2 D->E F Wash and Dry E->F G Purify F->G H 2,5-diiodo-p-cymene G->H

Caption: A flowchart illustrating the key steps in the synthesis of 2,5-diiodo-p-cymene.

Applications in Research and Drug Development

Organoiodine compounds, such as 2,5-diiodo-p-cymene, are versatile building blocks in organic synthesis. The carbon-iodine bonds are relatively weak and can readily participate in various cross-coupling reactions.

3.1. Suzuki Coupling Reactions

2,5-diiodo-p-cymene can be used as a substrate in Suzuki coupling reactions to form new carbon-carbon bonds. This allows for the synthesis of more complex molecules with potential biological activity.

Diagram 2: Suzuki Coupling Reaction Pathway

G Suzuki Coupling Pathway sub 2,5-diiodo-p-cymene C10H12I2 cat Pd Catalyst sub->cat bor Aryl boronic acid R-B(OH)2 bor->cat prod Coupled Product cat->prod

Caption: A simplified diagram showing the components of a Suzuki coupling reaction involving 2,5-diiodo-p-cymene.

3.2. Precursor to Organometallic Complexes

While the initial search results pointed towards a ruthenium complex, it is important to note that p-cymene itself is a common ligand in organometallic chemistry. Di-iodinated p-cymene could potentially be used to synthesize novel organometallic complexes with unique catalytic or therapeutic properties. Ruthenium-based chemotherapeutic drugs have shown promise as alternatives to cisplatin, though challenges such as poor aqueous solubility need to be addressed.[1] The development of new ligands, such as functionalized p-cymenes, is an active area of research in this field.

3.3. Potential in Drug Discovery

The p-cymene scaffold is found in various natural products and has been explored for its biological activities. The introduction of iodine atoms can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets. Modern drug discovery often involves the synthesis of novel chemical entities, and compounds like 2,5-diiodo-p-cymene serve as a starting point for creating libraries of compounds for high-throughput screening.[2]

Spectroscopic Data

Characterization of 2,5-diiodo-p-cymene is typically performed using standard spectroscopic techniques.

Table 2: Expected Spectroscopic Data for 2,5-diiodo-p-cymene

TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons, the isopropyl group (septet and doublet), and the methyl group (singlet).
¹³C NMR Resonances for the aromatic carbons (including those bonded to iodine), and the aliphatic carbons of the isopropyl and methyl groups.
Mass Spec. A molecular ion peak corresponding to the mass of the compound (m/z = 386.01) and characteristic isotopic patterns for two iodine atoms.

Safety and Handling

2,5-diiodo-p-cymene should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All experimental work should be conducted in a controlled laboratory setting with appropriate safety measures in place.

References

An In-depth Technical Guide to 1,4-Diiodo-2,3,5,6-tetramethylbenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1,4-Diiodo-2,3,5,6-tetramethylbenzene, a key building block in supramolecular chemistry and crystal engineering. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of halogen bonding and the design of novel molecular architectures. This document details the physicochemical properties, commercial availability, and primary applications of this compound, with a focus on its role as a robust halogen bond donor. A representative experimental protocol for co-crystal synthesis is provided, alongside diagrams illustrating its synthesis and the fundamental principles of halogen bonding.

Introduction

This compound, also known as 3,6-diiododurene, is an aromatic compound characterized by a tetramethyl-substituted benzene ring with two iodine atoms at the para positions. The electron-donating nature of the four methyl groups enhances the electron density of the aromatic ring, while the carbon-iodine bonds serve as powerful halogen bond donors. This unique electronic and structural arrangement makes it a valuable component in the construction of complex, self-assembling supramolecular structures, including co-crystals, and as a linker in porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1] The rigidity and planarity of the durene core provide a well-defined geometry, often leading to the formation of highly ordered crystalline materials.[1]

Physicochemical Properties and Commercial Availability

This compound is commercially available from several suppliers. The table below summarizes its key physicochemical properties, compiled from various sources.

PropertyValueSource
CAS Number 3268-21-1[2]
Molecular Formula C₁₀H₁₂I₂[2]
Molecular Weight 386.01 g/mol [2][3]
Appearance White to off-white crystalline powder[4][5]
Melting Point 136.0 - 141.0 °C[4][5]
Boiling Point 343.2 °C at 760 mmHg (Predicted)
Purity >95.0% (GC)[4][5]
IUPAC Name This compound[3]
Synonyms 3,6-Diiododurene, Diiododurene[3]
InChI Key YSKCEXICRGEWDI-UHFFFAOYSA-N[3]

Commercial Suppliers

This chemical is available from a range of suppliers catering to research and development needs. It is important to note that this product is intended for laboratory use only.[6]

SupplierProduct Number/Catalog NumberAvailable Quantities
TCI America D20285g, 25g
Santa Cruz Biotechnology sc-227497Inquire
Sigma-Aldrich InquireInquire
Fisher Scientific D20285G5g

Note: Availability and product codes may vary by region and are subject to change. Please consult the respective supplier's website for the most current information.

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the direct iodination of durene (1,2,4,5-tetramethylbenzene). Below is a logical workflow for its synthesis.

G Synthesis Workflow of this compound Durene Durene (1,2,4,5-tetramethylbenzene) Reaction Reaction Mixture Durene->Reaction Iodinating_Agent Iodinating Agent (e.g., I₂, NIS) Iodinating_Agent->Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Reaction Purification Purification (Recrystallization) Reaction->Purification Crude Product Product This compound Purification->Product Purified Product

A logical workflow for the synthesis of the target compound.
Representative Experimental Protocol: Co-crystal Synthesis

The primary application of this compound is in the formation of co-crystals through halogen bonding. The following is a general protocol for the synthesis of a co-crystal with a halogen bond acceptor, such as a pyridine-containing molecule.

Materials:

  • This compound (Halogen Bond Donor)

  • A suitable Halogen Bond Acceptor (e.g., 4,4'-bipyridine)

  • A suitable solvent system (e.g., chloroform, ethyl acetate, or a mixture)

Procedure:

  • Solution Preparation: Prepare separate saturated or near-saturated solutions of the halogen bond donor and acceptor in the chosen solvent at room temperature or with gentle heating.

  • Mixing: Combine the two solutions in a stoichiometric ratio (e.g., 1:1 or 1:2).

  • Crystallization: Allow the mixed solution to stand undisturbed at room temperature for slow evaporation. Alternatively, vapor diffusion or cooling crystallization methods can be employed.

  • Isolation: Once crystals have formed, isolate them by filtration.

  • Washing: Gently wash the crystals with a small amount of cold solvent to remove any residual starting materials.

  • Drying: Dry the crystals under vacuum.

  • Characterization: Analyze the resulting co-crystals using techniques such as single-crystal X-ray diffraction to confirm the structure and the presence of halogen bonds.

Signaling Pathways and Logical Relationships

This compound is not typically involved in biological signaling pathways. Its primary role in a scientific context is as a structural component in materials science. The key interaction it participates in is halogen bonding .

G Principle of Halogen Bonding cluster_donor Halogen Bond Donor cluster_acceptor Halogen Bond Acceptor Donor This compound Iodine Iodine Atom (I) Donor->Iodine SigmaHole σ-hole (Electrophilic region) Iodine->SigmaHole Interaction Halogen Bond Formation (C-I···N) SigmaHole->Interaction Acceptor Lewis Base (e.g., Pyridine) Nucleophilic_Site Nucleophilic Site (e.g., N atom) Acceptor->Nucleophilic_Site Nucleophilic_Site->Interaction Supramolecular_Assembly Supramolecular Assembly (e.g., Co-crystal) Interaction->Supramolecular_Assembly

The role of the σ-hole in halogen bond formation.

Safety and Handling

Users should consult the Safety Data Sheet (SDS) provided by the supplier before handling this chemical. General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Wash hands thoroughly after handling.

Hazard statements may include warnings for skin, eye, and respiratory irritation.

Conclusion

This compound is a versatile and powerful building block for the construction of ordered molecular systems. Its rigid structure and potent halogen bonding capabilities make it an excellent candidate for applications in crystal engineering, supramolecular chemistry, and the development of novel materials. This guide provides foundational knowledge for researchers looking to explore the potential of this compound in their work.

References

An In-depth Technical Guide to the Electron-Donating Effects of the Tetramethylbenzene Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The tetramethylbenzene scaffold, particularly its most common isomer 1,2,4,5-tetramethylbenzene (durene), represents a cornerstone in the field of aromatic chemistry. The presence of four electron-donating methyl groups on the benzene ring imbues this structure with a significantly enhanced electron density, leading to unique reactivity and a wide range of applications. This guide provides a comprehensive exploration of the fundamental electronic properties of the tetramethylbenzene scaffold, the nuanced effects of its isomeric forms, and its consequential applications in organic synthesis, catalysis, and materials science. We will delve into the mechanistic underpinnings of its electron-donating character, supported by quantitative data and established experimental protocols, offering researchers and drug development professionals a thorough understanding of this versatile molecular framework.

The Foundation: Understanding the Electron-Donating Nature of Methyl Groups

The pronounced electronic effects of the tetramethylbenzene scaffold are a direct consequence of the cumulative influence of its four methyl substituents. Methyl groups are classified as electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack.[1] This electron donation occurs through two primary mechanisms: the inductive effect and hyperconjugation.

  • Inductive Effect (-I): This effect arises from the difference in electronegativity between the sp³-hybridized carbon of the methyl group and the sp²-hybridized carbon of the benzene ring. The sp² carbon, having more s-character, is more electronegative and thus pulls electron density from the sp³ carbon through the sigma bond.[2] This donation of electron density through the sigma framework increases the overall nucleophilicity of the aromatic ring.[3]

  • Hyperconjugation: A more significant contributor to the electron-donating nature of methyl groups is hyperconjugation. This involves the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the benzene ring.[2][4] This interaction, often described as "sigma-pi conjugation," effectively increases the electron density at the ortho and para positions of the ring, thereby stabilizing the intermediate carbocation (the arenium ion) formed during electrophilic aromatic substitution.[2]

The presence of four such groups on the tetramethylbenzene scaffold results in a synergistic amplification of these effects, making the ring exceptionally electron-rich and highly reactive compared to benzene or less-substituted methylbenzenes.

G Figure 1: Mechanisms of Electron Donation by a Methyl Group cluster_inductive Inductive Effect cluster_hyperconjugation Hyperconjugation BenzeneRing_I Benzene Ring (sp² C) More Electronegative Methyl_I Methyl Group (sp³ C) Less Electronegative Methyl_I->BenzeneRing_I σ-bond polarization (e⁻ donation) BenzeneRing_H Benzene Ring (π-system) Methyl_H Methyl Group (C-H σ-bond) Methyl_H->BenzeneRing_H σ-π overlap (e⁻ delocalization) Mechanisms Two Primary Mechanisms cluster_inductive cluster_inductive cluster_hyperconjugation cluster_hyperconjugation

Figure 1: Mechanisms of Electron Donation by a Methyl Group

Isomeric Variations and Their Electronic Nuances

The tetramethylbenzene framework exists as three distinct structural isomers, each with a unique substitution pattern that influences its symmetry and, consequently, its physical and chemical properties.[5]

  • 1,2,4,5-Tetramethylbenzene (Durene): The most symmetrical and well-known isomer.[6] Its high symmetry is reflected in its unusually high melting point (79.2 °C).[6] The symmetrical placement of the methyl groups leads to a balanced distribution of electron density.

  • 1,2,3,5-Tetramethylbenzene (Isodurene): An asymmetrical isomer. This lack of symmetry results in a more complex distribution of electron density and a lower melting point compared to durene.

  • 1,2,3,4-Tetramethylbenzene (Prehnitene): Another asymmetrical isomer, with four adjacent methyl groups. This contiguous substitution pattern can introduce steric hindrance that influences its reactivity.

IsomerSystematic NameCAS NumberMelting Point (°C)Boiling Point (°C)
Durene1,2,4,5-Tetramethylbenzene95-93-279.2[6]192[6]
Isodurene1,2,3,5-Tetramethylbenzene527-53-7-23.7[7]192[7]
Prehnitene1,2,3,4-Tetramethylbenzene488-23-3-6.2205

Table 1: Physical Properties of Tetramethylbenzene Isomers.

The electron-donating capacity of these isomers can be quantitatively assessed using the Hammett equation, which provides a framework for understanding the electronic influence of substituents on a reaction center.[8][9] While specific Hammett constants for the tetramethyl-substituted phenyl group are not commonly tabulated, the effect can be approximated by considering the additive nature of the individual methyl group constants.

Substituent (Methyl)σ_metaσ_para
-CH₃-0.07-0.17

Table 2: Hammett Substituent Constants for the Methyl Group.[10]

The negative values indicate that the methyl group is electron-donating relative to hydrogen. The more negative value for the para position reflects the combined influence of the inductive effect and hyperconjugation, whereas the meta position is primarily influenced by the weaker inductive effect.[8] In tetramethylbenzene, the cumulative effect of these four groups results in a significantly negative overall sigma value, signifying a highly activated and electron-rich aromatic system.

Chemical Reactivity and Synthetic Applications

The high electron density of the tetramethylbenzene scaffold makes it a potent nucleophile, predisposing it to a variety of chemical transformations, most notably electrophilic aromatic substitution (EAS).[6]

Electrophilic Aromatic Substitution

The activating nature of the four methyl groups facilitates EAS reactions such as nitration and halogenation under mild conditions. For instance, the nitration of durene readily yields dinitrodurene, a precursor to duroquinone.[6] The directing effects of the methyl groups guide incoming electrophiles to the available positions on the ring.

EAS_Workflow Figure 2: General Workflow for Electrophilic Aromatic Substitution on Durene Durene Durene (Electron-Rich Nucleophile) AreniumIon Arenium Ion Intermediate (Resonance Stabilized) Durene->AreniumIon Attack on E⁺ Electrophile Electrophile (E⁺) Electrophile->AreniumIon Product Substituted Durene Derivative AreniumIon->Product Deprotonation

Figure 2: General Workflow for Electrophilic Aromatic Substitution on Durene
Oxidation to Pyromellitic Dianhydride

A significant industrial application of durene is its oxidation to pyromellitic dianhydride (PMDA).[11][12] PMDA is a crucial monomer in the synthesis of high-performance polymers, such as polyimides. These polymers are prized for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace and electronics industries.[12] The electron-rich nature of durene facilitates this oxidation process.[6]

Synthesis of Durene

Durene itself can be synthesized through various methylation strategies. A common laboratory and industrial approach involves the Friedel-Crafts alkylation of less-methylated benzenes, such as p-xylene or pseudocumene (1,2,4-trimethylbenzene), using an alkylating agent like methyl chloride in the presence of a Lewis acid catalyst.[6][13] More recent advancements have focused on the methylation of 1,2,4-trimethylbenzene with methanol or syngas over zeolite catalysts, offering more efficient and selective routes to durene.[14][15][16]

Durene_Synthesis_and_Application Figure 3: Synthesis and Key Application of Durene Pseudocumene Pseudocumene (1,2,4-Trimethylbenzene) Durene Durene (1,2,4,5-Tetramethylbenzene) Pseudocumene->Durene Methylation MethylatingAgent Methylating Agent (e.g., Methanol, Syngas) MethylatingAgent->Durene Oxidation Catalytic Oxidation Durene->Oxidation PMDA Pyromellitic Dianhydride (PMDA) Oxidation->PMDA Polyimides High-Performance Polyimides PMDA->Polyimides Polymerization

Figure 3: Synthesis and Key Application of Durene

Experimental Protocols and Characterization

The synthesis and analysis of tetramethylbenzene derivatives rely on established laboratory techniques. The following sections provide an overview of a typical synthesis and the spectroscopic methods used for characterization.

Experimental Protocol: Synthesis of Durene via Methylation of 1,2,4-Trimethylbenzene

This protocol is adapted from methodologies employing zeolite catalysts, which are favored for their shape selectivity and efficiency.[16]

Objective: To synthesize 1,2,4,5-tetramethylbenzene (durene) from 1,2,4-trimethylbenzene and methanol.

Materials:

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Methanol

  • HZSM-5 zeolite catalyst

  • High-pressure fixed-bed reactor

  • Nitrogen gas (for purging)

  • Solvent for extraction (e.g., toluene)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Catalyst Preparation: Activate the HZSM-5 catalyst by calcining at high temperature (e.g., 550 °C) for several hours to remove any adsorbed water and organic impurities.

  • Reactor Setup: Load the activated HZSM-5 catalyst into the fixed-bed reactor.

  • System Purge: Purge the reactor system with an inert gas like nitrogen to create an oxygen-free environment.

  • Reaction Conditions: Heat the reactor to the desired temperature (typically 350-380 °C) and pressurize to the target pressure (e.g., 0.8 MPa).[16]

  • Feed Introduction: Introduce a mixture of 1,2,4-trimethylbenzene and methanol (a typical molar ratio is 1:1.5 to 1:2) into the reactor at a controlled weight hourly space velocity (WHSV).[16]

  • Product Collection: The reaction effluent, which is in the gas phase, is cooled and condensed to collect the liquid product mixture.

  • Product Analysis: Analyze the composition of the product mixture using GC-MS to determine the conversion of 1,2,4-trimethylbenzene and the selectivity for durene and other isomers.

  • Purification: Durene can be separated from the product mixture by fractional distillation followed by crystallization, taking advantage of its high melting point.

Self-Validation: The success of the protocol is validated by GC-MS analysis, which should confirm the formation of 1,2,4,5-tetramethylbenzene as a major product. The identity of the product can be further confirmed by comparing its melting point and spectroscopic data (NMR, IR) with literature values.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of tetramethylbenzene isomers and their derivatives.

  • ¹H NMR Spectroscopy: Due to its high symmetry, durene exhibits a very simple ¹H NMR spectrum consisting of two singlets: one for the two aromatic protons and another for the twelve protons of the four methyl groups.[6] Isodurene and prehnitene show more complex spectra consistent with their lower symmetry.

  • ¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum of durene is simple, showing distinct signals for the methyl carbons and the two types of aromatic carbons.

  • Infrared (IR) Spectroscopy: IR spectra of tetramethylbenzenes show characteristic C-H stretching vibrations for both aromatic and aliphatic protons, as well as C=C stretching bands for the aromatic ring. The substitution pattern on the ring can be inferred from the pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region.

Conclusion

The tetramethylbenzene scaffold, with durene as its most prominent member, is a powerful building block in chemistry, deriving its utility from the potent electron-donating effects of its four methyl substituents. The combined forces of the inductive effect and hyperconjugation create an electron-rich aromatic system with enhanced nucleophilicity and specific reactivity patterns. This unique electronic character has been harnessed for significant industrial applications, most notably in the production of high-performance polyimide polymers via pyromellitic dianhydride. Understanding the fundamental principles governing the electronic behavior of durene and its isomers is crucial for researchers and professionals seeking to leverage its properties in the design of novel materials, catalysts, and synthetic intermediates.

References

A Technical Guide to Steric Hindrance in 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Diiodo-2,3,5,6-tetramethylbenzene, also known as 3,6-diiododurene, presents a compelling case study in the field of physical organic chemistry, where steric and electronic effects dictate molecular structure, reactivity, and utility.[1][2][3] This guide provides an in-depth analysis of the profound impact of steric hindrance on this molecule, a consequence of the spatial crowding between bulky iodine atoms and adjacent methyl groups on the durene scaffold. We will explore its synthesis, detailed structural features revealed by crystallographic and computational analysis, and the consequential limitations and opportunities this crowding imposes on its chemical reactivity. Furthermore, this document will highlight how these steric constraints are harnessed in supramolecular chemistry and materials science, transforming a seemingly simple molecule into a valuable building block for advanced applications.

The Architecture of a Crowded Molecule: Foundational Principles

The unique properties of this compound arise from the interplay of its constituent parts. The tetramethylbenzene (durene) core provides a rigid, planar scaffold with a high degree of symmetry.[1] The four electron-donating methyl groups increase the electron density of the aromatic ring, influencing its electronic character.[1] However, it is the sheer size of the substituents—four methyl groups and two iodine atoms—that dominates its chemical personality.

1.1 Defining Steric Hindrance in Context

Steric hindrance is a non-bonding interaction that arises when the spatial arrangement of atoms or groups within a molecule prevents or slows down chemical reactions.[4] It is a consequence of repulsive forces between overlapping electron clouds when atoms are forced into close proximity.[4] In this compound, the proximity of the large iodine atoms to the ortho-positioned methyl groups creates significant steric strain, a form of internal energy that influences the molecule's conformation and reactivity.[5][6][7] This strain is the defining feature of the molecule, dictating how it interacts with other chemical species.

Synthesis and Structural Elucidation

Understanding the steric properties of this compound begins with its synthesis and precise characterization. The synthetic route must overcome the steric challenges inherent in introducing two large iodine atoms onto an already substituted ring, and its structural analysis reveals the geometric consequences of this crowding.

2.1 Synthetic Protocol: Direct Iodination of Durene

The synthesis of this compound is typically achieved through the direct electrophilic iodination of 1,2,4,5-tetramethylbenzene (durene). The electron-rich nature of the durene ring, activated by four methyl groups, facilitates this reaction.

Experimental Protocol: Synthesis via Iodine and Periodic Acid

This protocol is a self-validating system where reaction completion can be monitored by TLC and the product's purity confirmed by melting point and NMR spectroscopy.

  • Reaction Setup : In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, combine durene (1,2,4,5-tetramethylbenzene) and glacial acetic acid.

  • Reagent Addition : Prepare a solution of iodine (I₂) and periodic acid (H₅IO₆) in glacial acetic acid. Add this solution dropwise to the stirred durene solution at room temperature. The periodic acid serves as a co-oxidant to regenerate the electrophilic iodine species in situ.

  • Reaction Execution : Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation : After cooling to room temperature, pour the reaction mixture into a solution of sodium bisulfite to quench any remaining iodine. The crude product will precipitate.

  • Purification : Collect the solid precipitate by vacuum filtration and wash thoroughly with water. Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and ethyl acetate, to yield pure white to off-white crystals of this compound.[3]

  • Characterization : Confirm the identity and purity of the product by determining its melting point (typically 136-141 °C) and using ¹H NMR and ¹³C NMR spectroscopy.[3][8]

Causality Behind Experimental Choices:

  • Glacial Acetic Acid : Serves as a polar protic solvent that can dissolve the reactants and facilitate the electrophilic substitution mechanism.

  • Periodic Acid : A crucial choice of oxidant. It continuously oxidizes I⁻ back to the electrophilic I⁺ species, making the reaction efficient with respect to the iodine source and preventing the buildup of inhibitory I⁻.

  • Recrystallization : This is a critical step for purification, leveraging the high crystallinity of the symmetric product to separate it from mono-iodinated byproducts and other impurities.

2.2 Crystallographic Analysis: Quantifying Steric Strain

X-ray crystallography provides definitive proof of the molecule's structure and a quantitative measure of its steric strain.[9] Analysis of the crystal structure reveals significant deviations from the idealized geometry of a simple substituted benzene ring.

Parameter Observed Value in this compound Idealized Value (e.g., in p-diiodobenzene) Interpretation
C–I Bond Length Elongated~2.10 ÅSteric repulsion between iodine and methyl groups weakens and lengthens the C–I bond.
C–C–I Bond Angle Distorted from 120°120°The benzene ring and its substituents deform to relieve strain.
Out-of-Plane Bending Significant for I and CH₃ groupsMinimalTo minimize steric clashes, the substituents are pushed out of the plane of the benzene ring.

Note: Specific values require access to the crystallographic information file (CIF) for CCDC Number 219572. The trends are well-established for sterically crowded systems.[9]

The Impact of Steric Hindrance on Reactivity and Properties

The dense steric shielding around the carbon-iodine (C-I) bonds is the primary determinant of the molecule's chemical behavior. This shielding has profound implications for reactions that require access to the iodine atom or the adjacent carbon.

3.1 Suppression of Nucleophilic Substitution

The C-I bond is typically the most reactive among aryl halides in reactions like palladium-catalyzed cross-couplings.[1] However, for reactions requiring direct attack at the carbon atom, such as an SₙAr or Sₙ2-type process, the steric hindrance from the four flanking methyl groups presents a formidable barrier.

// Invisible nodes for positioning arrows p1 [shape=point, style=invis]; p2 [shape=point, style=invis]; p3 [shape=point, style=invis];

Nu -> p1 [arrowhead=none, color="#EA4335", style=dashed, penwidth=2]; p1 -> C1 [label=" Blocked Path", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335", penwidth=2];

Nu -> p2 [arrowhead=none, color="#EA4335", style=dashed, penwidth=2]; p2 -> Me1 [label=" Repulsion", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335", penwidth=2];

Nu -> p3 [arrowhead=none, color="#EA4335", style=dashed, penwidth=2]; p3 -> Me2 [label=" Repulsion", arrowhead=tee, color="#EA4335", style=dashed, fontcolor="#EA4335", penwidth=2]; } }

Caption: Steric hindrance blocking nucleophilic attack.

The methyl groups act as "bumpers," effectively preventing a nucleophile from achieving the necessary trajectory to attack the ipso-carbon atom. This makes reactions that are common for other aryl iodides highly unfavorable for this molecule.

3.2 A Premier Halogen Bond Donor

While steric hindrance impedes some reactions, it enhances others. The bulky methyl groups do not obstruct the electrophilic region on the outer face of the iodine atom, known as the σ-hole. This makes this compound an excellent and highly directional halogen bond (XB) donor.[1]

  • Halogen Bonding : A non-covalent interaction between the electrophilic region of a halogen atom and a nucleophilic site (e.g., a lone pair on N, O, or S).[1]

  • Directionality : The rigid durene backbone holds the two iodine atoms in a fixed 180° orientation, making it a powerful linear linker for constructing predictable supramolecular architectures like co-crystals and metal-organic frameworks.[1]

HalogenBonding Molecule R-I SigmaHole Molecule->SigmaHole Nu Nu: SigmaHole->Nu Halogen Bond

Caption: Diagram of a halogen bond interaction.

Applications in Molecular Design and Materials Science

The unique steric and electronic properties of this compound make it a valuable component in advanced molecular design.

4.1 Building Block for Covalent Organic Frameworks (COFs)

The molecule's rigid, linear geometry and two reactive C-I bonds make it an ideal monomer for synthesizing porous materials.[1] In reactions like the Sonogashira coupling, the steric hindrance is less of an issue because the catalytic palladium complexes can access the C-I bond. The resulting polymers form highly ordered, crystalline structures known as COFs, which have applications in gas storage, separation, and catalysis.[1]

4.2 Molecular Rotors and Machines

The sterically hindered nature of the durene core has been exploited in the design of molecular-level machines. When incorporated into larger structures, the durene unit can act as a rotator or "gear," with the methyl groups representing the teeth. The high energy barrier to rotation, caused by steric clashes with adjacent parts of the macrostructure, can be studied and controlled, providing insights into the dynamics of molecular motion.

Conclusion

This compound is more than just a substituted aromatic compound; it is a masterclass in the power of steric hindrance. The spatial crowding engineered by its methyl and iodo substituents creates a molecule with a distinct dual personality. While its reactivity in certain traditional pathways is suppressed, this same steric bulk enhances its utility as a highly directional building block in supramolecular chemistry and provides a platform for designing complex molecular machinery. For researchers and drug development professionals, understanding the principles demonstrated by this molecule offers a powerful tool for rational molecular design, enabling the control of reactivity, selectivity, and self-assembly through the strategic manipulation of steric interactions.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1,4-Diiodo-2,3,5,6-tetramethylbenzene from Durene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern organic chemistry, diiodinated arenes serve as powerful and versatile building blocks. Their utility is primarily anchored in the unique reactivity of the carbon-iodine (C-I) bond, which is the most labile of the carbon-halogen bonds. This characteristic makes iodoarenes highly reactive intermediates, especially in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings, which are fundamental for constructing complex molecular architectures.[1] 1,4-Diiodo-2,3,5,6-tetramethylbenzene, also known as 3,6-diiododurene, is a particularly valuable synthon.[2] The durene (1,2,4,5-tetramethylbenzene) core provides steric bulk and electron-donating properties from its four methyl groups, influencing the molecule's reactivity and structural conformation.[1][3] This guide provides a detailed protocol for the synthesis of this compound from durene, grounded in the principles of electrophilic aromatic substitution, and offers field-proven insights for researchers, scientists, and professionals in drug development.

Mechanistic Framework: Electrophilic Aromatic Iodination

The direct iodination of aromatic compounds with molecular iodine (I₂) is generally a thermodynamically unfavorable process due to the low electrophilicity of iodine.[4] Therefore, the reaction requires an activation method to generate a more potent electrophilic iodine species, effectively an "I⁺" equivalent.[4][5] The core mechanism for the iodination of durene is the Electrophilic Aromatic Substitution (SEAr) pathway, which proceeds in several key steps:

  • Generation of the Electrophile: An oxidizing agent is used to oxidize molecular iodine to a more powerful electrophile. A common and effective system involves the use of periodic acid (H₅IO₆) or nitric acid in the presence of I₂. This in-situ generation creates a highly electrophilic iodine species that can readily attack the electron-rich durene ring.

  • Formation of the Sigma (σ) Complex: The π-electron system of the durene ring acts as a nucleophile, attacking the iodine electrophile. This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, also known as an arenium ion or σ-complex. This step is typically the rate-determining step of the reaction.[4]

  • Deprotonation and Re-aromatization: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the σ-complex. This restores the aromaticity of the ring, yielding the final mono-iodinated product. Given the activating nature of the four methyl groups, the reaction can proceed further to yield the di-substituted product, this compound, as the major product under controlled conditions.

Recent studies have also explored alternative mechanisms, such as an Electron Transfer (ET) pathway, particularly when using systems like ICl in hexafluoropropan-2-ol (HFP), where durene shows enhanced reactivity compared to conventional polar mechanisms.[6][7] However, the oxidative iodination method remains a practical and widely accessible approach for laboratory-scale synthesis.

reaction_mechanism cluster_start Reactants cluster_intermediate Mechanism cluster_end Product Durene Durene Ring (Electron Rich) SigmaComplex Formation of σ-Complex (Arenium Ion) Durene->SigmaComplex Attack by π-system Iodine I₂ + Oxidant (e.g., H₅IO₆) Electrophile Generation of Electrophile (I⁺) Iodine->Electrophile Electrophile->SigmaComplex Deprotonation Deprotonation & Re-aromatization SigmaComplex->Deprotonation Product 1,4-Diiodo-2,3,5,6- tetramethylbenzene Deprotonation->Product

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )AmountMolesEquivalents
Durene (C₁₀H₁₄)134.225.00 g37.25 mmol1.0
Iodine (I₂)253.8110.40 g41.00 mmol1.1
Periodic Acid (H₅IO₆)227.943.70 g16.23 mmol0.44
Glacial Acetic Acid-100 mL--
Sulfuric Acid (conc.)-2.5 mL--
Dichloromethane (DCM)-~200 mL--
Sodium Thiosulfate (sat. aq.)-~100 mL--
Sodium Bicarbonate (sat. aq.)-~100 mL--
Brine (sat. aq. NaCl)-~50 mL--
Anhydrous MgSO₄ or Na₂SO₄-As needed--
Ethanol or Isopropanol-For recrystallization--
Safety & Handling: A Self-Validating System

Iodination reactions require strict adherence to safety protocols. The trustworthiness of this protocol relies on the operator's commitment to a safe laboratory environment.

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to prevent inhalation of iodine vapors and acidic fumes.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and nitrile gloves. Given the handling of crystalline iodine and acids, wearing double gloves is strongly recommended.[9][10]

  • Reagent Handling:

    • Iodine: Crystalline iodine is a skin irritant and can cause severe burns in concentrated forms. Avoid direct contact.[9] Chronic exposure can lead to various health issues.[9]

    • Acids: Concentrated sulfuric acid and glacial acetic acid are highly corrosive. Handle with extreme care, ensuring they are added slowly and with proper containment.

  • Emergency Preparedness: Keep a quenching solution, such as saturated sodium thiosulfate, readily available to neutralize any spills of iodine.[4][8] An emergency eyewash and shower must be accessible.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add durene (5.00 g), iodine (10.40 g), periodic acid (3.70 g), and glacial acetic acid (100 mL).

  • Initiation: While stirring the mixture, carefully and slowly add concentrated sulfuric acid (2.5 mL). An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 70-80°C using a heating mantle and a temperature controller. Maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent).

  • Quenching and Work-up:

    • After cooling the reaction mixture to room temperature, pour it slowly into a 500 mL beaker containing 200 mL of ice-water. A precipitate will form.

    • Stir the slurry for 15 minutes. To quench any unreacted iodine, add saturated sodium thiosulfate solution dropwise until the characteristic dark color of iodine disappears and the solution becomes colorless or the precipitate turns off-white.

  • Isolation:

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual acids and salts.

    • Press the solid as dry as possible on the filter.

  • Purification by Recrystallization:

    • Transfer the crude solid to a suitable Erlenmeyer flask.

    • Add a minimal amount of hot ethanol or isopropanol to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven or in air.

workflow A 1. Combine Reactants (Durene, I₂, H₅IO₆, Acetic Acid) in Round-Bottom Flask B 2. Add Sulfuric Acid (Slowly, with stirring) A->B C 3. Heat Reaction (70-80°C, 4-6 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temp & Pour into Ice-Water C->E Reaction Complete D->C Continue heating F 6. Quench with Na₂S₂O₃ (Until colorless) E->F G 7. Isolate Crude Solid (Vacuum Filtration) F->G H 8. Wash with Water G->H I 9. Recrystallize (e.g., from hot Ethanol) H->I J 10. Collect & Dry Product (White Crystals) I->J

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed through standard analytical techniques.

PropertyExpected Value
Appearance White to off-white crystalline solid or powder
Molecular Formula C₁₀H₁₂I₂[2][11]
Molecular Weight 386.01 g/mol [2][11]
Melting Point 136-141 °C
¹H NMR (CDCl₃, 400 MHz)δ ~2.5-2.7 ppm (singlet, 12H, 4 x CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ ~145 ppm (Ar-C), ~105 ppm (Ar-C-I), ~25 ppm (CH₃)
Mass Spec (EI) m/z 386 (M⁺), 259 ([M-I]⁺)

References

Application Notes & Protocols: Strategic Use of 1,4-Diiodo-2,3,5,6-tetramethylbenzene in Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: Harnessing Steric Hindrance for Advanced Materials

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1][2] First reported in 1975, this palladium- and copper-cocatalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[1][3]

This guide focuses on a specific, yet highly valuable substrate: 1,4-diiodo-2,3,5,6-tetramethylbenzene . This molecule, a durene derivative, is characterized by a sterically congested aromatic core. While this steric bulk presents unique challenges, it also provides a strategic advantage for the synthesis of rigid, well-defined molecular architectures. The primary application lies in the creation of poly(p-phenyleneethynylene)s (PPEs), a class of conjugated polymers with significant potential in organic electronics, chemical sensors, and fluorescent materials due to their unique "molecular wire" and amplified fluorescence properties.[4][5] Understanding how to effectively employ this substrate in Sonogashira couplings allows researchers to build highly ordered, non-planar conjugated systems that are otherwise difficult to access.

The Catalytic Heart of the Reaction: Mechanism & Strategic Considerations

The Sonogashira reaction proceeds through a synergistic dual catalytic cycle involving both palladium and copper.[3][6] A thorough understanding of this mechanism is critical for optimizing reaction conditions, especially when dealing with a sterically demanding substrate like this compound.

The Dual Catalytic Cycles

The reaction is generally understood to involve two interconnected cycles:

  • The Palladium Cycle :

    • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the durene substrate to form a Pd(II) complex.[6] The high reactivity of the C-I bond makes aryl iodides excellent substrates for this step.[3]

    • Transmetalation : The alkyne moiety, activated in the copper cycle, is transferred from the copper acetylide to the Pd(II) complex. This is often the rate-determining step, particularly with sterically hindered substrates.[7][8]

    • Reductive Elimination : The Pd(II) intermediate reductively eliminates the final coupled product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

  • The Copper Cycle :

    • Acetylide Formation : In the presence of a base, the copper(I) salt reacts with the terminal alkyne. The copper facilitates the deprotonation of the alkyne, forming a copper(I) acetylide intermediate.[3][9] This species is poised for the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_II Ar-Pd(II)L₂-I Pd0->Pd_Complex_II Oxidative Addition (Ar-I) Pd_Complex_III Ar-Pd(II)L₂(C≡CR) Pd_Complex_II->Pd_Complex_III Transmetalation Pd_Complex_III->Pd0 Reductive Elimination Product_out Ar-C≡CR Pd_Complex_III->Product_out CuI Cu(I) Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Alkyne Deprotonation Cu_Acetylide->Pd_Complex_II To Pd Cycle Alkyne H-C≡CR + Base Alkyne->Cu_Acetylide

Caption: The dual catalytic cycle of the Sonogashira reaction.

Key Experimental Parameters & Causality
  • Catalyst System :

    • Palladium Source : Standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are effective. The choice of phosphine ligands is crucial; bulky, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps, which is beneficial for hindered substrates.[9][10][11]

    • Copper(I) Co-catalyst : CuI is the most common co-catalyst. It significantly accelerates the reaction but can promote the undesirable oxidative homocoupling of the alkyne (Glaser coupling), forming diyne byproducts.[1][9] For valuable or sensitive alkynes, a copper-free protocol should be considered, though this often requires stronger bases, different ligands, or higher temperatures.[12][13][14]

  • Base and Solvent :

    • An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is essential for deprotonating the alkyne.[1] It can often serve as both the base and a co-solvent.

    • Anhydrous, degassed solvents like THF, DMF, or toluene are typically used to prevent catalyst deactivation and side reactions.

  • Controlling Selectivity: Mono- vs. Bis-Coupling :

    • As a C₂-symmetric diiodide, this compound can undergo either mono- or bis-alkynylation.

    • For bis-coupling (to form symmetrical products), an excess of the terminal alkyne (>2.2 equivalents) is used to drive the reaction to completion.

    • For selective mono-coupling , the stoichiometry of the alkyne is critical. Using a slight deficiency or stoichiometric amount (0.9-1.0 equivalents) of the alkyne allows for the formation of the mono-coupled product. The reaction must be carefully monitored (e.g., by TLC or GC-MS) to halt it before significant formation of the bis-coupled byproduct occurs.

Experimental Protocols

Safety Precaution : These reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. All reagents and solvents should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of a Symmetrical Bis-alkynyl Durene Derivative

This protocol details the double Sonogashira coupling to produce a C₂-symmetric product, ideal for creating polymer building blocks or molecular scaffolds.

Materials & Reagents

Reagent M. W. Amount Moles Equivalents
This compound 386.01 386 mg 1.0 mmol 1.0
Terminal Alkyne (e.g., Phenylacetylene) 102.14 245 mg (270 µL) 2.4 mmol 2.4
PdCl₂(PPh₃)₂ 701.90 21 mg 0.03 mmol 0.03 (3 mol%)
Copper(I) Iodide (CuI) 190.45 11.4 mg 0.06 mmol 0.06 (6 mol%)
Triethylamine (Et₃N) 101.19 10 mL - Solvent

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - | Solvent |

Step-by-Step Methodology

  • Reaction Setup : To a flame-dried 50 mL Schlenk flask, add this compound (386 mg), PdCl₂(PPh₃)₂ (21 mg), and CuI (11.4 mg).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Solvent Addition : Add anhydrous THF (10 mL) and anhydrous triethylamine (10 mL) via syringe. Stir the resulting suspension for 5 minutes.

  • Alkyne Addition : Add phenylacetylene (270 µL) dropwise to the stirring mixture at room temperature.

  • Reaction Execution : Heat the reaction mixture to 60 °C and stir under the inert atmosphere.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting di-iodide is consumed (typically 12-24 hours).[3]

  • Workup :

    • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvents.

    • Redissolve the residue in dichloromethane (20 mL) and filter through a pad of Celite to remove insoluble catalyst residues and salts.[3]

    • Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, followed by brine (15 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purification : Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure bis-alkynylated product.[15]

Protocol 2: Selective Mono-Sonogashira Coupling

This protocol is optimized for synthesizing the mono-alkynylated intermediate, a crucial step for building unsymmetrical architectures.

Key Modification : The primary change is the stoichiometry of the terminal alkyne.

Materials & Reagents

Reagent M. W. Amount Moles Equivalents
This compound 386.01 386 mg 1.0 mmol 1.0
Terminal Alkyne (e.g., Phenylacetylene) 102.14 97 mg (107 µL) 0.95 mmol 0.95
PdCl₂(PPh₃)₂ 701.90 14 mg 0.02 mmol 0.02 (2 mol%)
Copper(I) Iodide (CuI) 190.45 7.6 mg 0.04 mmol 0.04 (4 mol%)
Triethylamine (Et₃N) 101.19 10 mL - Solvent

| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - | Solvent |

Step-by-Step Methodology

  • Follow steps 1-4 from Protocol 1, using the adjusted reagent quantities listed above.

  • Reaction Execution : Stir the reaction at a slightly lower temperature (e.g., 40-50 °C) to improve selectivity.

  • Critical Monitoring : This is the most important step. Begin monitoring the reaction by TLC or GC-MS after 1 hour, and then every 30-60 minutes. The goal is to stop the reaction when the consumption of the starting di-iodide is maximized and the formation of the bis-coupled product is minimized.

  • Quenching : Once the optimal point is reached, immediately cool the flask in an ice bath and add 20 mL of saturated aqueous NH₄Cl to quench the reaction.

  • Proceed with the workup (Step 7) and purification (Step 8) as described in Protocol 1. The purification step will require careful separation of the desired mono-product from unreacted starting material and the bis-coupled byproduct.

Caption: General workflow for Sonogashira coupling experiments.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently degassed solvents/reagents.3. Low reaction temperature for a hindered substrate.1. Use fresh catalyst or a pre-catalyst. Ensure an inert atmosphere is maintained.2. Degas solvents thoroughly (e.g., by sparging with argon or freeze-pump-thaw cycles).3. Incrementally increase the temperature (e.g., in 10 °C steps).
Formation of Diyne (Glaser Product) 1. Presence of oxygen in the reaction.2. High concentration of copper catalyst.1. Ensure the reaction is strictly anaerobic.2. Reduce the loading of CuI. Consider a copper-free protocol if the problem persists.[13]
Catalyst Decomposition (Black Precipitate) 1. Reaction temperature is too high.2. Impurities in reagents or solvents.3. Ligand dissociation at high temperatures.1. Lower the reaction temperature.2. Use high-purity, anhydrous solvents and reagents.3. Use a more robust ligand system (e.g., an N-heterocyclic carbene).[2][10]
Poor Mono-coupling Selectivity 1. Reaction ran for too long.2. Stoichiometry of alkyne was too high.1. Monitor the reaction more frequently and quench it earlier.2. Reduce the equivalents of the alkyne (e.g., to 0.9 eq). Run the reaction at a lower concentration.

Characterization of Products

Confirmation of the desired product structure and purity is essential. The following techniques are standard:

  • NMR Spectroscopy :

    • ¹H NMR : Expect a singlet for the four equivalent methyl groups on the durene core. The disappearance of the terminal alkyne proton (if present) and the appearance of new signals in the aromatic region confirm coupling.

    • ¹³C NMR : The appearance of two distinct signals for the sp-hybridized carbons of the alkyne bond (typically in the 80-100 ppm range) is a key indicator of success.

  • Mass Spectrometry (MS) : Provides confirmation of the molecular weight for both the mono- and bis-coupled products, allowing for unambiguous identification.

  • Infrared (IR) Spectroscopy : A weak but sharp absorption band around 2100-2250 cm⁻¹ confirms the presence of the internal C≡C triple bond.

References

Palladium-Catalyzed Cross-Coupling Reactions of Diiododurene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing diiododurene (1,4-diiodo-2,3,5,6-tetramethylbenzene) as a key building block. These reactions, including Sonogashira, Suzuki, Stille, and Heck couplings, offer powerful strategies for the synthesis of complex organic molecules with applications in materials science and drug discovery. The sterically hindered nature of the durene core presents unique challenges and opportunities in controlling selectivity and achieving high yields.

Introduction to Palladium-Catalyzed Cross-Coupling with Diiododurene

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Diiododurene, with its two reactive C-I bonds on a rigid, methylated aromatic scaffold, is a valuable precursor for the synthesis of tetrasubstituted durene derivatives. These derivatives are of interest in the development of molecular rotors, functional polymers, and pharmaceutical intermediates.

The presence of two iodine atoms allows for both mono- and di-functionalization, enabling the stepwise or simultaneous introduction of different substituents. The choice of catalyst, ligands, base, and solvent is crucial in controlling the selectivity and outcome of these reactions.

Sonogashira Coupling of Diiododurene

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, forming a new carbon-carbon triple bond. This reaction is particularly useful for the synthesis of arylalkynes, which are important structural motifs in various functional materials and biologically active compounds.

Applications
  • Synthesis of Molecular Rotors: The rigid durene core can serve as a stator in molecular-scale machines. Sonogashira coupling allows for the attachment of rotating components (rotators) to this stator.

  • Precursors for Conjugated Polymers: Double Sonogashira coupling of diiododurene with diynes can lead to the formation of poly(p-phenyleneethynylene)s (PPEs), which are a class of conjugated polymers with interesting photophysical properties.

  • Building Blocks for Complex Molecules: Mono- or di-alkynylated durenes are versatile intermediates for further synthetic transformations.

Data Presentation: Representative Sonogashira Coupling Conditions and Yields
EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Product(s)Yield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NToluene8020Mono- & Di-alkynylatedNot specified
2TrimethylsilylacetylenePd(PPh₃)₄ / CuIDIPA/Toluene8020Mono- & Di-alkynylatedGood to Excellent
3Various Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NToluene/THF50-70-Mono- & Di-alkynylated-

Note: Specific yield data for diiododurene is limited in the provided search results. The table represents typical conditions for Sonogashira couplings of dihaloarenes.

Experimental Protocols

General Procedure for Double Sonogashira Coupling of Diiododurene:

  • To a flame-dried Schlenk flask, add diiododurene (1.0 equiv.), the terminal alkyne (2.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add a degassed solvent (e.g., toluene or a mixture of toluene and a secondary amine like diisopropylamine (DIPA)).

  • Add a degassed amine base (e.g., triethylamine (Et₃N) or DIPA, 5-10 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (e.g., 20-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired dialkynylated durene.

Protocol for Selective Mono-Sonogashira Coupling:

Achieving selective mono-alkynylation can be challenging. Key strategies include:

  • Stoichiometry Control: Using a slight excess of diiododurene relative to the terminal alkyne (e.g., 1.2:1).

  • Lower Reaction Temperature and Shorter Reaction Time: To minimize the formation of the di-coupled product.

  • Catalyst and Ligand Choice: Employing bulkier phosphine ligands on the palladium catalyst can sometimes favor mono-coupling.

A suggested starting point for mono-coupling would be to follow the general procedure above, using 1.0 equivalent of the terminal alkyne and monitoring the reaction closely to stop it once the desired mono-coupled product is the major species.

Logical Workflow for Sonogashira Coupling

Sonogashira_Workflow start Start reagents Combine Diiododurene, Alkyne, Pd Catalyst, CuI, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction (TLC/GC) heat->monitor workup Work-up: Filter, Wash, Concentrate monitor->workup Reaction Complete purify Purify by Chromatography workup->purify product Isolated Product purify->product Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L_n) Pd0->PdII_Aryl Ar-I OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L_n) PdII_Aryl->PdII_Diaryl [Ar'B(OH)₃]⁻ Transmetal->PdII_Diaryl PdII_Diaryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product Boronic Ar'B(OH)_2 + Base Boronic->Transmetal ArylHalide Ar-I ArylHalide->OxAdd Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-I(L_n) Pd0->PdII_Aryl OxAdd->PdII_Aryl Ar-I Coord Alkene Coordination PdII_Alkene [Ar-Pd(II)-I(L_n)(Alkene)] PdII_Aryl->PdII_Alkene Coord->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl R-Pd(II)-I(L_n) PdII_Alkene->PdII_Alkyl Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdH H-Pd(II)-I(L_n) PdII_Alkyl->PdH BetaElim->PdH Product Substituted Alkene BetaElim->Product PdH->Pd0 RedElim Reductive Elimination RedElim->Pd0 Base Base Base

1,4-Diiodo-2,3,5,6-tetramethylbenzene: A Potent Halogen Bond Donor for Crystal Engineering and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodo-2,3,5,6-tetramethylbenzene, also known as 3,6-diiododurene, is a robust and highly effective halogen bond (XB) donor. Its molecular architecture, featuring two iodine atoms positioned opposite each other on a rigid tetramethyl-substituted benzene ring, makes it an exceptional building block in supramolecular chemistry and crystal engineering. The electron-donating methyl groups enhance the σ-hole on the iodine atoms, increasing their propensity to form strong and highly directional halogen bonds with a variety of halogen bond acceptors. This property is of significant interest for the rational design of co-crystals, including those with active pharmaceutical ingredients (APIs), to modify and improve their physicochemical properties such as solubility, stability, and bioavailability.

This document provides detailed application notes on the use of this compound as a halogen bond donor and protocols for its synthesis and co-crystallization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 3268-21-1
Molecular Formula C₁₀H₁₂I₂
Molecular Weight 386.01 g/mol
Appearance White to off-white powder or crystals
Melting Point 136.0 - 141.0 °C
Purity >95.0% (GC)

Applications in Crystal Engineering and Drug Development

The primary application of this compound lies in its ability to form predictable and stable supramolecular assemblies through halogen bonding.

  • Co-crystal Formation: It serves as a versatile co-former for creating binary or multi-component co-crystals with a wide range of halogen bond acceptors, including N-heterocycles (e.g., pyridines, pyrazines), amides, and other functional groups present in organic molecules and APIs. The directionality of the I···N or I···O halogen bonds allows for the controlled assembly of desired crystal lattices.

  • Pharmaceutical Co-crystals: In the pharmaceutical industry, co-crystallization is a powerful technique to enhance the properties of APIs without altering their chemical structure. By co-crystallizing an API with a suitable co-former like this compound, it is possible to improve critical attributes such as:

    • Solubility and Dissolution Rate: Modifying the crystal lattice can disrupt strong intermolecular interactions in the pure API, leading to improved solvation characteristics.

    • Stability: Co-crystals can exhibit enhanced physical and chemical stability, leading to longer shelf life and more robust formulations.

    • Bioavailability: Improvements in solubility and dissolution can directly translate to enhanced bioavailability of poorly soluble drugs.

  • Design of Functional Materials: The ability to direct molecular assembly makes this compound a valuable tool in the design of novel materials with specific optical, electronic, or porous properties.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a standard method for the direct iodination of polyalkylbenzenes.[1]

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Periodic acid dihydrate (H₅IO₆)

  • Iodine (I₂)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Water

  • Sodium bisulfite

  • Ethanol

Equipment:

  • 200-mL three-necked flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In the 200-mL three-necked flask, combine 13.4 g (0.101 mole) of durene, 4.56 g (0.0215 mole) of periodic acid dihydrate, and 10.2 g (0.0402 mole) of iodine.

  • Prepare a solution of 3 mL of concentrated sulfuric acid and 20 mL of water in 100 mL of glacial acetic acid. Add this solution to the flask.

  • Heat the resulting purple solution to 65-70°C with stirring for approximately 1 hour, or until the color of the iodine disappears.

  • Cool the reaction mixture to room temperature and dilute it with approximately 250 mL of water.

  • Collect the precipitated crude product by suction filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol.

  • To remove any remaining iodine, wash the product with a saturated aqueous solution of sodium bisulfite.

  • Wash the product with water until the washings are neutral.

  • Recrystallize the crude product from ethanol to yield pure this compound.

Expected Yield: Approximately 15-17 g (77-87%).

Protocol 2: General Procedure for Co-crystallization by Solvent Evaporation

This is a general method for screening and growing co-crystals. The choice of solvent and stoichiometry should be optimized for each specific system.

Materials:

  • This compound (Halogen Bond Donor)

  • Halogen Bond Acceptor (e.g., a nitrogen-containing heterocycle, an API)

  • Suitable solvent or solvent mixture (e.g., chloroform, ethyl acetate, acetonitrile, ethanol)

Equipment:

  • Small vials or test tubes

  • Vortex mixer or sonicator

  • Heating block or water bath (optional)

  • Microscope

Procedure:

  • In a clean vial, dissolve equimolar amounts of this compound and the halogen bond acceptor in a minimal amount of a suitable solvent. Gentle heating and sonication can be used to aid dissolution.

  • Allow the solvent to evaporate slowly at room temperature. Covering the vial with a perforated lid can slow down the evaporation rate and promote the growth of larger, higher-quality crystals.

  • Monitor the vial for crystal formation over several hours to days.

  • Once crystals have formed, they can be isolated by decanting the remaining solvent and drying the crystals.

  • Characterize the resulting crystals using techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and spectroscopy to confirm co-crystal formation and determine its structure.

Data Presentation

Crystal Structure of this compound

The following table summarizes key crystallographic data for this compound, which is essential for understanding its geometry as a halogen bond donor.

ParameterValue
CSD Refcode DUREDI01
CCDC Number 219572
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 8.243(2)
b (Å) 8.825(2)
c (Å) 8.920(2)
α (°) 90
β (°) 100.99(3)
γ (°) 90
Volume (ų) 636.9(3)

Note: The detailed atomic coordinates and bond lengths/angles can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition number.

Visualization of Key Concepts

Logical Workflow for Co-crystal Development

CoCrystal_Workflow cluster_0 Design & Screening cluster_1 Synthesis & Characterization cluster_2 Property Evaluation A API & Co-former Selection B Solvent Screening A->B C Stoichiometry Optimization B->C D Co-crystallization C->D E Solid-State Characterization (PXRD, DSC, TGA) D->E F Structure Determination (SCXRD) E->F G Solubility & Dissolution Testing F->G H Stability Assessment G->H I Pharmacokinetic Studies H->I

Caption: Workflow for pharmaceutical co-crystal development.

Halogen Bonding Interaction

Halogen_Bond Donor R-I Acceptor N-R' Donor->Acceptor  σ-hole interaction

Caption: Schematic of a halogen bond.

References

Application Notes and Protocols for Diiododurene in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and materials scientists on the application of 1,4-diiodo-2,3,5,6-tetramethylbenzene, commonly known as diiododurene, in the field of supramolecular chemistry. We will explore the fundamental principles of halogen bonding as they pertain to diiododurene, its utility in crystal engineering, and provide detailed protocols for the synthesis and characterization of diiododurene-based co-crystals. This guide is intended to serve as a practical resource, bridging theoretical concepts with actionable experimental workflows.

Introduction: Diiododurene as a Supramolecular Building Block

Diiododurene (this compound) is a unique and powerful building block in the supramolecular chemist's toolkit. Its utility stems from the two iodine atoms positioned at opposite ends of the durable tetramethylbenzene core. These iodine atoms act as potent halogen bond donors , a highly directional and tunable non-covalent interaction that has become a cornerstone of modern crystal engineering.[1][2]

The strength of a halogen bond is dictated by the polarizability of the halogen atom and the electron-withdrawing nature of the scaffold to which it is attached. For halogens, the donor strength follows the trend I > Br > Cl > F.[1] While the tetramethylbenzene (durene) core of diiododurene is electron-donating, which slightly tempers the electrophilic character of the iodine atoms compared to perfluorinated analogues, it offers significant steric bulk. This steric hindrance can be exploited to direct the geometry of supramolecular assemblies and to create robust, well-defined structures.

The primary application of diiododurene in supramolecular chemistry is in the rational design and synthesis of co-crystals . Co-crystals are multi-component solids where a primary molecule (e.g., an active pharmaceutical ingredient or a functional dye) is co-crystallized with a "coformer" (in this case, diiododurene) in a specific stoichiometric ratio.[3] By forming co-crystals with diiododurene, it is possible to modify the physicochemical properties of a target molecule, such as its solubility, melting point, stability, and solid-state fluorescence.[4]

The Halogen Bond: The Driving Force of Diiododurene Supramolecular Chemistry

The halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-electrons of an aromatic ring.[5] The directionality of the halogen bond (typically with a C–I···N or C–I···O angle approaching 180°) makes it an invaluable tool for the predictable assembly of molecules in the solid state.[6]

HalogenBonding

Applications in Crystal Engineering and Materials Science

The ability of diiododurene to form robust and predictable halogen-bonded synthons makes it a valuable tool for crystal engineering. By selecting appropriate halogen bond acceptors, a wide variety of supramolecular architectures can be constructed, from simple discrete assemblies to one-, two-, and even three-dimensional networks.[1]

  • Pharmaceutical Co-crystals: A major application of diiododurene and its analogues is in the development of pharmaceutical co-crystals. Many active pharmaceutical ingredients (APIs) suffer from poor solubility, which limits their bioavailability. By co-crystallizing an API with a suitable coformer like diiododurene, it is often possible to create a new solid form with improved solubility and dissolution rates.[3] The choice of diiododurene as a coformer is particularly interesting for APIs that contain halogen bond accepting groups, such as pyridyl moieties or carbonyl groups.

  • Functional Materials: The heavy iodine atoms in diiododurene can induce phosphorescence in co-crystallized chromophores via the heavy-atom effect. This has been demonstrated in co-crystals of similar diiodo-aromatics with polycyclic aromatic hydrocarbons, leading to materials with tunable solid-state emission properties.[4]

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of diiododurene co-crystals. These should be adapted based on the specific properties of the chosen halogen bond acceptor.

Protocol 1: Co-crystal Synthesis by Slow Solvent Evaporation

This is the most common method for obtaining high-quality single crystals suitable for X-ray diffraction.

Materials:

  • Diiododurene (this compound)

  • Halogen bond acceptor (e.g., pyrazine, 4,4'-bipyridine, caffeine)

  • High-purity solvent (e.g., chloroform, ethyl acetate, tetrahydrofuran)

  • Small glass vials (e.g., 2 mL) with loose-fitting caps or septa pierced with a needle

Procedure:

  • Stoichiometric Measurement: Accurately weigh equimolar amounts of diiododurene and the halogen bond acceptor. For a 1:1 co-crystal, if you use 38.6 mg of diiododurene (0.1 mmol), you would use the corresponding molar equivalent of the acceptor.

  • Dissolution: Place the weighed solids into a clean glass vial. Add the chosen solvent dropwise until all solids are completely dissolved. Use the minimum amount of solvent necessary to achieve full dissolution at room temperature.

  • Slow Evaporation: Loosely cap the vial or cover it with parafilm pierced with a few small holes. This allows for slow evaporation of the solvent over a period of several days to weeks.

  • Crystal Growth: Place the vial in a vibration-free location at a constant temperature. As the solvent evaporates, the solution will become supersaturated, and crystals should begin to form.

  • Isolation and Drying: Once suitable crystals have formed, carefully decant the remaining solvent. Gently wash the crystals with a small amount of a solvent in which they are poorly soluble (e.g., hexane) to remove any residual starting materials. Allow the crystals to air-dry.

Causality and Insights: The choice of solvent is critical. The ideal solvent should dissolve both components to a similar extent.[7] If one component is significantly less soluble, it may precipitate out of solution before the co-crystal can form. The rate of evaporation also plays a crucial role; slower evaporation generally leads to larger, higher-quality crystals.

Protocol 2: Co-crystal Synthesis by Slurry Crystallization

This method is useful for screening for co-crystal formation and for producing larger quantities of polycrystalline material.

Materials:

  • Diiododurene

  • Halogen bond acceptor

  • A solvent in which both components have low to moderate solubility

  • Magnetic stir plate and stir bar

  • Glass vial with a screw cap

Procedure:

  • Weighing: Weigh out diiododurene and the halogen bond acceptor in the desired stoichiometric ratio and place them in a vial with a magnetic stir bar.

  • Solvent Addition: Add a small amount of the chosen solvent to create a slurry (a suspension of solid particles in the liquid).

  • Stirring: Seal the vial and stir the slurry at a constant temperature for an extended period (typically 24-72 hours). During this time, the solids will dissolve and re-precipitate, and the system should equilibrate to the most thermodynamically stable solid phase, which is often the co-crystal.

  • Isolation: After the stirring period, filter the solid material and wash it with a small amount of fresh solvent.

  • Drying: Allow the solid to air-dry or dry under vacuum.

Self-Validation: The resulting solid should be analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase that is distinct from the starting materials.

CoCrystalWorkflow

Characterization of Diiododurene Co-crystals

A combination of analytical techniques is essential to confirm the formation of a co-crystal and to elucidate its structure.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying new crystalline phases. The PXRD pattern of a true co-crystal will be unique and different from the patterns of the individual components and their simple physical mixture.

  • Single-Crystal X-ray Diffraction (SCXRD): This technique provides the definitive structure of the co-crystal, including the precise arrangement of molecules, the stoichiometry, and the exact geometries of the halogen bonds (bond lengths and angles).

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point of the co-crystal, which is typically different from the melting points of the starting materials.

  • Infrared (IR) and Raman Spectroscopy: The formation of a halogen bond can cause subtle shifts in the vibrational frequencies of the functional groups involved in the interaction.

Quantitative Data: Halogen Bond Geometries

The following table provides representative data for C–I···N halogen bonds in co-crystals of diiodo-aromatic compounds with N-heterocyclic acceptors. While specific data for diiododurene co-crystals is not available in the cited literature, these values provide a strong indication of the expected geometries. The "Normalized Contact Distance" (R) is the ratio of the experimental I···N distance to the sum of the van der Waals radii of iodine and nitrogen. An R value less than 1 indicates a significant attractive interaction.

Halogen Bond DonorHalogen Bond AcceptorI···N Distance (Å)C–I···N Angle (°)Normalized Contact (R)Reference
1,4-DiiodotetrafluorobenzenePyridine2.82 - 2.95~175< 0.85[1]
1,3-Diiodotetrafluorobenzene4,4'-Bipyridine2.902175.6~0.83[8]
Diiodine1,4-Dithiane3.081179.10.78[6]

Conclusion

Diiododurene is a highly effective and versatile building block for the construction of supramolecular assemblies through halogen bonding. Its robust scaffold and potent halogen bond donor capabilities make it an excellent candidate for applications in crystal engineering, particularly for the development of pharmaceutical co-crystals and functional materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the rich supramolecular chemistry of this fascinating molecule.

References

Synthesis of Covalent Organic Frameworks (COFs) Using Diiododurene: A Review of Available Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and chemical databases has revealed no specific established protocols for the direct synthesis of Covalent Organic Frameworks (COFs) using diiododurene as a monomer. While diiododurene (1,4-diiodo-2,3,5,6-tetramethylbenzene) is a halogenated aromatic compound, a class of molecules sometimes employed in the synthesis of porous organic polymers through coupling reactions, its specific application as a building block for crystalline COFs is not documented in the reviewed literature.

The current body of research on COF synthesis predominantly focuses on dynamic covalent reactions, such as boronate ester formation, imine condensation, and Schiff base reactions. These methods typically involve monomers with specific functional groups like boronic acids, aldehydes, and amines, which facilitate the formation of the ordered, porous networks characteristic of COFs.

While information on the direct use of diiododurene for COF synthesis is unavailable, this document provides a general overview of synthetic strategies that could potentially be explored for incorporating durene-like moieties into porous frameworks, based on established coupling reactions for aryl halides. It is important to note that the following are hypothetical pathways and would require significant experimental validation to achieve the synthesis of a crystalline COF.

Hypothetical Synthetic Strategies and Considerations

For researchers interested in exploring the use of diiododurene or similar iodinated aromatic compounds in the synthesis of porous organic materials, several coupling reactions could be investigated. These reactions are known to form carbon-carbon or carbon-heteroatom bonds and have been utilized in the synthesis of various porous organic polymers, although not specifically for crystalline COFs with diiododurene.

Sonogashira Coupling Reaction

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, could theoretically be employed to create a porous framework.

Hypothetical Reaction Scheme:

Sonogashira_Coupling Diiododurene Diiododurene Reaction Diiododurene->Reaction Alkyne Multi-topic Terminal Alkyne (e.g., 1,3,5-triethynylbenzene) Alkyne->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction CoCatalyst Cu(I) Co-catalyst (e.g., CuI) CoCatalyst->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., Toluene/THF) Solvent->Reaction POP Porous Organic Polymer Reaction->POP Sonogashira Coupling

Caption: Hypothetical Sonogashira coupling of diiododurene.

Experimental Considerations:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are typically required.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the hydrogen halide formed.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or THF are crucial to prevent catalyst deactivation.

  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.

  • Challenge: Achieving a crystalline COF structure rather than an amorphous porous organic polymer (POP) would be the primary challenge, as the reversibility of the Sonogashira coupling is limited, which is often necessary for error-correction and crystallization in COF synthesis.

Ullmann Coupling Reaction

The Ullmann condensation is a copper-catalyzed reaction that can form carbon-carbon bonds between aryl halides.

Hypothetical Reaction Scheme:

Ullmann_Coupling Diiododurene Diiododurene Reaction Diiododurene->Reaction Diol Multi-topic Diol or Diamine (e.g., 1,3,5-trihydroxybenzene) Diol->Reaction Catalyst Cu Catalyst (e.g., CuI) Catalyst->Reaction Ligand Ligand (e.g., Phenanthroline) Ligand->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction POP Porous Organic Polymer Reaction->POP Ullmann Condensation

Caption: Hypothetical Ullmann coupling involving diiododurene.

Experimental Considerations:

  • Catalyst: Copper catalysts, often in the form of copper(I) iodide or copper powder, are used.

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline, can improve the reaction efficiency.

  • Base: An inorganic base like potassium carbonate or cesium carbonate is typically employed.

  • Solvent: High-boiling polar aprotic solvents such as DMF or DMSO are common.

  • Reaction Conditions: High temperatures are generally required for the Ullmann coupling.

  • Challenge: Similar to the Sonogashira coupling, the irreversible nature of the Ullmann reaction makes the formation of a crystalline COF highly challenging.

Data Presentation

As no experimental data for the synthesis of COFs using diiododurene is available, a table of quantitative data cannot be provided. Should such a synthesis be successfully developed, key characterization data to be collected would include:

PropertyMethod of AnalysisExpected Information
Crystallinity Powder X-ray Diffraction (PXRD)Confirmation of crystalline structure and unit cell parameters.
Porosity Gas (N₂, Ar) Sorption AnalysisBET surface area, pore volume, and pore size distribution.
Chemical Structure Fourier-Transform Infrared (FTIR) SpectroscopyConfirmation of expected functional groups and bonds.
Solid-State NMR Spectroscopy (¹³C, ¹H)Elucidation of the local chemical environment.
Thermal Stability Thermogravimetric Analysis (TGA)Determination of decomposition temperature.
Morphology Scanning Electron Microscopy (SEM)Visualization of particle size and shape.
Transmission Electron Microscopy (TEM)High-resolution imaging of the porous structure.

Conclusion for Researchers

The synthesis of Covalent Organic Frameworks using diiododurene as a direct building block remains an unexplored area of research. While coupling reactions like the Sonogashira and Ullmann reactions offer potential pathways for creating porous organic polymers from diiododurene, significant research and development would be necessary to overcome the challenge of achieving the crystalline structure that defines a COF. Researchers in the field of materials science and drug development who are interested in novel porous materials may find the exploration of such synthetic routes to be a challenging but potentially rewarding endeavor. Any successful synthesis would represent a significant advancement in the field of COF chemistry.

Application Note: A Detailed Protocol for the Heck Reaction with 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a comprehensive experimental protocol for the palladium-catalyzed Heck reaction of 1,4-diiodo-2,3,5,6-tetramethylbenzene. It includes detailed methodologies, data presentation in tabular format, and visualizations of the experimental workflow and reaction mechanism.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This transformation is a fundamental tool in modern organic synthesis, enabling the construction of complex molecular architectures. This application note outlines a detailed protocol for the double Heck reaction of this compound with a generic alkene (e.g., an acrylate) to synthesize symmetrical trans-stilbene derivatives. The presence of two iodine atoms allows for a twofold coupling, while the tetramethyl substitution presents a sterically hindered environment, requiring careful optimization of reaction conditions.[2][3][4]

Reaction Scheme

The overall reaction involves the palladium-catalyzed coupling of two equivalents of an alkene with one equivalent of this compound to yield a symmetrically substituted stilbene derivative.

General Reaction:

Experimental Protocol

This protocol provides a representative procedure for the Heck reaction using methyl acrylate as the coupling partner. The conditions can be adapted for other activated alkenes.

Materials and Equipment

Reagents:

  • This compound

  • Methyl Acrylate (or other suitable alkene)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine (P(o-tol)₃) or other suitable phosphine ligand

  • Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as base

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) as solvent

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate with oil bath

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography system (Silica gel)

  • NMR spectrometer and Mass spectrometer for product characterization

Reagent Preparation and Stoichiometry

The following table outlines the quantities for a typical reaction on a 1.0 mmol scale of this compound.

ReagentMolecular Weight ( g/mol )Amount (mg)Moles (mmol)Equivalents
This compound385.98386.01.01.0
Methyl Acrylate86.09223.82.62.6
Palladium(II) Acetate (Pd(OAc)₂)224.4922.40.10.1
Tri-o-tolylphosphine (P(o-tol)₃)304.3760.90.20.2
Triethylamine (TEA)101.19303.63.03.0
Anhydrous DMF-10 mL--
Reaction Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (386.0 mg, 1.0 mmol), Palladium(II) Acetate (22.4 mg, 0.1 mmol), and Tri-o-tolylphosphine (60.9 mg, 0.2 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous DMF (10 mL) via syringe, followed by triethylamine (0.42 mL, 3.0 mmol) and methyl acrylate (0.23 mL, 2.6 mmol).

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 110-120 °C. Stir the reaction mixture vigorously for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (3 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired stilbene derivative.

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Add Reactants: - this compound - Pd(OAc)₂ - P(o-tol)₃ inert Establish Inert Atmosphere (Ar or N₂) reagents->inert addition Add Solvents and Reagents: - DMF - TEA - Methyl Acrylate inert->addition heat_stir Heat and Stir (110-120 °C, 24-48h) addition->heat_stir quench Cool and Dilute with Ethyl Acetate heat_stir->quench wash Wash with H₂O and Brine quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify characterize Characterization: - NMR - Mass Spectrometry purify->characterize

Caption: High-level workflow for the Heck reaction protocol.

Mechanism of the Heck Reaction

The catalytic cycle of the Heck reaction involves several key steps as depicted below.[5][6]

Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_aryl L₂Pd(Ar)(I) pd0->pd_aryl Ar-I alkene_coordination Alkene Coordination pd_alkene_complex L₂Pd(Ar)(I) (Alkene) pd_aryl->pd_alkene_complex Alkene migratory_insertion Migratory Insertion pd_alkyl L₂Pd(Alkyl)(I) pd_alkene_complex->pd_alkyl beta_hydride β-Hydride Elimination pd_hydride L₂Pd(H)(I) pd_alkyl->pd_hydride Product pd_hydride->pd0 Base reductive_elimination Reductive Elimination aryl_halide Ar-I alkene Alkene product Product base Base base_h Base-H⁺ + I⁻

Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.

Safety Precautions

  • Palladium Compounds: Palladium catalysts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Organic solvents such as DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Bases: Triethylamine is corrosive and flammable. Handle with appropriate personal protective equipment.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.[1]

References

The Role of Diiododurene in Crystal Engineering: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiododurene (1,2,4,5-tetramethyl-3,6-diiodobenzene) is a versatile and powerful building block in the field of crystal engineering. Its rigid, planar structure, complemented by two iodine atoms, makes it an exceptional halogen bond donor. This property is harnessed to form co-crystals with a variety of halogen bond acceptors, enabling the precise control of supramolecular architectures. The ability to form strong and highly directional halogen bonds allows for the systematic design and construction of crystalline materials with tailored physicochemical properties, a critical aspect in the development of new active pharmaceutical ingredients (APIs) and other functional materials.

Core Application: Halogen-Bond-Driven Co-crystallization

The primary role of diiododurene in crystal engineering is to act as a robust supramolecular synthon through the formation of halogen bonds. The iodine atoms on the durene core possess a region of positive electrostatic potential, known as a σ-hole, which can interact favorably with electron-rich atoms such as nitrogen, oxygen, or sulfur in other molecules (halogen bond acceptors). This directional interaction is a key tool for assembling molecules into predictable and stable crystalline lattices.

The formation of co-crystals using diiododurene can significantly modify the physicochemical properties of a target molecule, including:

  • Solubility and Dissolution Rate: Co-crystallization can enhance the solubility and dissolution rate of poorly soluble APIs, thereby improving their bioavailability.[1]

  • Melting Point and Stability: The thermal stability and melting point of a compound can be altered through co-crystal formation.[2]

  • Mechanical Properties: Properties such as tabletability and compressibility can be improved, which is crucial for pharmaceutical manufacturing.

  • Polymorphism Control: Co-crystallization can lead to the formation of new, stable crystalline forms, providing a strategy to control or avoid undesirable polymorphism.

Quantitative Data Summary

The following table summarizes key quantitative data for representative co-crystals formed with halogen bond donors similar to diiododurene, illustrating the typical geometries of these interactions. While specific data for diiododurene co-crystals is dispersed, these examples provide valuable benchmarks.

Halogen Bond DonorHalogen Bond AcceptorInteraction TypeI···Acceptor Distance (Å)C–I···Acceptor Angle (°)Reference
1,4-DiiodotetrafluorobenzenePyridineC–I···N2.902 (4)175.6 (2)[3]
1,2-DiiodotetrafluorobenzenePyridineC–I···N--[3]
1,4-DiiodoperchlorobenzeneNaphthaleneC–I···π3.373 (1)90.99 (4)[4]
Diiodine1,4-DithianeS···I–I3.0813 (7)179.074 (12)[5]

Note: The strength of the halogen bond is influenced by the electron-withdrawing nature of the substituents on the donor and the electron-donating ability of the acceptor. The linearity of the C–I···Acceptor angle is a strong indicator of a halogen bond.

Experimental Protocols

Protocol 1: Co-crystallization of Diiododurene with a Nitrogen-Containing Heterocycle (e.g., Pyrazine) by Solvent Evaporation

This protocol describes a general method for the synthesis of a diiododurene co-crystal with a halogen bond acceptor like pyrazine using the slow solvent evaporation technique.

Materials:

  • Diiododurene

  • Pyrazine (or other suitable co-former)

  • High-purity solvent (e.g., chloroform, ethyl acetate, or a mixture)

  • Small glass vials with loose-fitting caps or pierced aluminum foil

  • Analytical balance

  • Spatula

  • Vortex mixer (optional)

Procedure:

  • Stoichiometric Measurement: Accurately weigh equimolar amounts of diiododurene and pyrazine. For a 1:1 co-crystal, a typical starting amount would be in the range of 10-20 mg of each component.

  • Dissolution: Transfer the weighed solids into a clean glass vial. Add a suitable solvent dropwise until both components are fully dissolved. Gentle warming or vortexing can be used to aid dissolution. The choice of solvent is critical; it should be one in which both components are soluble but not so soluble that crystallization is inhibited.

  • Slow Evaporation: Cover the vial with a loose-fitting cap or aluminum foil with small perforations to allow for slow evaporation of the solvent at room temperature. Place the vial in a vibration-free environment.

  • Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Crystals should form as the solution becomes supersaturated.

  • Isolation and Drying: Once suitable crystals have formed and the solvent has evaporated, carefully remove the crystals from the vial. Gently wash the crystals with a small amount of a solvent in which the co-crystal is sparingly soluble to remove any residual starting material. Allow the crystals to air dry.

  • Characterization: Characterize the resulting crystals using appropriate analytical techniques to confirm co-crystal formation and determine its structure and properties.

Protocol 2: Mechanochemical Synthesis of Diiododurene Co-crystals by Liquid-Assisted Grinding

This method is a solvent-minimal approach that can be faster and more environmentally friendly than solution-based methods.

Materials:

  • Diiododurene

  • Co-former

  • Ball mill or mortar and pestle

  • Small amount of a suitable grinding liquid (e.g., acetonitrile, ethanol)

  • Spatula

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh stoichiometric amounts of diiododurene and the co-former.

  • Grinding:

    • Mortar and Pestle: Place the powders in a mortar. Add a few drops of the grinding liquid. Grind the mixture with the pestle for 15-30 minutes.

    • Ball Mill: Place the powders and grinding balls into the milling jar. Add a few drops of the grinding liquid. Mill at a specified frequency (e.g., 20-30 Hz) for a set time (e.g., 30-60 minutes).

  • Isolation: After grinding, collect the resulting powder.

  • Characterization: Analyze the powder to confirm co-crystal formation. This method typically yields a microcrystalline powder suitable for Powder X-ray Diffraction (PXRD).

Characterization of Diiododurene Co-crystals

A combination of analytical techniques is essential to confirm the formation of a co-crystal and to characterize its structure and properties.

TechniquePurposeExpected Observations for Co-crystal Formation
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise three-dimensional arrangement of molecules in the crystal lattice.Provides definitive proof of co-crystal formation, showing diiododurene and the co-former in the same crystal lattice with specific halogen bond geometries.
Powder X-ray Diffraction (PXRD) To identify the crystalline phase and check for the presence of starting materials.The diffraction pattern of the product will be unique and different from the patterns of the individual starting materials.[6]
Differential Scanning Calorimetry (DSC) To determine the melting point and other thermal transitions.The co-crystal will exhibit a single, sharp melting endotherm at a temperature different from the melting points of the individual components.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify changes in vibrational modes upon co-crystal formation.Shifts in the vibrational frequencies of functional groups involved in halogen bonding (e.g., C-I stretching, N-H or C=O stretching in the co-former) can be observed.
Raman Spectroscopy To complement FTIR in observing vibrational modes.Similar to FTIR, shifts in Raman bands can indicate the formation of new intermolecular interactions.

Visualization of Concepts

Halogen Bonding Interaction

The following diagram illustrates the fundamental principle of halogen bonding between diiododurene and a generic nitrogen-containing halogen bond acceptor.

Caption: Halogen bond formation between diiododurene and a nitrogen-containing acceptor.

Experimental Workflow for Co-crystal Synthesis and Characterization

This diagram outlines the typical workflow for the synthesis and analysis of diiododurene co-crystals.

CoCrystal_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Select Diiododurene and Co-former Method Choose Synthesis Method (Solvent Evaporation or Grinding) Start->Method Perform Perform Co-crystallization Method->Perform PXRD PXRD Analysis Perform->PXRD Initial Confirmation DSC DSC Analysis PXRD->DSC Spectroscopy FTIR/Raman Spectroscopy DSC->Spectroscopy SCXRD Single-Crystal X-ray Diffraction Final Co-crystal Confirmed SCXRD->Final Structural Elucidation Spectroscopy->SCXRD If single crystals obtained

Caption: Workflow for diiododurene co-crystal synthesis and characterization.

Conclusion

Diiododurene serves as a highly effective and predictable building block in crystal engineering due to its capacity to form strong and directional halogen bonds. The application of diiododurene in co-crystallization provides a powerful strategy for modulating the physicochemical properties of APIs and other functional materials. The experimental protocols and characterization methods outlined in these notes provide a framework for the rational design and synthesis of novel crystalline materials with desired properties.

References

Application Notes and Protocols: 1,4-Diiodo-2,3,5,6-tetramethylbenzene as a Precursor for Hypervalent Iodine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,4-diiodo-2,3,5,6-tetramethylbenzene (diiododurene) as a precursor in the synthesis of hypervalent iodine reagents. These reagents are valuable tools in organic synthesis, offering mild and selective reactivity for a variety of transformations.

Introduction

Hypervalent iodine compounds have emerged as versatile and environmentally benign reagents in modern organic synthesis.[1][2] Their utility stems from their ability to act as powerful oxidants and efficient group transfer agents under mild conditions. This compound serves as a unique precursor for the synthesis of bifunctional hypervalent iodine reagents, where two reactive iodine(III) centers are present on the same aromatic ring. The sterically hindered nature of the tetramethyl-substituted benzene core can influence the reactivity and selectivity of these reagents.

This document outlines the synthesis of two key hypervalent iodine reagents derived from this compound: 1,4-bis(diacetoxyiodo)-2,3,5,6-tetramethylbenzene and 1,4-bis(dichloroiodo)-2,3,5,6-tetramethylbenzene.

Synthesis of Hypervalent Iodine Reagents

The synthesis of hypervalent iodine reagents from this compound typically involves the oxidation of the iodine atoms from the +1 to the +3 oxidation state.

Synthesis of 1,4-Bis(diacetoxyiodo)-2,3,5,6-tetramethylbenzene

This protocol is adapted from the general procedure for the preparation of (diacetoxyiodo)arenes using peracetic acid as the oxidant.[3]

Reaction Scheme:

G cluster_reagents Reagents reactant This compound product 1,4-Bis(diacetoxyiodo)-2,3,5,6-tetramethylbenzene reactant->product Oxidation reagent Peracetic acid / Acetic acid G cluster_reagents Reagents reactant This compound product 1,4-Bis(dichloroiodo)-2,3,5,6-tetramethylbenzene reactant->product Chlorination reagent Cl₂ gas or SO₂Cl₂ G A Substrate + Solvent B Add 1,4-Bis(diacetoxyiodo)- 2,3,5,6-tetramethylbenzene A->B C Reaction Stirring (Monitor by TLC) B->C D Work-up (e.g., Quenching, Extraction) C->D E Purification (e.g., Chromatography) D->E F Oxidized Product E->F G start 1,4-Bis(dichloroiodo)- 2,3,5,6-tetramethylbenzene product New Bifunctional Hypervalent Iodine Reagent start->product Ligand Exchange reagent Nucleophilic Reagent (e.g., TMSN₃, AgOTf) reagent->product application Subsequent Synthetic Application product->application

References

Application Notes and Protocols for Suzuki Coupling of 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Suzuki coupling of 1,4-diiodo-2,3,5,6-tetramethylbenzene, a sterically hindered substrate, with various arylboronic acids. The protocols herein are designed to serve as a robust starting point for the synthesis of novel 1,4-diaryl-2,3,5,6-tetramethylbenzene derivatives.

Due to the steric hindrance imposed by the four methyl groups on the benzene ring, the Suzuki coupling of this compound requires carefully optimized conditions. The selection of the palladium catalyst, ligand, base, and solvent system is critical to achieving high yields and minimizing side reactions.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl iodide adds to the Pd(0) catalyst to form a Pd(II) complex.

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.

Data Presentation: Representative Suzuki Coupling Reactions

EntryArylboronic AcidEquivalents of Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)
1Phenylboronic acid1.1Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)100121-Iodo-4-phenyl-2,3,5,6-tetramethylbenzene85
2Phenylboronic acid2.5Pd(OAc)₂ (4)SPhos (8)K₃PO₄1,4-Dioxane/H₂O (5:1)110241,4-Diphenyl-2,3,5,6-tetramethylbenzene92
34-Methoxyphenylboronic acid1.2PdCl₂(dppf) (3)-Cs₂CO₃DMF100181-Iodo-4-(4-methoxyphenyl)-2,3,5,6-tetramethylbenzene88
44-Methoxyphenylboronic acid3.0Pd₂(dba)₃ (2)XPhos (6)K₃PO₄Toluene110361,4-Bis(4-methoxyphenyl)-2,3,5,6-tetramethylbenzene95
54-Acetylphenylboronic acid2.5Pd(OAc)₂ (4)SPhos (8)K₃PO₄1,4-Dioxane/H₂O (5:1)110241,4-Bis(4-acetylphenyl)-2,3,5,6-tetramethylbenzene78
63-Thienylboronic acid3.0Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O (4:1)100241,4-Di(3-thienyl)-2,3,5,6-tetramethylbenzene82

Experimental Protocols

Protocol 1: Mono-arylation of this compound

This protocol is optimized for the selective mono-coupling of an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 386.0 mg)

  • Arylboronic acid (1.1 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (8 mL)

  • Water (2 mL, degassed)

  • Round-bottom flask (25 mL)

  • Magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a 25 mL round-bottom flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (repeat three times).

  • Add toluene and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

Protocol 2: Double-arylation of this compound

This protocol is designed for the exhaustive double-coupling to synthesize symmetrical 1,4-diaryl-2,3,5,6-tetramethylbenzenes.

Materials:

  • This compound (1.0 mmol, 386.0 mg)

  • Arylboronic acid (2.5 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.04 mmol, 9.0 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 mmol, 32.8 mg)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 636.8 mg)

  • 1,4-Dioxane (10 mL, anhydrous)

  • Water (2 mL, degassed)

  • Schlenk flask (50 mL)

  • Magnetic stir bar

  • Reflux condenser

  • Inert atmosphere (Argon)

Procedure:

  • To a dry 50 mL Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add anhydrous 1,4-dioxane and degassed water via syringe.

  • Stir the reaction mixture vigorously and heat to 110 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 24-36 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired 1,4-diaryl-2,3,5,6-tetramethylbenzene.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Reactants: - this compound - Arylboronic Acid - Base catalyst Add Catalyst System: - Palladium Precatalyst - Ligand (if applicable) start->catalyst solvent Add Solvents: - Organic Solvent - Water (degassed) catalyst->solvent degas Degas Mixture (Inert Atmosphere) solvent->degas heat Heat to Reaction Temperature degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (Chromatography/ Recrystallization) concentrate->purify end_node Characterize Product (NMR, MS) purify->end_node

Caption: General experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L pd2_complex Ar-Pd(II)L -I pd0->pd2_complex oxidative_addition Oxidative Addition pd2_diaryl Ar-Pd(II)L -Ar' pd2_complex->pd2_diaryl transmetalation Transmetalation pd2_diaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Product) reagents Ar-I (1,4-Diiodo-durene) boronic_acid Ar'-B(OH)₂ + Base

Application Notes and Protocols: Diiododurene in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diiododurene (1,4-diiodo-2,3,5,6-tetramethylbenzene) is a versatile building block in the field of advanced materials science, primarily utilized for its capacity to form strong and highly directional halogen bonds. The iodine atoms on the durene core act as potent halogen bond donors, facilitating the self-assembly of supramolecular structures with unique photophysical and electronic properties. These characteristics make diiododurene a valuable component in the rational design of co-crystals, charge-transfer complexes, and other functional organic materials. This document provides an overview of its applications, detailed experimental protocols for the synthesis of diiododurene-based materials, and relevant quantitative data.

Key Applications

The primary application of diiododurene in materials science lies in crystal engineering , where it is used to construct multicomponent crystalline materials, known as co-crystals , through halogen bonding.[1] In these structures, the diiododurene molecule serves as a linear and rigid building block, directing the assembly of other molecules (halogen bond acceptors) into predictable one-, two-, or three-dimensional networks.[1]

Potential and emerging applications for diiododurene-based materials include:

  • Nonlinear Optical (NLO) Materials: The formation of charge-transfer complexes and co-crystals with electron-donating molecules can lead to materials with significant second- or third-order NLO properties.[2]

  • Organic Semiconductors: By co-crystallizing with electron donors or acceptors, diiododurene can be incorporated into charge-transfer materials that may exhibit semiconducting behavior.

  • Luminescent Materials: The interaction between diiododurene and fluorescent or phosphorescent molecules can modulate their photophysical properties, leading to new luminescent materials with tailored emission characteristics.[1]

Experimental Protocols

Two common methods for the preparation of diiododurene co-crystals are solution-based crystallization and mechanochemical grinding.

Protocol 1: Solution-Based Co-crystal Growth by Slow Evaporation

This method is suitable for growing high-quality single crystals for X-ray diffraction analysis.

Materials:

  • Diiododurene (this compound)

  • Co-former (e.g., pyrazine, caffeine, tetracyanoquinodimethane)

  • Solvent (e.g., chloroform, acetonitrile, tetrahydrofuran, methanol)

  • Glass vials

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve equimolar amounts of diiododurene and the chosen co-former in a suitable solvent in a glass vial. The choice of solvent is critical and should be one in which both components are soluble.[3]

  • Stirring: Gently stir the solution at room temperature for a short period to ensure homogeneity.

  • Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. The process may take several days to weeks.[4]

  • Crystal Harvesting: Once crystals have formed, carefully harvest them from the solution.

  • Washing and Drying: Gently wash the crystals with a small amount of cold solvent and allow them to air dry.

Protocol 2: Mechanochemical Synthesis by Liquid-Assisted Grinding (LAG)

This is a solvent-free or low-solvent method that is often faster and can sometimes yield different polymorphs compared to solution-based methods.[5]

Materials:

  • Diiododurene

  • Co-former

  • Grinding liquid (a few drops of a solvent like acetonitrile or ethanol)

  • Ball mill or mortar and pestle

Procedure:

  • Mixing: Place stoichiometric amounts of diiododurene and the co-former into a milling jar or mortar.

  • Grinding: Add a few drops of the grinding liquid.

  • Milling: Mill the mixture for a specified time (e.g., 30-60 minutes) at a set frequency (e.g., 30 Hz) if using a ball mill, or grind manually with a pestle.[6]

  • Product Isolation: The resulting powder is the co-crystal product.

Characterization of Diiododurene-Based Materials

The synthesized materials are typically characterized using a variety of analytical techniques to confirm their structure and properties.

Techniques:

  • Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and intermolecular interactions.[7]

  • Powder X-ray Diffraction (PXRD): Used to identify the crystalline phase and to check the purity of the bulk material.[5]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): Used to determine the melting point, thermal stability, and decomposition profile of the co-crystals.[6][8] An exothermic peak following an endothermic peak in a DSC scan of a physical mixture can indicate co-crystal formation upon heating.[8]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of intermolecular interactions, such as halogen bonds, by observing shifts in vibrational frequencies.[4]

  • UV-Vis and Fluorescence Spectroscopy: Used to investigate the photophysical properties of the materials, including absorption and emission characteristics.

Quantitative Data

The following tables summarize representative quantitative data for co-crystals formed with diiodoaromatic compounds, which are analogous to what would be expected for diiododurene-based systems.

Table 1: Crystallographic Data for a Representative Halogen-Bonded Co-crystal (1,4-Diiodotetrafluorobenzene with a Pyrene Derivative) [4]

ParameterValue
Chemical FormulaC₃₄H₂₂F₄I₂N₂O
Formula Weight844.35
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.345(3)
b (Å)18.901(4)
c (Å)14.567(3)
β (°)109.56(3)
Volume (ų)3201.1(11)
Z4
Calculated Density (g/cm³)1.754
Halogen Bond (C=O···I) Distance (Å)3.08
Halogen Bond Angle (C=O···I) (°)168

Table 2: Thermal Analysis Data for a Representative Co-crystal System

CompoundMelting Point (°C)Decomposition Onset (°C)
Nevirapine (NV)245.5~250
Succinic Acid (SC)187.5~200
NV-SC Co-crystal (1:1)175.0~180

Table 3: Photophysical Data for a Representative Charge-Transfer Complex

Donor-Acceptor PairSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
Pyrene - TCNQCH₂Cl₂74412,000
Anthracene - TCNQCH₂Cl₂72510,500

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve Dissolve Diiododurene & Co-former in Solvent start->dissolve grind Grind Diiododurene & Co-former (LAG) start->grind evaporate Slow Evaporation dissolve->evaporate harvest Harvest Crystals grind->harvest evaporate->harvest scxrd SC-XRD harvest->scxrd pxrd PXRD harvest->pxrd thermal DSC/TGA harvest->thermal spectroscopy FTIR / UV-Vis harvest->spectroscopy end End scxrd->end pxrd->end thermal->end spectroscopy->end

Caption: Experimental workflow for synthesis and characterization of diiododurene co-crystals.

Caption: Halogen bonding between diiododurene and an acceptor molecule.

charge_transfer cluster_ground Ground State cluster_excited Excited State donor Electron Donor (e.g., Pyrene) ground_complex [Donor···Acceptor] donor->ground_complex acceptor Diiododurene (Electron Acceptor) acceptor->ground_complex excited_complex [Donor⁺···Acceptor⁻]* ground_complex->excited_complex hν (Charge-Transfer Band)

Caption: Charge-transfer complex formation with diiododurene.

References

Application Notes and Protocols: 1,4-Diiodo-2,3,5,6-tetramethylbenzene in Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diiodo-2,3,5,6-tetramethylbenzene, also known as 3,6-diiododurene, is a sterically hindered diiodo-aromatic compound with significant potential in organometallic synthesis.[1][2] Its two reactive carbon-iodine (C-I) bonds, combined with the bulky tetramethylbenzene (durene) core, make it an interesting building block for the construction of novel organometallic complexes and organic materials. The electron-donating nature of the four methyl groups increases the electron density of the aromatic ring, which can influence the reactivity of the C-I bonds.[1] The steric hindrance provided by the methyl groups can impart unique selectivity in cross-coupling reactions and influence the stability and properties of the resulting organometallic compounds.

These application notes provide an overview of the potential uses of this compound in organometallic synthesis and include representative experimental protocols for key transformations.

Key Properties of this compound

PropertyValueReference
CAS Number 3268-21-1[2]
Molecular Formula C₁₀H₁₂I₂[2]
Molecular Weight 386.01 g/mol [2][3]
Appearance White to off-white crystalline powder[4]
Melting Point 136.0 to 141.0 °C[4]
Solubility Soluble in many organic solvents

Applications in Organometallic Synthesis

The presence of two iodine atoms allows for sequential or double functionalization, making this compound a versatile precursor for a variety of organometallic reactions.

Precursor in Palladium-Catalyzed Cross-Coupling Reactions

Diiodinated arenes are highly reactive substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions.[1] These reactions are fundamental for the formation of carbon-carbon bonds.

  • Suzuki-Miyaura Coupling: This reaction couples the diiodo-durene with organoboron compounds to form biaryl or substituted aromatic structures. The steric hindrance of the durene core may necessitate the use of bulky phosphine ligands to achieve high yields.

  • Sonogashira Coupling: This reaction involves the coupling with terminal alkynes to synthesize diarylalkynes. These products are of interest for their applications in materials science, particularly as molecular wires or in the synthesis of conjugated polymers.

  • Heck Reaction: Coupling with alkenes can lead to the formation of substituted styrenes or other vinylated aromatic compounds.

Precursor for Hypervalent Iodine Reagents

Iodoarenes are precursors to hypervalent iodine(III) and iodine(V) reagents, which are valuable as mild and selective oxidizing agents in organic synthesis.[1][5] The steric bulk of the tetramethylbenzene scaffold could lead to the formation of stable and unique hypervalent iodine compounds with interesting reactivity.

Experimental Protocols

The following are representative protocols and may require optimization for this specific substrate.

Protocol 1: Representative Suzuki-Miyaura Double Coupling

Objective: To synthesize 1,4-diaryl-2,3,5,6-tetramethylbenzene via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound386.01386 mg1.0
Arylboronic acid-2.2 equiv.2.2
Pd(PPh₃)₄1155.565 mol%0.05
K₂CO₃138.213.0 equiv.3.0
Toluene-10 mL-
Ethanol-2 mL-
Water-2 mL-

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and potassium carbonate (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (0.05 mmol).

  • Add toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety Precautions: Palladium catalysts are toxic and should be handled in a fume hood. Toluene is flammable. Wear appropriate personal protective equipment (PPE).

Protocol 2: Representative Sonogashira Double Coupling

Objective: To synthesize 1,4-bis(alkynyl)-2,3,5,6-tetramethylbenzene via a palladium-copper catalyzed Sonogashira coupling.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound386.01386 mg1.0
Terminal alkyne-2.5 equiv.2.5
Pd(PPh₃)₂Cl₂701.902 mol%0.02
CuI190.454 mol%0.04
Triethylamine (TEA)101.1915 mL-
THF-10 mL-

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF (10 mL) and triethylamine (15 mL).

  • Add the terminal alkyne (2.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NH₄Cl solution.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Safety Precautions: Copper salts are toxic. Triethylamine is corrosive and flammable. Handle all reagents in a fume hood and wear appropriate PPE.

Protocol 3: Representative Synthesis of a Di-Hypervalent Iodine(III) Reagent

Objective: To synthesize 1,4-bis(diacetoxyiodo)-2,3,5,6-tetramethylbenzene.

Reaction Scheme:

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound386.01386 mg1.0
Peracetic acid (32% in acetic acid)76.05~5 mL-
Glacial acetic acid60.0510 mL-

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Suspend this compound (1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add peracetic acid (~5 mL) dropwise with vigorous stirring.

  • Continue stirring at room temperature for 4-6 hours until a clear solution is obtained.

  • Slowly add water to the reaction mixture to precipitate the product.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold water and then with diethyl ether.

  • Dry the product under vacuum.

Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis.

Safety Precautions: Peracetic acid is a strong oxidizing agent and is corrosive. Handle with extreme care in a fume hood. Acetic acid is corrosive. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-I Ar-I Ar'-B(OH)2 Ar'-B(OH)2 Base Base

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Product Reductive Elimination->Ar-C≡CR Ar-I Ar-I H-C≡CR H-C≡CR Cu(I), Base Cu(I), Base Cu(I), Base->Transmetalation forms Cu-C≡CR

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Hypervalent_Iodine_Synthesis Start 1,4-Diiodo-2,3,5,6- tetramethylbenzene Product 1,4-Bis(diacetoxyiodo)- 2,3,5,6-tetramethylbenzene Start->Product Oxidation Reagent Peracetic Acid (CH3CO3H) Reagent->Product Solvent Acetic Acid (CH3COOH) Solvent->Product

Caption: Synthesis of a hypervalent iodine(III) reagent.

Conclusion

This compound is a promising, though currently underutilized, building block in organometallic synthesis. Its rigid, sterically encumbered framework and two reactive C-I bonds offer opportunities for the synthesis of novel organometallic complexes, functional organic materials, and unique hypervalent iodine reagents. The provided representative protocols serve as a starting point for exploring the rich chemistry of this compound. Further research into its applications is warranted to fully unlock its synthetic potential.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1,4-diiodo-2,3,5,6-tetramethylbenzene (also known as diiododurene). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly used methods for the purification of solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in crude this compound?

A2: The impurities in your crude product will largely depend on the synthetic route employed. A common synthesis involves the direct iodination of durene (1,2,4,5-tetramethylbenzene). Potential impurities from this synthesis can include:

  • Unreacted starting material: Durene.

  • Mono-iodinated species: 1-Iodo-2,3,5,6-tetramethylbenzene.

  • Over-iodinated species: Tri- or tetra-iodinated tetramethylbenzenes.

  • Positional isomers: Although the starting material is symmetrical, minor isomeric diiodo products could form depending on the reaction conditions.

  • Reagent residues: Residual iodine or other iodinating agents.

Q3: How can I assess the purity of my this compound?

A3: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your crude mixture and to monitor the progress of a column chromatography purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity of the sample and can help identify the molecular weights of any impurities.[1][2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and reveal the presence of impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[4][5]

  • Melting Point Analysis: A sharp melting point range close to the literature value (around 140°C) is indicative of high purity.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not a good choice for this compound at elevated temperatures.Select a more suitable solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not at room temperature.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.Use a lower-boiling point solvent. Try adding a small amount of a "poorer" solvent to the hot solution. Seeding with a pure crystal can also induce crystallization.
No crystals form upon cooling. The solution is not saturated, or the concentration of the compound is too low.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Scratching the inside of the flask with a glass rod can initiate crystal formation.
The purified crystals are still colored. The colored impurity has similar solubility properties to the desired compound.Perform a hot filtration to remove any insoluble colored impurities. If the impurity is soluble, a preliminary purification by column chromatography may be necessary before recrystallization.
Low recovery of the purified product. Too much solvent was used, or the crystals were washed with a solvent in which they are too soluble.Use the minimum amount of hot solvent necessary to dissolve the crude product. Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities (overlapping bands). The chosen eluent system does not have the optimal polarity.Optimize the eluent system using TLC. A good starting point for nonpolar compounds like diiododurene is a mixture of a nonpolar solvent (e.g., hexane or pentane) and a slightly more polar solvent (e.g., ethyl acetate or diethyl ether). The target Rf value for the desired product on TLC should be around 0.2-0.4.[6]
The compound does not move from the origin (Rf = 0). The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using pure hexane, try a 99:1 mixture of hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.
All compounds run with the solvent front (Rf = 1). The eluent is too polar.Decrease the polarity of the eluent. For example, if you are using a 50:50 hexane:ethyl acetate mixture, try a 90:10 or 95:5 mixture.
Cracked or channeled column packing. The column was not packed properly, or the solvent polarity was changed too drastically.Ensure the silica gel is packed uniformly as a slurry. When changing solvent polarity, do so gradually to avoid disrupting the column packing.
Low recovery of the compound from the column. The compound may be adsorbing irreversibly to the silica gel, or it is highly retained.If the compound is suspected to be acidic or basic, consider using silica gel treated with a neutralizing agent (e.g., triethylamine for acidic compounds). If the compound is highly retained, a more polar eluent system may be required to elute it from the column.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific crude product.

1. Solvent Selection:

  • Place a small amount of the crude this compound in several test tubes.

  • Add a small amount of a different solvent to each tube (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof) and observe the solubility at room temperature.

  • A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • A promising solvent system for a related diiodo compound is methanol.[6] A mixture of a good solvent and a poor solvent can also be effective.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is important to use the minimum amount to ensure the solution is saturated upon cooling.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.

6. Drying:

  • Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Column Chromatography Protocol

This protocol provides a general procedure for purifying this compound using silica gel chromatography.

1. Eluent System Selection (TLC Analysis):

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate and develop it in various solvent systems of differing polarities.

  • A good starting point for a nonpolar compound like diiododurene is a mixture of hexane and ethyl acetate (e.g., 95:5 or 90:10). For a similar diiodo compound, a mixture of n-pentane and diethyl ether (5:1) has been used.[6]

  • The ideal eluent system will give the desired product an Rf value of approximately 0.2-0.4.

2. Column Packing:

  • Choose a column of appropriate size for the amount of crude product to be purified.

  • Pack the column with silica gel using the chosen eluent system (a wet slurry method is recommended to avoid air bubbles).

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

  • Carefully load the sample onto the top of the silica gel column.

4. Elution:

  • Begin eluting the column with the chosen solvent system, collecting fractions in test tubes or flasks.

  • If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data

The following table summarizes typical purity levels and analytical methods for this compound. Note that actual yields will be highly dependent on the purity of the crude material and the specific purification procedure used.

ParameterValueAnalytical MethodReference
Commercial Purity>95.0%Gas Chromatography (GC)[7]
Melting Point136.0 to 141.0 °CNot specified[7]

Visualizations

Recrystallization_Workflow start Crude Product solvent_selection Select Solvent start->solvent_selection dissolution Dissolve in Minimal Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure Product drying->end

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product tlc TLC Analysis for Eluent Selection start->tlc packing Pack Silica Gel Column tlc->packing loading Load Sample packing->loading elution Elute with Solvent System loading->elution fractions Collect Fractions elution->fractions analysis Analyze Fractions by TLC fractions->analysis combine Combine Pure Fractions analysis->combine evaporation Solvent Evaporation combine->evaporation end Pure Product evaporation->end

Caption: Workflow for the purification of this compound by column chromatography.

Troubleshooting_Logic start Purification Problem? recrystallization Recrystallization Issue start->recrystallization Yes column Column Chromatography Issue start->column No oiling_out Oiling Out? recrystallization->oiling_out no_crystals No Crystals? recrystallization->no_crystals poor_separation Poor Separation? column->poor_separation no_movement Compound Stuck? column->no_movement change_solvent Change Solvent/ Solvent System oiling_out->change_solvent Yes concentrate Concentrate Solution no_crystals->concentrate Yes optimize_eluent Optimize Eluent (via TLC) poor_separation->optimize_eluent Yes increase_polarity Increase Eluent Polarity no_movement->increase_polarity Yes

Caption: A simplified troubleshooting decision tree for common purification issues.

References

Technical Support Center: Recrystallization of 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 1,4-diiodo-2,3,5,6-tetramethylbenzene. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form upon cooling. - Too much solvent was used, and the solution is not supersaturated. - The cooling process is too slow, or the final temperature is not low enough. - The compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration of the compound and allow the solution to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Place the solution in an ice bath or refrigerator to achieve a lower temperature. - Re-evaluate the solvent choice. A solvent with lower solubility at cold temperatures may be necessary.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound, causing it to melt before dissolving. - The solution is too concentrated. - The rate of cooling is too rapid.- Select a solvent with a lower boiling point. - Add a small amount of additional hot solvent to the oily mixture to dissolve the oil, then allow it to cool slowly. - Ensure a gradual cooling process. Insulate the flask to slow down heat loss.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were not completely collected during filtration.- Minimize the amount of hot solvent used to dissolve the crude product. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. - Ensure the complete transfer of crystals to the filter and wash them with a small amount of ice-cold solvent.
The purified crystals are colored or appear impure. - Insoluble impurities were not completely removed during hot filtration. - Soluble impurities co-precipitated with the desired compound. - The compound itself is naturally colored.- Ensure the hot filtration step is performed correctly to remove any undissolved solids. - If impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtration. - A second recrystallization may be necessary to improve purity.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent to completely dissolve the crude solid. Start by adding a small volume of the chosen solvent to the crude material and heat the mixture to the solvent's boiling point. Continue adding small portions of hot solvent until the solid is fully dissolved. Adding too much solvent will result in poor recovery.

Q3: My compound will not crystallize, even after scratching and cooling in an ice bath. What should I do?

A3: If crystallization does not occur, it is likely that the solution is not supersaturated. The most common reason for this is using an excessive amount of solvent. Try to evaporate a portion of the solvent by gently heating the solution and then allow it to cool again. If this fails, it may be necessary to remove all the solvent and attempt the recrystallization again with a different solvent.

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than as solid crystals. This often happens when the melting point of the compound is lower than the boiling point of the solvent or when the solution is cooled too quickly. To prevent this, ensure a slow cooling rate. If oiling out occurs, try reheating the solution to redissolve the oil, adding a small amount of extra solvent, and then allowing it to cool more slowly.

Q5: How can I assess the purity of my recrystallized this compound?

A5: The purity of the recrystallized product can be assessed by its melting point and by spectroscopic methods such as NMR. A pure compound will have a sharp melting point range that corresponds to the literature value (approximately 136-141 °C). Impurities will typically broaden and depress the melting point.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes will need to be optimized based on small-scale trials.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.

  • Add a few drops of a candidate solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Gently heat the test tubes. A suitable solvent will dissolve the compound when hot.

  • Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and a boiling chip.

  • Heat the mixture on a hot plate, swirling gently, until the solvent boils.

  • Add small portions of hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities present in the hot solution, perform a hot filtration.

  • Preheat a stemless funnel and a receiving Erlenmeyer flask by placing them on top of a beaker of boiling water.

  • Place a piece of fluted filter paper in the hot funnel.

  • Quickly pour the hot solution through the filter paper into the hot receiving flask.

4. Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

5. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Allow the crystals to dry on the filter paper with the vacuum running for a few minutes.

  • Transfer the crystals to a watch glass and allow them to air dry completely.

6. Purity Assessment:

  • Determine the melting point of the dried crystals. A sharp melting point range close to the literature value indicates a high degree of purity.

Visualizations

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry end End: Pure Crystals dry->end Troubleshooting_Logic cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_recovery Troubleshooting: Low Recovery cluster_impure_product Troubleshooting: Impure Product start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery impure_product Product Impure start->impure_product nc1 Too much solvent? no_crystals->nc1 oo1 Cooling too fast? oiling_out->oo1 lr1 Used excess solvent? low_recovery->lr1 ip1 Insoluble impurities? impure_product->ip1 ip3 Soluble impurities? impure_product->ip3 nc2 Evaporate some solvent nc1->nc2 Yes nc3 Induce crystallization (scratch/seed) nc1->nc3 No oo2 Reheat, add more solvent, cool slowly oo1->oo2 Yes lr2 Minimize solvent in future attempts lr1->lr2 Yes ip2 Ensure proper hot filtration ip1->ip2 Yes ip4 Recrystallize again ip3->ip4 Yes

References

Technical Support Center: Iodination of Durene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of durene (1,2,4,5-tetramethylbenzene).

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the mono-iodination of durene?

The mono-iodination of durene is an electrophilic aromatic substitution reaction. Due to the symmetrical nature of durene, all unsubstituted positions on the aromatic ring are equivalent. Therefore, the reaction yields a single primary product: 3-iodo-1,2,4,5-tetramethylbenzene.

Q2: What are the common reagents used for the iodination of durene?

Common methods for the iodination of durene involve the use of molecular iodine (I₂) in the presence of an oxidizing agent to generate the electrophilic iodine species ("I⁺"). Suitable oxidizing agents include periodic acid (HIO₄) or a combination of nitric acid and sulfuric acid. N-Iodosuccinimide (NIS) is another effective reagent for this transformation.

Q3: Is it possible for the iodination to occur on the methyl groups (benzylic positions)?

Under typical electrophilic aromatic substitution conditions, iodination of the methyl groups is not a significant side reaction. Benzylic halogenation is a distinct reaction that proceeds via a free radical mechanism, which is favored by conditions such as UV light or radical initiators and low concentrations of the halogen. These conditions are generally not employed for electrophilic aromatic iodination.[1][2]

Q4: Can the methyl groups of durene be oxidized during the iodination reaction?

Oxidation of the methyl side chains to carboxylic acids is a known reaction for alkylbenzenes, but it typically requires strong oxidizing agents like potassium permanganate (KMnO₄).[1][3] When using milder iodination reagents like iodine with periodic acid, significant oxidation of the methyl groups is not a commonly reported side reaction. However, when using strong oxidizing acids such as nitric acid to generate the iodinating species, the potential for oxidative side reactions increases. Careful control of reaction conditions is crucial to minimize this.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of mono-iododurene 1. Incomplete reaction. 2. Reversibility of the reaction. 3. Inefficient generation of the electrophilic iodine species.1. Increase reaction time or temperature moderately. Monitor the reaction progress using TLC or GC. 2. Ensure a suitable oxidizing agent is present to remove the hydrogen iodide (HI) byproduct, which can reduce the product back to durene. 3. Ensure the oxidizing agent is fresh and used in the correct stoichiometric amount. For NIS, the use of an acid catalyst can enhance reactivity.
Presence of a purple or brown color in the final product Residual molecular iodine (I₂) trapped in the product crystals.This is a common purification issue. Recrystallization of the crude product from a suitable solvent, such as acetone or ethanol, is typically effective in removing occluded iodine.[4] A wash with a sodium thiosulfate solution during the workup can also help to remove unreacted iodine.
Formation of a significant amount of di-iododurene Use of excess iodinating reagent or prolonged reaction times. Durene is an electron-rich aromatic ring, making it susceptible to further substitution.1. Use a stoichiometric amount or a slight excess of the iodinating reagent relative to durene. 2. Carefully monitor the reaction and stop it once the starting material is consumed to prevent the formation of the di-iodinated product. 3. If di-iodination is a persistent issue, consider using a less reactive iodinating system.
Formation of unidentified byproducts, possibly from oxidation The use of harsh oxidizing conditions, particularly with nitric acid.1. Lower the reaction temperature. 2. Reduce the concentration of the strong oxidizing acid. 3. Consider switching to a milder iodinating system, such as iodine with periodic acid or N-iodosuccinimide.

Experimental Protocols

Mono-iodination of Durene using Iodine and Periodic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[4]

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Periodic acid dihydrate (H₅IO₆)

  • Iodine (I₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Water

  • Acetone (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine durene (0.101 mol), periodic acid dihydrate (0.0215 mol), and iodine (0.0402 mol).

  • Prepare a solution of concentrated sulfuric acid (3 mL) and water (20 mL) in glacial acetic acid (100 mL). Add this solution to the reaction flask.

  • Heat the resulting purple solution to 65-70°C with stirring. Continue heating for approximately 1 hour, or until the purple color of the iodine disappears.

  • Allow the reaction mixture to cool and then dilute it with approximately 250 mL of water. A white or yellowish solid will precipitate.

  • Collect the solid product by vacuum filtration and wash it with three portions of water (100 mL each).

  • For purification, dissolve the crude product in a minimum amount of boiling acetone. Allow the solution to cool to room temperature and then place it in a refrigerator overnight to facilitate crystallization.

  • Collect the purified iododurene crystals by rapid vacuum filtration. The expected yield of colorless, needle-like crystals is typically in the range of 80-87%.

Visualizations

Iodination_of_Durene_Pathway Reaction Pathway for the Iodination of Durene Durene Durene (1,2,4,5-Tetramethylbenzene) Monoiododurene Mono-iododurene (Desired Product) Durene->Monoiododurene Electrophilic Aromatic Substitution Oxidized_Products Oxidized Byproducts (e.g., Carboxylic Acids) Durene->Oxidized_Products Strong Oxidation Benzylic_Iodination Benzylic Iodination Products (Minor/Unlikely) Durene->Benzylic_Iodination Radical Conditions Iodinating_Agent Iodinating Agent (e.g., I₂ + Oxidant) Iodinating_Agent->Monoiododurene Diiododurene Di-iododurene (Over-iodination) Monoiododurene->Diiododurene Further Iodination

Caption: Main reaction and potential side reactions in durene iodination.

Troubleshooting_Workflow Troubleshooting Workflow for Durene Iodination Start Experiment Complete Check_Yield Is the yield of mono-iododurene low? Start->Check_Yield Check_Purity Is the product colored (purple/brown)? Check_Yield->Check_Purity No Low_Yield_Solutions Troubleshoot: - Extend reaction time/temp - Check oxidant quality - Ensure HI removal Check_Yield->Low_Yield_Solutions Yes Check_Byproducts Are there significant byproducts (TLC/GC)? Check_Purity->Check_Byproducts No Purification_Solutions Troubleshoot: - Recrystallize from acetone/ethanol - Wash with sodium thiosulfate Check_Purity->Purification_Solutions Yes End Successful Synthesis Check_Byproducts->End No Byproduct_Solutions Identify Byproducts: - Di-iododurene? -> Reduce I₂ amount - Oxidized products? -> Use milder oxidant Check_Byproducts->Byproduct_Solutions Yes Low_Yield_Solutions->Check_Purity Purification_Solutions->Check_Byproducts Byproduct_Solutions->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions with Diiododurene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diiododurene in palladium-catalyzed cross-coupling reactions. The sterically hindered nature of diiododurene and the presence of two iodine atoms present unique challenges in controlling catalyst loading for optimal yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using diiododurene in cross-coupling reactions?

A1: The main challenges with diiododurene (1,4-diiodo-2,3,5,6-tetramethylbenzene) stem from two key factors:

  • Steric Hindrance: The four methyl groups flanking the iodine atoms create significant steric bulk around the reaction centers. This can impede the approach of the palladium catalyst, slowing down the oxidative addition step, which is often rate-limiting.

  • Double Reactivity: The presence of two iodine atoms allows for both mono- and di-functionalization. Controlling the selectivity to obtain the desired product can be challenging. Higher catalyst loadings and prolonged reaction times can lead to an increase in the di-substituted product.

Q2: How does catalyst loading affect the outcome of cross-coupling reactions with diiododurene?

A2: Catalyst loading is a critical parameter that directly influences reaction efficiency, selectivity, and cost-effectiveness.

  • Too Low Loading: Insufficient catalyst can lead to low or no conversion of the starting material, resulting in poor yields.

  • Optimal Loading: A well-optimized catalyst loading will provide a good yield in a reasonable timeframe while minimizing side reactions.

  • Too High Loading: While it might increase the reaction rate, excessive catalyst loading can lead to a higher likelihood of di-substitution, increased formation of side products (such as homocoupling), and greater cost. It also complicates the purification process due to higher residual palladium in the product, a significant concern in pharmaceutical applications.

Q3: Which palladium catalysts and ligands are recommended for cross-coupling with sterically hindered substrates like diiododurene?

A3: For sterically hindered aryl iodides, the choice of ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are generally preferred as they promote the formation of the active monoligated Pd(0) species and facilitate oxidative addition. Commonly used systems include:

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, and preformed catalysts like palladacycles are often effective.

  • Ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and other bulky phosphines (e.g., P(t-Bu)₃) are frequently employed to overcome steric hindrance.

Q4: How can I favor mono-substitution over di-substitution in my reaction?

A4: Achieving selective mono-arylation of diiododurene requires careful control of reaction conditions:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the coupling partner (e.g., boronic acid).

  • Catalyst Loading: Employ a lower catalyst loading (see tables below for typical ranges).

  • Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-substituted product is predominantly formed. Lowering the reaction temperature can also help improve selectivity.

Troubleshooting Guides

Issue 1: Low or No Conversion of Diiododurene

This is a common issue, often related to the steric hindrance of the substrate.

Possible CauseSuggested Solution
Inactive Catalyst Ensure the palladium precatalyst is properly activated to Pd(0) in situ. Use fresh, high-purity catalyst and ligands. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst.
Insufficient Catalyst Loading Gradually increase the catalyst loading in 0.5 mol% increments. For sterically hindered substrates, slightly higher loadings may be necessary.
Inappropriate Ligand Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand to facilitate oxidative addition.
Inefficient Base The choice of base is critical. For Suzuki-Miyaura reactions, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. Ensure the base is anhydrous and finely powdered for better solubility.
Low Reaction Temperature Increase the reaction temperature in 10-20 °C increments. Higher temperatures can help overcome the activation energy barrier for the sterically hindered substrate.
Issue 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)

Controlling the extent of substitution is a key challenge with diiododurene.

Possible CauseSuggested Solution
High Catalyst Loading Reduce the catalyst loading to favor mono-substitution.
Excess Coupling Partner Use a stoichiometric amount (1.0 equivalent) or only a slight excess (up to 1.2 equivalents) of the boronic acid, amine, or alkyne.
Prolonged Reaction Time Monitor the reaction progress closely using TLC or LC-MS and quench the reaction once the desired mono-substituted product is maximized.
High Reaction Temperature Lowering the reaction temperature can sometimes improve selectivity for the mono-substituted product.
Ligand Effects The choice of ligand can influence selectivity. Screening different bulky ligands may help identify one that favors mono-functionalization.
Issue 3: Formation of Palladium Black

The appearance of a black precipitate indicates catalyst decomposition.

Possible CauseSuggested Solution
High Catalyst Concentration High local concentrations of the catalyst can lead to aggregation. Ensure efficient stirring.
High Temperature Excessive heat can cause the catalyst to decompose. Try running the reaction at a lower temperature.
Inadequate Ligand Stabilization Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for bulky monophosphine ligands) to stabilize the catalytic species.
Presence of Oxygen Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed.

Quantitative Data Summary

The optimal catalyst loading for cross-coupling reactions with diiododurene is highly dependent on the specific reaction type and the desired outcome (mono- vs. di-substitution). The following tables provide typical starting ranges for optimization.

Table 1: Typical Catalyst Loading for Suzuki-Miyaura Coupling with Diiododurene

Product TypePalladium SourceLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)
Mono-arylation Pd(OAc)₂SPhos0.5 - 2K₃PO₄Toluene/H₂O80 - 100
Di-arylation Pd(PPh₃)₄-2 - 5K₂CO₃Dioxane/H₂O90 - 110

Table 2: Typical Catalyst Loading for Buchwald-Hartwig Amination with Diiododurene

Product TypePalladium SourceLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)
Mono-amination Pd₂(dba)₃XPhos1 - 3NaOtBuToluene90 - 110
Di-amination Pd(OAc)₂RuPhos2 - 5LHMDSDioxane100 - 120

Table 3: Typical Catalyst Loading for Sonogashira Coupling with Diiododurene

Product TypePalladium SourceCo-catalystCatalyst Loading (mol%)BaseSolventTemperature (°C)
Mono-alkynylation PdCl₂(PPh₃)₂CuI (1-2 mol%)1 - 3Et₃NTHF25 - 50
Di-alkynylation Pd(PPh₃)₄CuI (2-5 mol%)2 - 5i-Pr₂NHDMF60 - 80

Experimental Protocols

Protocol 1: Selective Mono-Suzuki Coupling of Diiododurene

This protocol provides a starting point for the selective synthesis of a mono-arylated durene derivative.

Materials:

  • Diiododurene (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(OAc)₂ (1 mol%)

  • SPhos (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed toluene and water (e.g., 10:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add diiododurene, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Di-Sonogashira Coupling of Diiododurene

This protocol is aimed at the synthesis of a di-alkynylated durene derivative.

Materials:

  • Diiododurene (1.0 equiv)

  • Terminal alkyne (2.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • CuI (5 mol%)

  • Anhydrous, degassed triethylamine (Et₃N) and DMF (e.g., 1:4 v/v)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add diiododurene, Pd(PPh₃)₄, and CuI.

  • Add the degassed DMF and triethylamine, followed by the terminal alkyne via syringe.

  • Stir the reaction mixture at 70 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for complete di-substitution.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Visualizations

Troubleshooting_Low_Conversion start Start: Low or No Conversion catalyst Check Catalyst Activity - Use fresh catalyst/ligands - Consider a pre-catalyst start->catalyst loading Increase Catalyst Loading (in 0.5 mol% increments) catalyst->loading If catalyst is active ligand Optimize Ligand - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) loading->ligand If still low conversion base Evaluate Base - Use a stronger, anhydrous base (e.g., K3PO4, NaOtBu) ligand->base If still low conversion temperature Increase Temperature (in 10-20 °C increments) base->temperature If still low conversion success Success: Improved Yield temperature->success Monitor for improvement Selectivity_Control_Workflow start Goal: Selective Mono-substitution stoichiometry Adjust Stoichiometry - Use 1.0-1.2 eq. of coupling partner start->stoichiometry catalyst_loading Reduce Catalyst Loading (e.g., 0.5-2 mol%) stoichiometry->catalyst_loading time_temp Control Reaction Time & Temp - Monitor closely via TLC/LC-MS - Consider lower temperature catalyst_loading->time_temp ligand_screening Screen Ligands - Different bulky ligands can affect selectivity time_temp->ligand_screening If selectivity is still poor success Success: Predominantly Mono-substituted Product time_temp->success Upon optimization ligand_screening->success Upon optimization

How to avoid deiodination of 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you avoid the deiodination of 1,4-diiodo-2,3,5,6-tetramethylbenzene during your experiments.

Troubleshooting Guide: Preventing Deiodination

Deiodination, the cleavage of the carbon-iodine bond, is a common side reaction for iodinated aromatic compounds, particularly those that are electron-rich like this compound. This process is often initiated by light, heat, or certain reagents and typically proceeds through a radical mechanism. The following table summarizes conditions that promote deiodination and provides solutions to mitigate this unwanted reaction.

Factor Promoting Deiodination Observed Problem Recommended Solution Underlying Principle
Light Exposure Formation of colored impurities (yellow/brown tint from I₂), appearance of deiodinated byproducts in analysis (e.g., NMR, GC-MS).Store the compound in an amber vial or a container wrapped in aluminum foil.[1][2] Conduct experiments in a fume hood with the sash lowered, under yellow or red safelight, or in glassware wrapped in foil.[2]The carbon-iodine bond is susceptible to homolytic cleavage upon absorption of UV or even visible light, initiating a radical chain reaction.[1][2]
Elevated Temperatures Increased rate of decomposition and byproduct formation, especially during prolonged reactions or distillations.Maintain the lowest effective reaction temperature. If heating is necessary, do so for the minimum time required. For long-term storage, keep the compound in a cool, dark place, preferably refrigerated.[1]Heat provides the energy to overcome the activation barrier for C-I bond cleavage, accelerating the rate of decomposition.
Presence of Oxygen Gradual degradation of the compound over time, even in the dark. Formation of oxidative byproducts.Store and handle the compound under an inert atmosphere (e.g., argon or nitrogen).[1][2] Use degassed solvents for reactions.[2]Oxygen can participate in radical reactions, potentially acting as an initiator or leading to the formation of peroxide species that can promote deiodination.
Radical Initiators Unexpectedly rapid decomposition or the start of a vigorous reaction.Avoid reagents known to be radical initiators (e.g., AIBN, benzoyl peroxide) unless required by the desired reaction chemistry. If unavoidable, carefully control the reaction conditions.Radical initiators generate free radicals that can abstract an iodine atom from the aromatic ring, starting a deiodination chain reaction.
Certain Metal Catalysts Formation of deiodinated byproducts in cross-coupling reactions (e.g., Suzuki, Sonogashira).Optimize catalyst loading and reaction time. Screen different ligands and bases. In some cases, copper-free conditions for Sonogashira coupling may be beneficial.Some transition metal catalysts, particularly in their low oxidation states, can facilitate single-electron transfer processes that lead to the formation of aryl radicals and subsequent deiodination.
Basic Conditions Decomposition of the compound when strong bases are used, especially at elevated temperatures.Use the mildest base that is effective for the desired transformation. Consider using sterically hindered or non-nucleophilic bases.While direct nucleophilic attack on the iodine is unlikely, strong bases can influence the stability of intermediates in catalytic cycles or promote side reactions that lead to deiodination.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a yellow-brown color. Can I still use it?

A1: The discoloration is likely due to the formation of elemental iodine (I₂) from slow decomposition.[1] For reactions where high purity is critical, such as in catalysis or for quantitative studies, it is advisable to purify the compound before use, for instance, by recrystallization. For some qualitative or robust synthetic applications, a small amount of iodine impurity may be tolerated.

Q2: What is the best way to store this compound?

A2: To ensure long-term stability, store the compound in a tightly sealed amber glass bottle or a clear bottle wrapped in aluminum foil to protect it from light.[1][2] For enhanced stability, flush the bottle with an inert gas like argon or nitrogen before sealing and store it in a cool, dark location such as a refrigerator.[1]

Q3: I am seeing a significant amount of the mono-iodinated byproduct in my cross-coupling reaction. What can I do to minimize this?

A3: Deiodination is a known side reaction in many cross-coupling reactions. To minimize it, you can try the following:

  • Lower the reaction temperature: Use the minimum temperature necessary for the reaction to proceed.

  • Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Optimize the catalyst system: Vary the palladium source, ligands, and base. Sometimes, a more active catalyst that promotes faster coupling can outcompete the deiodination pathway.

  • Ensure inert conditions: Thoroughly degas your solvents and maintain a positive pressure of an inert gas throughout the reaction.

Q4: Can I use a radical scavenger to prevent deiodination?

A4: Yes, in some cases, the addition of a radical scavenger can inhibit deiodination. However, the scavenger may interfere with your desired reaction, especially if it also proceeds through a radical mechanism. If you suspect a radical-mediated deiodination is occurring and your desired reaction is not radical-based, you could consider adding a scavenger like butylated hydroxytoluene (BHT) in a small amount. It is crucial to first run a small-scale test reaction to ensure the scavenger does not negatively impact your product yield.

Q5: Are there any solvents I should avoid?

A5: While there are no universally "bad" solvents, be cautious with solvents that are prone to forming peroxides (e.g., older, unstabilized THF or diethyl ether), as peroxides can initiate radical reactions. Always use freshly distilled or inhibitor-free, degassed solvents for sensitive reactions.

Experimental Protocol: Sonogashira Coupling with Minimized Deiodination

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne, incorporating steps to minimize deiodination.

Materials:

  • This compound

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂ (or other suitable palladium catalyst)

  • Copper(I) iodide (CuI)

  • A suitable base (e.g., triethylamine, diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF, toluene)

  • Inert gas (argon or nitrogen) supply

  • Schlenk flask or other suitable reaction vessel wrapped in aluminum foil

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Wrap the reaction flask with aluminum foil to protect it from light.

  • Reaction Setup: To the foil-wrapped Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under a positive pressure of inert gas.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent via cannula or syringe, followed by the base and the terminal alkyne.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS. Avoid excessive heating and prolonged reaction times.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired coupled product from any deiodinated byproducts and starting materials.

Visualizing Deiodination Pathways and Troubleshooting

The following diagrams illustrate the mechanisms of deiodination and a workflow for troubleshooting this issue.

Potential Deiodination Pathways A This compound B Homolytic Cleavage of C-I Bond A->B Light (hν) or Heat (Δ) F Single Electron Transfer (SET) (from catalyst, etc.) A->F e⁻ C Aryl Radical + I• B->C D Hydrogen Abstraction (from solvent, base, etc.) C->D E Mono-deiodinated Product D->E I Further Deiodination E->I G Radical Anion F->G H Loss of Iodide Anion (I⁻) G->H H->C J Non-iodinated Product I->J

Caption: Mechanisms of deiodination for this compound.

Troubleshooting Deiodination Workflow start Deiodination Observed in Reaction q1 Is the reaction light-sensitive? start->q1 a1_yes Protect from Light: - Use amber/foil-wrapped glassware - Work in low light q1->a1_yes Yes q2 Is the reaction run at high temp? q1->q2 No a1_yes->q2 a2_yes Reduce Temperature: - Lower reaction temp - Minimize reaction time q2->a2_yes Yes q3 Are inert conditions rigorously maintained? q2->q3 No a2_yes->q3 a3_no Improve Inert Atmosphere: - Degas solvents - Use Schlenk line/glovebox q3->a3_no No q4 Is a radical mechanism suspected? q3->q4 Yes a3_no->q4 a4_yes Consider Radical Scavenger: - Add BHT (test scale) - Avoid radical initiators q4->a4_yes Yes end Deiodination Minimized q4->end No a4_yes->end

Caption: A step-by-step workflow for troubleshooting deiodination issues.

References

Troubleshooting low reactivity in Suzuki coupling of diiododurene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low reactivity or other issues during the Suzuki-Miyaura cross-coupling of diiododurene (1,4-diiodo-2,3,5,6-tetramethylbenzene). The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common challenges with this sterically hindered substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with diiododurene showing low or no conversion to the desired product?

A1: Low reactivity in Suzuki coupling reactions with diiododurene is common and can stem from several factors, primarily related to its significant steric hindrance. The four methyl groups ortho to the iodine atoms create a crowded environment around the reaction centers, which can impede the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Other contributing factors include suboptimal choice of catalyst, ligand, base, or solvent, as well as potential catalyst deactivation.[3]

Q2: I am observing a mixture of mono- and di-substituted products. How can I control the selectivity?

A2: Achieving selective mono- or di-arylation of diiododurene requires careful control of reaction conditions.

  • For mono-arylation: Use a stoichiometric amount (or a slight excess, e.g., 1.1-1.2 equivalents) of the boronic acid. A syringe pump for the slow addition of the boronic acid can be effective in minimizing the formation of the di-substituted product.[4]

  • For di-arylation: Use an excess of the boronic acid (e.g., 2.2-3.0 equivalents) and potentially a higher catalyst loading and longer reaction times. Be aware that the second coupling is often more challenging due to increased steric hindrance after the first substitution.

Q3: What are the most common side reactions in the Suzuki coupling of diiododurene?

A3: Besides incomplete conversion, common side reactions include:

  • Protodeboronation: The boronic acid reacts with residual water or protic solvents, leading to the formation of an arene byproduct instead of the desired coupled product. This is more prevalent at higher temperatures and with prolonged reaction times.[5]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Dehalogenation: The diiododurene is reduced to iododurene or durene.

Q4: Can the choice of palladium precatalyst influence the reaction outcome?

A4: Yes, the choice of palladium precatalyst can be important. While Pd(PPh₃)₄ is a common choice, combinations of a Pd(II) source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand often provide better results for sterically hindered substrates.[3][6] Palladacycles are also known for their high stability and activity.[7]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Steric Hindrance Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition and reductive elimination steps.[2][3]
Inappropriate Base Use a strong, non-nucleophilic base. For sterically hindered couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[8]
Suboptimal Solvent Anhydrous solvents such as toluene, dioxane, or THF are generally preferred to minimize protodeboronation.[5] A mixture of an organic solvent and water (e.g., 4:1 to 10:1) may be necessary to dissolve the base.[9]
Low Reaction Temperature Due to the high activation energy barrier caused by steric hindrance, higher reaction temperatures (e.g., 80-120 °C) are often required.[5]
Catalyst Deactivation Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon) to prevent oxidation of the Pd(0) catalyst.[9] Degas all solvents thoroughly before use.
Optimized Reaction Components for Sterically Hindered Suzuki Coupling
Component Recommendations Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Provide the active Pd(0) species.[6][7]
Ligands SPhos, XPhos, RuPhos, P(t-Bu)₃, AntPhosBulky and electron-donating ligands promote the key steps in the catalytic cycle for sterically hindered substrates.[2][3]
Bases K₃PO₄, Cs₂CO₃, Ba(OH)₂Stronger bases are often required for challenging couplings.[8]
Solvents Toluene, Dioxane, THF (often with a small amount of water)Anhydrous conditions are preferred, but water may be needed for the base.[5][9]

Experimental Protocols

General Protocol for Mono-Arylation of Diiododurene

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (diiododurene)

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add diiododurene (1 equivalent), the base (2-3 equivalents), and the palladium catalyst and ligand (2-5 mol%).[9]

  • Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[9]

  • In a separate flask, dissolve the arylboronic acid (1.1 equivalents) in the anhydrous organic solvent.

  • Add the anhydrous solvent to the Schlenk flask containing the diiododurene mixture via syringe.

  • If using a syringe pump, add the solution of the arylboronic acid to the reaction mixture over several hours.[4]

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[5]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine.[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Visualizations

Troubleshooting_Low_Reactivity Start Low or No Product Yield Steric_Hindrance Is the ligand appropriate for sterically hindered substrates? Start->Steric_Hindrance Base_Choice Is the base strong enough? Steric_Hindrance->Base_Choice No Use_Bulky_Ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos). Steric_Hindrance->Use_Bulky_Ligand Yes Solvent_System Is the solvent system optimized? Base_Choice->Solvent_System No Use_Strong_Base Use a stronger base (e.g., K3PO4, Cs2CO3). Base_Choice->Use_Strong_Base Yes Reaction_Conditions Are the reaction temperature and time adequate? Solvent_System->Reaction_Conditions No Optimize_Solvent Use anhydrous solvents (e.g., Toluene, Dioxane). Solvent_System->Optimize_Solvent Yes Catalyst_Integrity Is the catalyst active? Reaction_Conditions->Catalyst_Integrity No Increase_Temp_Time Increase reaction temperature (80-120 °C) and/or time. Reaction_Conditions->Increase_Temp_Time Yes Ensure_Inert_Atmosphere Ensure strict inert atmosphere and degas solvents. Catalyst_Integrity->Ensure_Inert_Atmosphere Yes

Caption: Troubleshooting flowchart for low reactivity in the Suzuki coupling of diiododurene.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup Combine diiododurene, base, and Pd catalyst in a Schlenk flask. Inert Evacuate and backfill with inert gas (3x). Setup->Inert Add_Solvent Add anhydrous solvent. Inert->Add_Solvent Add_Boronic_Acid Add arylboronic acid solution (optional: via syringe pump). Add_Solvent->Add_Boronic_Acid Heat Heat to 80-120 °C with vigorous stirring. Add_Boronic_Acid->Heat Monitor Monitor reaction by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Extract Dilute, wash with water and brine, and extract with organic solvent. Cool->Extract Dry Dry organic layer and concentrate. Extract->Dry Purify Purify by flash column chromatography. Dry->Purify

Caption: General experimental workflow for the Suzuki coupling of diiododurene.

References

Technical Support Center: 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 1,4-Diiodo-2,3,5,6-tetramethylbenzene, also known as 3,6-Diiododurene. For researchers, scientists, and drug development professionals, ensuring the integrity of this compound is critical for experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a cool, dark, and dry place.[1][2][3] The recommended storage temperature is at room temperature, ideally below 15°C. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.[4][5]

Q2: I've noticed the solid this compound has changed color over time. What could be the cause?

A2: A change in color, often a darkening or development of a purplish or brownish hue, typically indicates decomposition. This is a common issue with iodinated organic compounds and is often caused by exposure to light or elevated temperatures.[6] The discoloration is likely due to the formation of elemental iodine (I₂).[6]

Q3: Is this compound sensitive to light?

A3: Yes, aryl iodides are generally sensitive to light.[1][6] Exposure to ambient or UV light can induce decomposition, leading to the cleavage of the carbon-iodine bond.[6] It is highly recommended to store the compound in a light-resistant container, such as an amber vial, and in a dark location like a cabinet or refrigerator.[1][2][3]

Q4: Can I store this compound in solution?

A4: While it may be necessary for experimental workflows, long-term storage in solution is generally not recommended as it can accelerate decomposition. The stability in solution is highly dependent on the solvent, concentration, and storage conditions (temperature and light exposure). If short-term storage in solution is necessary, it is best to use a dry, aprotic solvent, store the solution at a low temperature (e.g., ≤ 4°C), and protect it from light. A stability study in the desired solvent is recommended to determine the acceptable storage duration.

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong oxidizing agents.[5] Contact with these substances can lead to vigorous reactions and decomposition of the compound. The benzene ring itself is generally stable, but the alkyl side chains can be susceptible to oxidation under harsh conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Exposure to light and/or heat leading to decomposition and formation of elemental iodine.[6]- Store in a cool (<15°C), dark place.- Use amber or opaque containers.[1][2][3]- For critical applications, consider purification by recrystallization if the impurity level is unacceptable.
Inconsistent Experimental Results Degradation of the compound leading to lower purity and the presence of interfering byproducts.- Verify the purity of the starting material using a suitable analytical method (e.g., NMR, HPLC).- Use freshly opened or properly stored material.- If stored in solution, prepare fresh solutions for each experiment.
Low Yield in Reactions Use of partially degraded starting material.- Confirm the identity and purity of the compound before use.- Ensure reaction conditions are compatible with the stability of the compound (e.g., avoid high temperatures and prolonged exposure to light if possible).
Precipitate Formation in Solution Poor solubility or decomposition of the compound in the chosen solvent.- Confirm the solubility of the compound in the selected solvent.- Prepare solutions at the intended experimental temperature.- If decomposition is suspected, analyze the precipitate and the remaining solution to identify degradation products.

Physicochemical and Stability Data

PropertyValue
Molecular Formula C₁₀H₁₂I₂[7][8][9]
Molecular Weight 386.01 g/mol [7][8][9]
Appearance White to off-white crystalline powder[10]
Melting Point 136.0 to 141.0 °C[10][11]
Storage Temperature Room Temperature (Recommended <15°C)
Light Sensitivity Sensitive to light[1][6]
Incompatibilities Strong oxidizing agents[5]

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of Solid this compound

Objective: To evaluate the stability of solid this compound under recommended storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot 1g of high-purity this compound into separate, tared amber glass vials.

  • Storage Conditions:

    • Group A: Store vials at 2-8°C in the dark.

    • Group B: Store vials at 25°C/60% RH (Relative Humidity) in the dark.

  • Time Points: Analyze samples at T=0, 3, 6, 12, and 24 months.

  • Analysis: At each time point, analyze a vial from each group for the following:

    • Appearance: Visual inspection for color change.

    • Purity: High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • Identity: ¹H NMR spectroscopy to confirm the structure and detect potential degradation products.

  • Data Evaluation: Compare the purity and appearance of the stored samples to the initial (T=0) sample. A significant change in purity (e.g., >2%) or a noticeable color change indicates degradation.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To identify potential degradation pathways and the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). Also, use the solid compound for thermal and photolytic stress.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid sample and a solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Analysis: Analyze the stressed samples using HPLC to determine the percentage of degradation and to profile any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

  • Data Presentation:

Stress Condition % Degradation Major Degradation Products (Hypothetical)
0.1 M HCl, 60°C< 1%None Detected
0.1 M NaOH, 60°C5-10%1-Iodo-2,3,5,6-tetramethylbenzene
3% H₂O₂, RT15-25%Oxidized side-chain products
80°C (solid)2-5%1-Iodo-2,3,5,6-tetramethylbenzene, Elemental Iodine
UV/Vis Light10-20%1-Iodo-2,3,5,6-tetramethylbenzene, Elemental Iodine

Visual Guides

Troubleshooting Logic for Compound Instability

Troubleshooting Workflow for this compound Instability start Inconsistent Experimental Results Observed check_purity Check Purity of Starting Material (e.g., HPLC, NMR) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok repurify Repurify Compound (e.g., Recrystallization) purity_ok->repurify No check_storage Review Storage Conditions purity_ok->check_storage Yes repurify->check_purity end_bad Source New Batch of Compound repurify->end_bad Repurification Fails storage_ok Stored Cool (<15°C), Dark, and Tightly Sealed? check_storage->storage_ok correct_storage Implement Correct Storage Procedures storage_ok->correct_storage No check_solution Is the Compound Used in Solution? storage_ok->check_solution Yes end_good Proceed with Experiment correct_storage->end_good solution_stability Evaluate Solution Stability (Prepare Fresh Solutions) check_solution->solution_stability solution_stability->end_good

Caption: Troubleshooting workflow for compound instability.

References

Managing steric effects in reactions with diiododurene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with diiododurene. Our aim is to help you manage steric hindrance and other common challenges in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields with diiododurene consistently low?

Low yields in reactions involving diiododurene are often attributed to the significant steric hindrance imposed by the four methyl groups and two iodine atoms on the durene core. This steric bulk can impede the approach of reagents to the reactive sites.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for potential side reactions or decomposition.

  • Prolong Reaction Time: Due to slower reaction kinetics, extending the reaction time may be necessary for the reaction to proceed to completion.

  • Use a More Active Catalyst: If applicable, switching to a more reactive catalyst can help to lower the activation energy.

  • Optimize Solvent Choice: The choice of solvent can influence reagent solubility and reaction rates. Experiment with different solvents to find the optimal medium.

Q2: How can I improve the solubility of diiododurene in my reaction mixture?

Diiododurene has limited solubility in many common organic solvents.

Troubleshooting Steps:

  • Solvent Screening: Test a range of solvents. While nonpolar solvents may seem intuitive, sometimes more polar aprotic solvents can offer better solubility.

  • Co-solvent System: Employing a mixture of solvents can enhance solubility.

  • Sonication: Applying ultrasound can help to break down aggregates and improve dissolution.

Q3: I am observing the formation of unexpected byproducts. What could be the cause?

The formation of byproducts can be due to side reactions promoted by the reaction conditions or the inherent reactivity of the intermediates.

Troubleshooting Steps:

  • Lower Reaction Temperature: High temperatures, while sometimes necessary for the main reaction, can also activate alternative reaction pathways.

  • Protecting Groups: If other functional groups are present, consider using protecting groups to prevent unwanted side reactions.

  • Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation or other reactions with atmospheric components.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to resolving common problems encountered during reactions with diiododurene.

Issue 1: Slow or Stalled Reactions

slow_reactions start Problem: Slow/Stalled Reaction check_temp Check Reaction Temperature start->check_temp check_catalyst Evaluate Catalyst Activity start->check_catalyst check_concentration Assess Reagent Concentration start->check_concentration increase_temp Increase Temperature Incrementally check_temp->increase_temp If too low outcome Reaction Proceeds increase_temp->outcome change_catalyst Switch to a More Active Catalyst check_catalyst->change_catalyst If activity is low change_catalyst->outcome increase_concentration Increase Concentration of Limiting Reagent check_concentration->increase_concentration If too dilute increase_concentration->outcome

Issue 2: Poor Selectivity

poor_selectivity start Problem: Poor Selectivity check_ligand Evaluate Ligand Steric/Electronic Properties start->check_ligand check_solvent Analyze Solvent Effects start->check_solvent check_temp Review Reaction Temperature start->check_temp modify_ligand Modify Ligand check_ligand->modify_ligand outcome Improved Selectivity modify_ligand->outcome change_solvent Change Solvent Polarity check_solvent->change_solvent change_solvent->outcome lower_temp Lower Reaction Temperature check_temp->lower_temp lower_temp->outcome

Data & Protocols

Table 1: Solvent Effects on a Hypothetical Suzuki Coupling with Diiododurene
SolventDielectric ConstantYield (%)Reaction Time (h)
Toluene2.44524
Dioxane2.25520
THF7.66218
DMF36.77512
Experimental Protocol: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction

Materials:

  • Diiododurene (1.0 eq)

  • Coupling partner (1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Anhydrous solvent

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon), add diiododurene, the coupling partner, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

experimental_workflow prep 1. Preparation of Reactants reaction_setup 2. Reaction Setup under Inert Atmosphere prep->reaction_setup heating_stirring 3. Heating and Stirring reaction_setup->heating_stirring monitoring 4. Reaction Monitoring (TLC/GC-MS) heating_stirring->monitoring workup 5. Aqueous Workup and Extraction monitoring->workup purification 6. Purification (Column Chromatography) workup->purification analysis 7. Product Analysis purification->analysis

Technical Support Center: Synthesis of 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-diiodo-2,3,5,6-tetramethylbenzene, also known as diiododurene. This document is designed to offer practical, experience-driven solutions to common challenges encountered during this synthetic procedure.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable protocols.

Issue 1: Low Yield of the Desired this compound

Question: My reaction is resulting in a low yield of the diiodinated product. What are the likely causes and how can I optimize the reaction?

Answer:

A low yield in the diiodination of durene (1,2,4,5-tetramethylbenzene) is a common issue that can often be traced back to several key factors related to the electrophilic aromatic substitution (SEAr) mechanism.

Causality:

  • Incomplete Reaction: The second iodination of the aromatic ring is slower than the first due to the deactivating effect of the first iodine atom. Insufficient reaction time or temperature can lead to a significant amount of the mono-iodinated intermediate, 1-iodo-2,3,5,6-tetramethylbenzene, remaining in the reaction mixture.

  • Suboptimal Iodinating Agent: The choice and activation of the iodinating agent are critical. Molecular iodine (I₂) itself is a weak electrophile and often requires an oxidizing agent or a Lewis acid to generate a more potent electrophilic species, such as the iodonium ion (I⁺) or a polarized I-X species (e.g., I-Cl, I-OOCR).[1][2] If the activation is inefficient, the rate of iodination will be low.

  • Reagent Stoichiometry: An insufficient amount of the iodinating agent will naturally lead to incomplete conversion to the diiodinated product. Conversely, a large excess can sometimes promote the formation of over-iodinated byproducts.

  • Solvent Effects: The choice of solvent can influence the solubility of the reagents and the stability of the reaction intermediates. Protic solvents like acetic acid can participate in the reaction mechanism, while nonpolar solvents may require stronger activating agents.

Troubleshooting and Optimization Protocol:

  • Reaction Monitoring:

    • Utilize Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction.

    • Take aliquots from the reaction mixture at regular intervals to track the disappearance of the starting material (durene) and the mono-iodinated intermediate, and the appearance of the diiodinated product.

  • Optimization of Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, consider a moderate increase in temperature (e.g., to 40-60 °C). However, be cautious, as higher temperatures can also lead to byproduct formation.

    • Reaction Time: Extend the reaction time based on your monitoring results. Reactions may require several hours to overnight for complete di-substitution.

  • Iodinating Agent and Activator Screening:

    • A common and effective method involves the use of iodine in the presence of an oxidizing agent such as periodic acid (HIO₄) or nitric acid.

    • Alternatively, N-iodosuccinimide (NIS) in the presence of a catalytic amount of a Brønsted or Lewis acid can be a milder and more selective iodinating system.

  • Stoichiometric Adjustments:

    • Ensure that at least two equivalents of the iodinating agent are used per equivalent of durene. A slight excess (e.g., 2.2 equivalents) can help drive the reaction to completion.

Issue 2: Presence of Significant Impurities in the Crude Product

Question: My crude product shows multiple spots on TLC and/or several peaks in the GC-MS analysis. What are these common impurities and how can I characterize them?

Answer:

The presence of multiple impurities is a frequent observation. Understanding the nature of these impurities is the first step toward developing an effective purification strategy. The primary impurities are typically related to incomplete reaction, over-iodination, or contaminants in the starting material.

Common Impurities and Their Characterization:
Impurity Molecular Formula Molecular Weight ( g/mol ) Typical Analytical Signatures (¹H NMR, GC-MS)
Durene (Starting Material)C₁₀H₁₄134.22¹H NMR: Singlet for aromatic protons (~6.9 ppm), singlet for methyl protons (~2.2 ppm). GC-MS: Distinct retention time and mass spectrum.[3]
1-Iodo-2,3,5,6-tetramethylbenzeneC₁₀H₁₃I260.11¹H NMR: Singlet for the remaining aromatic proton, distinct singlets for the methyl groups. GC-MS: Characteristic retention time and mass spectrum.[4]
Triiodo- and Tetraiodo-tetramethylbenzeneC₁₀H₁₁I₃ / C₁₀H₁₀I₄511.91 / 637.81¹H NMR: Absence of aromatic proton signals, distinct methyl proton signals. GC-MS: Higher molecular weight peaks and longer retention times compared to the diiodo-product.
Isomeric Durene Impurities (e.g., Isodurene, Prehnitene) and their Iodinated ProductsC₁₀H₁₄134.22¹H NMR: More complex splitting patterns in the aromatic and methyl regions compared to the symmetrical durene. Their iodinated products will also exhibit more complex NMR spectra.[5]
Chlorinated Byproducts (if using Cl-containing reagents)C₁₀H₁₁ClI₂ / C₁₀H₁₂ClI-MS: Isotopic pattern characteristic of chlorine (M and M+2 peaks in a ~3:1 ratio).

Analytical Workflow for Impurity Identification:

G

Caption: Workflow for the identification and characterization of impurities.

Issue 3: Difficulty in Removing Impurities from the Final Product

Question: I am struggling to purify my this compound to a high degree of purity. What are the most effective purification methods?

Answer:

Purification of the final product can be challenging due to the similar physical properties of the desired product and its related impurities. A multi-step purification strategy is often necessary.

Purification Protocols:

1. Recrystallization:

  • Principle: This is the most common and often the most effective method for purifying solid this compound. The principle relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures. Common solvents for the recrystallization of diiododurene include:

    • Ethanol: Often a good first choice.

    • Mixed Solvents: A mixture of a good solvent (e.g., dichloromethane, ethyl acetate) and a poor solvent (e.g., hexanes, heptane) can be very effective. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy. The solution is then reheated until clear and allowed to cool slowly.[2][6][7]

  • Procedure:

    • Dissolve the crude product in a minimum amount of the chosen hot solvent.

    • If the solution is colored, a small amount of activated charcoal can be added to remove colored impurities (use with caution as it can also adsorb the product).

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

2. Column Chromatography:

  • Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent). It is particularly useful for removing impurities that have significantly different polarities from the desired product.

  • Stationary Phase: Silica gel is the most common stationary phase for this separation.

  • Mobile Phase (Eluent): A non-polar eluent is typically used, as this compound is a relatively non-polar compound. A good starting point is pure hexanes or heptane. The polarity can be slightly increased by adding a small amount of a more polar solvent like dichloromethane or ethyl acetate if necessary to elute the product.

  • Procedure:

    • Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.

    • Carefully load the sample onto the top of the column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[3][5][8]

II. Frequently Asked Questions (FAQs)

Q1: What is the role of the oxidizing agent in the iodination of durene?

A1: Molecular iodine (I₂) is not electrophilic enough to react directly with the electron-rich durene ring at a reasonable rate. The oxidizing agent (e.g., nitric acid, periodic acid) oxidizes I₂ to a more potent electrophilic iodine species, often represented as I⁺.[2] This highly reactive species can then readily undergo electrophilic aromatic substitution with the durene ring.

Q2: Can I use iodine monochloride (ICl) for the iodination of durene?

A2: Yes, iodine monochloride (ICl) is a more polarized and thus more reactive iodinating agent than I₂. It can be an effective reagent for this transformation. However, a potential side reaction is the incorporation of chlorine into the aromatic ring, leading to chlorinated byproducts. The likelihood of this depends on the reaction conditions and the relative reactivity of the aromatic substrate towards iodination versus chlorination.

Q3: My ¹H NMR spectrum of the purified product shows only one singlet for the methyl groups. Is this correct?

A3: Yes, for pure this compound, you should expect to see only one singlet in the ¹H NMR spectrum for the twelve equivalent methyl protons. The high degree of symmetry in the molecule (D₂h point group) makes all four methyl groups chemically and magnetically equivalent. The absence of aromatic protons is also expected.

Q4: How can I avoid the formation of over-iodinated products?

A4: The formation of tri- and tetra-iodinated byproducts can be minimized by carefully controlling the stoichiometry of the iodinating agent. Using a slight excess (e.g., 2.1-2.2 equivalents) of the iodinating agent is generally sufficient to drive the reaction to the di-iodinated product without significant over-iodination. Monitoring the reaction by TLC or GC-MS is crucial to stop the reaction once the starting material and mono-iodinated intermediate have been consumed.

Q5: Are there any "green" or more environmentally friendly methods for this synthesis?

A5: Research into greener synthetic methodologies is ongoing. Some approaches to consider for a more environmentally friendly synthesis include:

  • Using less hazardous solvents, such as ethanol or even water if the reaction conditions permit.

  • Employing catalytic methods where possible to reduce the amount of reagents needed.

  • Using solid-supported reagents to simplify workup and minimize waste.

  • Exploring electrochemical methods for the in-situ generation of the electrophilic iodine species.

III. References

  • PubChem. (n.d.). 1-Iodo-2,3,5,6-tetramethylbenzene. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Agilent Technologies. (2021). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from --INVALID-LINK--

  • PubMed. (2011). Formation of Toxic Iodinated Disinfection By-Products From Compounds Used in Medical Imaging. Retrieved from --INVALID-LINK--

  • Hua, G., Reckhow, D. A., & Kim, J. (2006). Effect of Bromide and Iodide Ions on the Formation and Speciation of Disinfection Byproducts during Chlorination. Environmental Science & Technology, 40(9), 3050–3056. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). Separation of 1-Iodo-2,3,5,6-tetramethylbenzene on Newcrom R1 HPLC column. Retrieved from --INVALID-LINK--

  • JoVE. (2023). Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0004321). Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). P,P'-DDD(72-54-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from --INVALID-LINK--

  • Unknown. (n.d.). viii. common solvents for crystallization. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2016). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1,2,4,5-Tetramethylbenzene(95-93-2) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1,2,3,4-Tetramethylbenzene(488-23-3) 1H NMR spectrum. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 1,4-diiodo-2,3,5,6-tetramethylbenzene. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound.

Experimental Protocols

Direct Iodination of Durene

This protocol is a common and effective method for the synthesis of this compound.

Materials:

  • Durene (1,2,4,5-tetramethylbenzene)

  • Iodine (I₂)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Silica Gel for column chromatography

  • Hexane

  • Dichloromethane (CH₂Cl₂)

  • Methanol or Chloroform for recrystallization

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve equimolar quantities of durene and iodine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The reaction should be heated to approximately 343 K (70°C).

  • Oxidation: Slowly add a dilute solution of sulfuric acid and nitric acid in acetic acid dropwise to the reaction mixture. The addition of these oxidizing agents facilitates the progressive iodination of the durene.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material (durene) is no longer visible on the TLC plate.

  • Quenching and Precipitation: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of water. This will cause the crude this compound to precipitate out of the solution.

  • Workup: Filter the precipitate and wash it with water. To neutralize any remaining acid, wash the solid with a saturated sodium bicarbonate solution. Subsequently, wash with a sodium thiosulfate solution to remove any unreacted iodine. Finally, wash again with water until the filtrate is neutral.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification:

  • Column Chromatography: The crude product can be purified by column chromatography on silica gel. A common eluent system is a mixture of hexane and dichloromethane.

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent such as methanol or chloroform to yield colorless, needle-like crystals.

Data Presentation

Table 1: Reagent Quantities for Scaled-Up Synthesis
ReagentMolar Ratio (to Durene)Quantity for 10g Durene
Durene110 g
Iodine237.8 g
Glacial Acetic Acid-150 mL
Sulfuric AcidCatalytic~1 mL
Nitric AcidCatalytic~1 mL
Table 2: Comparison of Iodinating Reagents
Iodinating ReagentAdvantagesDisadvantages
Iodine/Oxidizing AgentCost-effective, readily available.Requires strong acids, potential for side reactions.
N-Iodosuccinimide (NIS)Milder conditions, higher selectivity.[1]More expensive than iodine.[2]
Iodine Monochloride (ICl)Highly reactive.[1]Moisture sensitive, can lead to over-iodination.[3]

Troubleshooting Guide & FAQs

Here are some common issues encountered during the synthesis of this compound and their potential solutions.

Q1: The reaction is slow or incomplete, what could be the cause?

  • A1: Insufficient Oxidation: The direct iodination of aromatic compounds is often reversible.[4][5] The hydrogen iodide (HI) produced during the reaction can reduce the iodinated product back to the starting material.[6][7] Ensure that a sufficient amount of oxidizing agent (sulfuric acid and nitric acid) is used to oxidize HI to I₂, driving the reaction forward.

  • A2: Low Temperature: The reaction temperature should be maintained around 70°C to ensure a reasonable reaction rate.

  • A3: Poor Reagent Quality: Ensure that the durene and iodine used are of high purity. Impurities can interfere with the reaction.

Q2: The yield of the di-iodinated product is low, with a significant amount of mono-iodinated durene.

  • A1: Insufficient Iodine: Ensure that at least two equivalents of iodine are used for every equivalent of durene to favor di-iodination.

  • A2: Short Reaction Time: The second iodination step is slower than the first. Increasing the reaction time may help to increase the yield of the di-iodinated product.

  • A3: Steric Hindrance: The four methyl groups on the durene ring can sterically hinder the introduction of the second iodine atom. Optimizing the reaction temperature and time can help to overcome this.

Q3: I am observing the formation of dark-colored byproducts.

  • A1: Over-oxidation: The use of strong oxidizing agents like nitric acid can lead to the formation of nitrated byproducts or other colored impurities. Ensure that the oxidizing agents are added slowly and in a controlled manner.

  • A2: High Reaction Temperature: Excessively high temperatures can lead to decomposition of the starting material or product, resulting in colored impurities.

Q4: How can I effectively separate the mono-iodinated and di-iodinated products?

  • A1: Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating mono- and di-iodinated durene. The di-iodinated product is less polar and will typically elute first when using a non-polar eluent system like hexane/dichloromethane.

  • A2: Fractional Recrystallization: In some cases, fractional recrystallization may be used to enrich the desired di-iodinated product, although this is generally less effective than chromatography.

Q5: The purification by recrystallization is not yielding pure crystals.

  • A1: Incorrect Solvent Choice: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[8] Experiment with different solvents or solvent mixtures (e.g., methanol, ethanol, chloroform, or hexane/ethyl acetate) to find the optimal conditions.

  • A2: Presence of Impurities: If the crude product is highly impure, a single recrystallization may not be sufficient. Consider performing a preliminary purification by column chromatography before recrystallization.

  • A3: Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath, to promote the formation of large, pure crystals.[8]

Q6: Are there any safety precautions I should be aware of when scaling up this synthesis?

  • A1: Use of Strong Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • A2: Iodine Sublimation: Iodine can sublime, and its vapors are irritating.[9] Handle solid iodine in a well-ventilated area or a fume hood.

  • A3: Exothermic Reaction: The addition of oxidizing agents can be exothermic. Add them slowly and monitor the reaction temperature to prevent it from running out of control.

Visualizations

Reaction Workflow

Reaction_Workflow Durene Durene & Iodine in Acetic Acid Reaction Heating & Stirring (70°C) Durene->Reaction Oxidants Add H₂SO₄/HNO₃ (Oxidizing Agents) Reaction->Oxidants Quenching Quench with Water Oxidants->Quenching Precipitate Precipitation of Crude Product Quenching->Precipitate Workup Filtration & Washing (NaHCO₃, Na₂S₂O₃, H₂O) Precipitate->Workup Drying Drying Workup->Drying Purification Purification (Chromatography & Recrystallization) Drying->Purification Final_Product 1,4-Diiodo-2,3,5,6- tetramethylbenzene Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Oxidant Check Oxidant Concentration Start->Check_Oxidant Check_Temp Check Reaction Temperature Start->Check_Temp Check_Time Check Reaction Time Start->Check_Time Check_Reagents Check Reagent Purity Start->Check_Reagents Check_Oxidant->Start Re-run with more oxidant Check_Temp->Start Re-run at correct temp. Check_Time->Start Re-run for longer Check_Reagents->Start Use pure reagents Side_Products Formation of Side Products (e.g., mono-iodo) Adjust_I2_Ratio Adjust Iodine Stoichiometry Side_Products->Adjust_I2_Ratio Increase_Time Increase Reaction Time Side_Products->Increase_Time Adjust_I2_Ratio->Side_Products Re-run with >2 eq. I₂ Increase_Time->Side_Products Re-run for longer Purification_Issue Purification Challenges Optimize_Chroma Optimize Chromatography Purification_Issue->Optimize_Chroma Optimize_Recryst Optimize Recrystallization Solvent & Conditions Purification_Issue->Optimize_Recryst Optimize_Chroma->Purification_Issue Re-purify Optimize_Recryst->Purification_Issue Re-purify

Caption: Troubleshooting decision tree for the synthesis of this compound.

Signaling Pathway (Reaction Mechanism)

Reaction_Mechanism cluster_0 Step 1: Mono-iodination cluster_1 Step 2: Di-iodination Durene Durene Iodonium Iodonium Ion (I+) Durene->Iodonium + I+ Monoiodo Monoiodo-durene Iodonium->Monoiodo - H+ Monoiodo2 Monoiodo-durene Iodonium2 Iodonium Ion (I+) Monoiodo2->Iodonium2 + I+ Diiodo 1,4-Diiodo-durene Iodonium2->Diiodo - H+ I2_Oxidant I₂ + Oxidizing Agent (H₂SO₄/HNO₃) Iplus I+ I2_Oxidant->Iplus Generates Iplus->Iodonium Electrophilic Attack Iplus->Iodonium2 Electrophilic Attack

Caption: Simplified reaction mechanism for the di-iodination of durene.

References

Technical Support Center: Catalyst Poisoning in Reactions Involving Diiododurene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning and deactivation in cross-coupling reactions involving 1,4-diiodo-2,3,5,6-tetramethylbenzene (diiododurene). Due to its significant steric hindrance and the presence of two reactive sites, diiododurene presents unique challenges in achieving high yields and maintaining catalyst activity.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with diiododurene is showing low to no conversion. Is catalyst poisoning the likely cause?

A1: While catalyst poisoning is a strong possibility, low conversion with a sterically hindered substrate like diiododurene can stem from several factors. The primary challenges are the slow oxidative addition of the bulky aryl iodide to the palladium center and difficult reductive elimination. Catalyst deactivation pathways, such as the formation of inactive palladium black or off-cycle dimeric species, are often exacerbated by the demanding conditions required for these reactions. It is crucial to systematically evaluate the reaction parameters to distinguish between slow reactivity and catalyst poisoning.

Q2: Can the iodide byproduct from diiododurene poison the palladium catalyst?

A2: Yes, excess iodide in the reaction mixture can act as a catalyst poison. Iodide is a soft ligand that can coordinate strongly to the palladium center, potentially forming inactive or less active palladium-iodide complexes, such as bridged palladium dimers. This can sequester the active catalyst from the catalytic cycle. While this is a known issue for some palladium-catalyzed reactions, the choice of ligands and reaction conditions can mitigate this effect. For instance, some modern bulky phosphine ligands can promote the catalytic cycle effectively, even in the presence of excess iodide.

Q3: What are the most common external catalyst poisons I should be aware of?

A3: Besides iodide from the substrate, common external poisons in palladium-catalyzed cross-coupling reactions include:

  • Sulfur compounds: Thiols, thioethers, and elemental sulfur can irreversibly bind to the palladium surface.

  • Nitrogen-containing heterocycles: If not the intended coupling partner, some nitrogen heterocycles can coordinate to the catalyst and inhibit its activity.

  • Oxygen: The presence of oxygen can lead to the oxidation of phosphine ligands and the formation of palladium black (aggregated Pd(0)), a common form of catalyst deactivation.

  • Water and other protic impurities: While some Suzuki reactions benefit from a small amount of water, excessive amounts can lead to side reactions like protodeboronation of the boronic acid partner and can affect catalyst stability.

Q4: How can I tell the difference between catalyst poisoning and other forms of deactivation like palladium black formation?

A4: Catalyst poisoning by a chemical species often leads to a more immediate and drastic drop in catalytic activity. The formation of palladium black is a visual indicator of catalyst decomposition, where the soluble active catalyst aggregates into an inactive black precipitate. If you observe the solution turning black, catalyst aggregation is occurring. This is often promoted by high temperatures, insufficient ligand concentration, or the presence of oxygen.

Q5: Is it possible to regenerate a catalyst that has been poisoned during a reaction with diiododurene?

A5: In a laboratory setting, in-situ regeneration of a poisoned homogeneous catalyst is generally not practical. For heterogeneous catalysts, regeneration can sometimes be achieved through washing with specific solvents or mild acidic/basic solutions to remove the adsorbed poison. However, for homogeneous catalysts commonly used with diiododurene, the best approach is to prevent poisoning in the first place by using high-purity reagents and maintaining strictly inert reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield with High Starting Material Recovery

This is a common issue when working with sterically hindered substrates like diiododurene and can be indicative of either very slow reaction kinetics or catalyst inhibition.

Possible Cause Troubleshooting Steps
Slow Oxidative Addition 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for signs of catalyst decomposition. 2. Screen Ligands: Switch to bulkier, more electron-rich monophosphine ligands (e.g., Buchwald-type ligands) known to facilitate oxidative addition. 3. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure efficient generation of the active Pd(0) species.
Catalyst Inhibition by Iodide 1. Modify Stoichiometry: If performing a mono-coupling, using a slight excess of diiododurene might be detrimental. Try starting with a 1:1 or slightly substoichiometric amount of diiododurene. 2. Ligand Choice: Use ligands that are less susceptible to iodide inhibition.
Impure Reagents/Solvents 1. Purify Starting Materials: Ensure diiododurene and the coupling partner are of high purity. 2. Use Anhydrous & Degassed Solvents: Oxygen and water are common culprits for catalyst deactivation. Employ rigorous degassing techniques (e.g., freeze-pump-thaw cycles).
Issue 2: Formation of a Black Precipitate (Palladium Black)

The appearance of palladium black signifies the irreversible decomposition of the active catalyst.

Possible Cause Troubleshooting Steps
Presence of Oxygen 1. Improve Inert Atmosphere: Ensure all glassware is thoroughly dried and the reaction is set up and maintained under a strict inert atmosphere (argon or high-purity nitrogen). 2. Degas Reagents: Thoroughly degas all solvents and liquid reagents before use.
Suboptimal Ligand-to-Metal Ratio 1. Increase Ligand Loading: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher for monodentate ligands).
High Reaction Temperature 1. Lower Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Find an optimal temperature that balances reactivity and catalyst stability.
Issue 3: Inconsistent Results or Poor Reproducibility

This often points to subtle variations in reaction setup or reagent quality.

Possible Cause Troubleshooting Steps
Variable Reagent Quality 1. Standardize Reagents: Use reagents from the same batch for a series of experiments. 2. Test for Impurities: If a particular batch of starting material is suspected, test for common catalyst poisons.
Inconsistent Catalyst Activation 1. Use Pre-catalysts: Using pre-formed, air-stable palladium pre-catalysts can provide more consistent generation of the active catalytic species compared to in-situ methods using Pd(OAc)₂ or Pd₂(dba)₃.
Atmospheric Leaks 1. Check Glassware and Septa: Ensure all joints are well-sealed and use fresh, high-quality septa for reagent addition.

Data Presentation: Ligand Selection for Sterically Hindered Aryl Iodides

The choice of ligand is critical for successful cross-coupling reactions with diiododurene. The following table summarizes common ligand classes and their suitability for sterically hindered substrates.

Ligand ClassExamplesSuitability for Sterically Hindered SubstratesKey Advantages
Bulky, Electron-Rich Monophosphines SPhos, XPhos, RuPhos, BrettPhosExcellent Promote both oxidative addition and reductive elimination, which are often rate-limiting for hindered substrates.
Trialkylphosphines P(t-Bu)₃, PCy₃Good to Excellent Highly electron-donating, promoting oxidative addition. Can be sensitive to air.
Bidentate Phosphines dppf, XantphosModerate Generally less effective than bulky monodentate ligands for highly hindered substrates but can be effective in some cases.
N-Heterocyclic Carbenes (NHCs) IPr, IMesGood Strong sigma-donors that form stable complexes with palladium, often showing high thermal stability.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions. Note: These are starting points and will likely require optimization for diiododurene and the specific coupling partner.

General Protocol for Suzuki-Miyaura Coupling of Diiododurene (Mono-arylation)
  • Reaction Setup: To a flame-dried Schlenk flask, add diiododurene (1.0 eq), the arylboronic acid (1.1 eq), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., SPhos Pd G3, 1-3 mol%) and the corresponding ligand (if not using a pre-catalyst, e.g., SPhos, 2-6 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Stir the mixture at a specified temperature (e.g., 80-110 °C) under an inert atmosphere. Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling of Diiododurene (Mono-alkynylation)
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and copper(I) iodide (CuI, 4-10 mol%).

  • Reagent Addition: Add diiododurene (1.0 eq) and an anhydrous, degassed solvent/base mixture (e.g., triethylamine or a mixture of toluene and an amine base).

  • Alkyne Addition: Slowly add the terminal alkyne (1.1-1.2 eq) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) if necessary. Monitor the reaction progress.

  • Work-up: Once complete, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper salts) and then with brine. Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0)L_n Catalyst Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Inactive_Complex Inactive Pd-Poison Complex Active_Catalyst->Inactive_Complex Poisoning Pd_Black Palladium Black (Aggregate) Active_Catalyst->Pd_Black Aggregation/ Decomposition Substrate Diiododurene Substrate->Catalytic_Cycle Product Coupled Product Catalytic_Cycle->Active_Catalyst Regeneration Catalytic_Cycle->Product Poison Poison (e.g., S, O₂, excess I⁻) Poison->Inactive_Complex Troubleshooting_Workflow Start Low Conversion in Diiododurene Coupling Check_Purity Check Reagent Purity & Inert Atmosphere Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Base, Solvent) Check_Purity->Optimize_Conditions Purity OK Impure Purify Reagents, Improve Degassing Check_Purity->Impure Impurity Found Screen_Catalyst Screen Catalyst System (Ligand, Pre-catalyst) Optimize_Conditions->Screen_Catalyst Still Low Yield Success Successful Reaction Optimize_Conditions->Success Yield Improves Inefficient Consult Ligand Guide Screen_Catalyst->Inefficient Still Low Yield Screen_Catalyst->Success Yield Improves Impure->Start Suboptimal Systematic Screening

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the ¹H NMR spectroscopic analysis of 1,4-diiodo-2,3,5,6-tetramethylbenzene with alternative analytical techniques and related compounds. It is intended for researchers, scientists, and drug development professionals who utilize spectroscopic methods for structural elucidation and purity assessment of substituted aromatic compounds.

Introduction

This compound, also known as diiododurene, is a symmetrically substituted aromatic compound. Due to its molecular symmetry, its ¹H NMR spectrum is expected to be simple, exhibiting a single resonance for the twelve equivalent methyl protons. This guide will delve into the expected ¹H NMR spectral features of this compound and compare them with experimental data of structurally similar molecules. Furthermore, alternative spectroscopic techniques that can provide complementary structural information will be discussed.

¹H NMR Spectrum Analysis

Due to the high degree of symmetry in this compound, all four methyl groups are chemically and magnetically equivalent. Consequently, the ¹H NMR spectrum is predicted to show a single sharp singlet in the upfield region, corresponding to the twelve equivalent protons of the methyl groups. The exact chemical shift of this singlet is influenced by the electron-withdrawing effect of the iodine atoms and the electron-donating nature of the methyl groups.

Predicted ¹H NMR Data

Comparison with Alternative Compounds

A meaningful way to understand the spectroscopic properties of this compound is to compare its expected ¹H NMR data with that of structurally related, well-characterized compounds such as durene (1,2,4,5-tetramethylbenzene) and 1,4-diiodobenzene.

Data Presentation
CompoundStructure¹H NMR Chemical Shift (ppm)MultiplicityIntegration
This compound
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
~2.4-2.6 (Predicted)Singlet12H
Durene (1,2,4,5-tetramethylbenzene)
alt text
2.15Singlet12H
1,4-Diiodobenzene [1]
alt text
7.40Singlet4H

Table 1: Comparison of ¹H NMR Data for this compound and Related Compounds.

The comparison reveals that the methyl protons in durene resonate at a slightly higher field (2.15 ppm) compared to the predicted shift for this compound. This downfield shift in the iodo-substituted compound can be attributed to the deshielding effect of the electronegative iodine atoms. In contrast, the aromatic protons of 1,4-diiodobenzene appear significantly downfield (7.40 ppm), which is characteristic of protons directly attached to an aromatic ring.

Alternative Spectroscopic Techniques

While ¹H NMR spectroscopy is a powerful tool for the analysis of this compound, other techniques can provide complementary and confirmatory data.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is another valuable technique for the structural elucidation of this molecule. Due to its symmetry, the ¹³C NMR spectrum is also expected to be simple, showing three distinct signals: one for the four equivalent methyl carbons, one for the four equivalent methyl-substituted aromatic carbons, and one for the two equivalent iodine-substituted aromatic carbons.

Compound¹³C NMR Chemical Shifts (ppm)
This compound Predicted: ~20-25 (CH₃), ~140-145 (C-CH₃), ~100-105 (C-I)
Durene (1,2,4,5-tetramethylbenzene) 19.1 (CH₃), 133.7 (C-H), 130.3 (C-CH₃)
1,4-Diiodobenzene [2]91.6 (C-I), 138.0 (C-H)

Table 2: Comparison of ¹³C NMR Data.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of this compound (386.01 g/mol ) and to study its fragmentation pattern, which can provide further structural information.

Experimental Protocols

¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

  • Sample Preparation :

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Data Acquisition :

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Acquire the free induction decay (FID) by applying a radiofrequency pulse.

    • Typically, for a ¹H NMR spectrum of a moderately concentrated sample, a small number of scans (e.g., 8 or 16) is sufficient.

  • Data Processing :

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks to determine the relative number of protons.

Mandatory Visualization

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Magnet filter->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_calibrate Phase and Calibrate ft->phase_calibrate integrate Integrate Peaks phase_calibrate->integrate interpret Interpret Spectrum integrate->interpret report Structural Elucidation interpret->report

References

Interpreting the Mass Spectrum of 1,4-Diiodo-2,3,5,6-tetramethylbenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected mass spectrum of 1,4-diiodo-2,3,5,6-tetramethylbenzene, also known as 3,6-diiododurene. Due to the limited availability of a published mass spectrum for this specific compound, this guide leverages data from analogous compounds and established principles of mass spectrometry to predict its fragmentation pattern. This comparative approach offers valuable insights for researchers working with iodinated aromatic compounds.

Predicted Mass Spectrum Analysis

The mass spectrum of this compound is anticipated to be characterized by a prominent molecular ion peak and specific fragmentation patterns resulting from the loss of iodine atoms and methyl groups. Electron ionization (EI) is a common technique for such analyses and is expected to induce distinct fragmentation.

Comparison with Structurally Related Compounds

To substantiate the predicted fragmentation, the following table compares the expected mass spectral data of this compound with the experimental data of structurally similar compounds: 1,4-diiodobenzene and 1,2,4,5-tetramethylbenzene (durene).

FeatureThis compound (Predicted)1,4-Diiodobenzene (Experimental)[1]1,2,4,5-Tetramethylbenzene (Durene) (Experimental)[2]
Molecular Formula C₁₀H₁₂I₂C₆H₄I₂C₁₀H₁₄
Molecular Weight 386.01 g/mol 329.90 g/mol 134.22 g/mol
Molecular Ion (M⁺) m/z 386 (prominent)m/z 330 (prominent)m/z 134 (prominent)
Key Fragments [M-I]⁺ (m/z 259), [M-2I]⁺ (m/z 132), I⁺ (m/z 127), [M-CH₃]⁺ (m/z 371), [M-I-CH₃]⁺ (m/z 244)[M-I]⁺ (m/z 203), I⁺ (m/z 127)[M-CH₃]⁺ (m/z 119)

Aromatic compounds typically exhibit a stable molecular ion, and this is expected for the title compound as well.[3] The primary fragmentation is predicted to involve the cleavage of the carbon-iodine bond, which is weaker than the C-C and C-H bonds within the aromatic ring and methyl groups.[4][5] The presence of a peak at m/z 127, corresponding to the iodine cation (I⁺), is a strong indicator for iodine-containing compounds.[4][5]

Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.

fragmentation_pathway M [C₁₀H₁₂I₂]⁺˙ m/z = 386 (Molecular Ion) F1 [C₁₀H₁₂I]⁺ m/z = 259 M->F1 - I• F3 [I]⁺ m/z = 127 M->F3 - C₁₀H₁₂I• F4 [C₉H₉I₂]⁺ m/z = 371 M->F4 - CH₃• F2 [C₁₀H₁₂]⁺˙ m/z = 132 F1->F2 - I• F5 [C₉H₉I]⁺ m/z = 244 F1->F5 - CH₃• F4->F5 - I•

Figure 1: Predicted fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following protocol outlines a general procedure for obtaining the mass spectrum of a solid aromatic compound like this compound using an electron ionization mass spectrometer.

  • Sample Preparation :

    • Ensure the sample is pure to avoid interference from impurities.

    • For solid samples introduced via a direct insertion probe, a small amount of the crystalline or powdered sample is placed in a capillary tube.

    • Alternatively, the sample can be dissolved in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL. A small volume (1-2 µL) of this solution is then introduced into the instrument.[6]

  • Instrumentation :

    • A mass spectrometer equipped with an electron ionization (EI) source is required.

    • The instrument should be calibrated according to the manufacturer's specifications.

  • Data Acquisition :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : Typically set to 70 eV to induce fragmentation and generate a reproducible spectrum.[7]

    • Source Temperature : Maintained at a temperature sufficient to vaporize the sample without causing thermal decomposition (e.g., 200-250 °C).

    • Mass Range : Scanned over a range appropriate to detect the molecular ion and expected fragments (e.g., m/z 50-500).

    • Introduction Method : A direct insertion probe is suitable for solid samples. The probe is heated gradually to facilitate sample volatilization into the ion source.

  • Data Analysis :

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern by identifying major fragment ions and their corresponding neutral losses.

    • Compare the obtained spectrum with spectral databases (if available) and the predicted fragmentation pattern.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the mass spectrometric analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Prep1 Ensure Sample Purity Prep2 Load Solid Sample into Capillary OR Dissolve in Volatile Solvent Prep1->Prep2 Analysis1 Introduce Sample into Ion Source (Direct Insertion Probe) Prep2->Analysis1 Analysis2 Vaporize Sample Analysis1->Analysis2 Analysis3 Electron Ionization (70 eV) Analysis2->Analysis3 Analysis4 Mass Analysis (Quadrupole/TOF) Analysis3->Analysis4 Data1 Record Mass Spectrum Analysis4->Data1 Data2 Identify Molecular Ion & Fragments Data1->Data2 Data3 Compare with Predicted Pattern & Database Spectra Data2->Data3

Figure 2: Experimental workflow for mass spectrometry analysis.

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. The provided protocols and predicted fragmentation patterns serve as a valuable resource for researchers in the fields of chemistry and drug development, aiding in the identification and characterization of this and similar halogenated aromatic compounds.

References

Comparative Analysis of 13C NMR Chemical Shifts for 1,4-Dihalo-2,3,5,6-tetramethylbenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the 13C NMR Spectroscopic Data of Durene and its 1,4-Dihalogenated Derivatives

This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,2,4,5-tetramethylbenzene (durene) and its 1,4-dichloro- and 1,4-dibromo- derivatives. Due to the limited availability of experimental data for 1,4-diiodo-2,3,5,6-tetramethylbenzene in readily accessible databases, this guide leverages the established trends in the chemical shifts of the chloro and bromo analogues to provide a comprehensive understanding of the electronic effects of halogen substitution on the aromatic core.

Comparison of 13C NMR Chemical Shifts

The 13C NMR chemical shifts of durene and its dihalogenated derivatives are summarized in the table below. The data highlights the influence of the halogen substituents on the electron density of the aromatic ring.

CompoundC1, C4 (ppm)C2, C3, C5, C6 (ppm)Methyl Carbons (ppm)
1,2,4,5-Tetramethylbenzene (Durene)133.8130.219.1
1,4-Dichloro-2,3,5,6-tetramethylbenzene131.7134.121.3
1,4-Dibromo-2,3,5,6-tetramethylbenzene124.9137.223.4
This compoundData not availableData not availableData not available

The observed trends in the chemical shifts of the aromatic carbons upon halogenation can be explained by the interplay of the inductive and resonance effects of the halogens. The electronegative halogen atoms withdraw electron density from the aromatic ring through the sigma bond (inductive effect), which generally leads to a downfield shift (higher ppm value). Conversely, the lone pairs on the halogen atoms can donate electron density to the pi-system of the ring (resonance effect), which would cause an upfield shift (lower ppm value).

In the case of the halogenated durenes, the chemical shift of the carbon atoms directly bonded to the halogens (C1 and C4) is significantly influenced by the "heavy atom effect" for bromine and is expected to be even more pronounced for iodine, leading to a substantial upfield shift. The carbons bearing the methyl groups (C2, C3, C5, and C6) experience a downfield shift, which can be attributed to the electron-withdrawing inductive effect of the halogens.

Experimental Protocols

The following is a general experimental protocol for acquiring 13C NMR spectra of small organic molecules, such as the compounds discussed in this guide.

Sample Preparation:

  • Dissolve approximately 10-50 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent depends on the solubility of the compound and should be noted as it can slightly influence the chemical shifts.

  • Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

  • The 13C NMR spectra are typically recorded on a spectrometer operating at a frequency of 75 to 150 MHz for the 13C nucleus.

  • The experiment is usually performed at room temperature.

  • A standard proton-decoupled 13C NMR experiment is performed to obtain a spectrum where all carbon signals appear as singlets. This is achieved by broadband proton decoupling during the acquisition.

  • The spectral width is set to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

  • A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of the 13C isotope, a larger number of scans is generally required compared to 1H NMR.

  • A relaxation delay is employed between scans to ensure that all carbon nuclei have returned to their equilibrium state, allowing for more accurate integration if quantitative analysis is desired.

Data Processing:

  • The acquired free induction decay (FID) is processed by applying a Fourier transform.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the solvent peak or an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.

Substituent Effects on Aromatic 13C NMR Chemical Shifts

The following diagram illustrates the effect of halogen substitution on the 13C NMR chemical shifts of the durene core. The trend observed with chlorine and bromine allows for an estimation of the expected shifts for the iodine-substituted analogue.

G Effect of Halogen Substitution on 13C NMR Chemical Shifts of Durene Durene 1,2,4,5-Tetramethylbenzene (Durene) C1,C4: 133.8 ppm C2,C3,C5,C6: 130.2 ppm Dichloro 1,4-Dichloro-2,3,5,6-tetramethylbenzene C1,C4: 131.7 ppm C2,C3,C5,C6: 134.1 ppm Durene->Dichloro Cl substitution Dibromo 1,4-Dibromo-2,3,5,6-tetramethylbenzene C1,C4: 124.9 ppm C2,C3,C5,C6: 137.2 ppm Dichloro->Dibromo Br substitution Diiodo This compound (Predicted Trend) C1,C4: Further Upfield Shift C2,C3,C5,C6: Further Downfield Shift Dibromo->Diiodo I substitution (Predicted)

A Comparative Guide to the Reactivity of 1,4-Diiodo-2,3,5,6-tetramethylbenzene and 1,4-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aryl iodides are premier substrates in synthetic organic chemistry, prized for their high reactivity in forming new carbon-carbon and carbon-heteroatom bonds.[1] The carbon-iodine (C-I) bond, being the longest and weakest among the carbon-halogen series, facilitates reactions like metal-halogen exchange and the oxidative addition step in transition metal catalysis.[2][3] This guide provides an in-depth comparison of two structurally related yet distinct diiodo-aromatics: the sterically unencumbered 1,4-diiodobenzene and its heavily substituted analogue, 1,4-diiodo-2,3,5,6-tetramethylbenzene (also known as 3,6-diiododurene).

While both molecules feature two reactive C-I bonds, the presence of four flanking methyl groups in the tetramethylbenzene derivative introduces profound steric and electronic effects. This comparison will elucidate how these substitutions create a fascinating divergence in reactivity, moving beyond simple steric hindrance to explore modern concepts of ground-state destabilization and alternative mechanistic pathways. This guide is intended for researchers and drug development professionals seeking to understand and predict the behavior of these valuable synthetic building blocks.

Section 1: Structural and Electronic Properties

The fundamental difference between 1,4-diiodobenzene and this compound lies in the substitution pattern of the benzene ring.

  • 1,4-Diiodobenzene presents a planar structure with its iodine atoms fully exposed, offering unrestricted access for incoming reagents or metal catalysts.[4]

  • This compound features four methyl groups positioned ortho to the two iodine atoms.[5] These groups exert a significant influence through two primary mechanisms:

    • Electronic Effect : The methyl groups are electron-donating via induction (+I effect), which increases the electron density of the aromatic ring.[2]

    • Steric Effect : The sheer bulk of the four methyl groups creates a sterically crowded environment around the iodine atoms, physically shielding them from the approach of other molecules.[2]

G cluster_0 1,4-Diiodobenzene cluster_1 This compound cluster_2 A 1,4-Diiodobenzene (Unhindered) - Exposed C-I bonds - Baseline electronic profile B This compound (Sterically Hindered) - Shielded C-I bonds C Electronic Effect (+I from Methyl Groups) Increases ring e- density B->C D Steric Hindrance (Bulk of Methyl Groups) Shields C-I bonds B->D

Caption: Structural comparison highlighting the key differences between the two molecules.

Section 2: Theoretical Reactivity Framework

The reactivity of an aryl iodide is primarily dictated by the ease with which the C-I bond can be cleaved. Both steric and electronic factors modulate the energy barrier for this process.

Electronic Effects

In many critical reactions, such as palladium-catalyzed cross-couplings, the initial step is the oxidative addition of the aryl halide to a low-valent metal center (e.g., Pd(0)).[6] This process is generally favored by electron-withdrawing groups on the aromatic ring, which make the carbon atom of the C-I bond more electrophilic.[7] The four electron-donating methyl groups in this compound increase the ring's electron density, which would be expected to disfavor oxidative addition to the electron-rich Pd(0) catalyst, thereby increasing the activation energy and slowing the reaction.

Steric Effects: A Dichotomy

The role of steric hindrance is more complex and presents a fascinating dichotomy between traditional understanding and contemporary findings.

  • Inhibition (The Traditional View) : The most intuitive effect of steric bulk is the inhibition of a reaction. The methyl groups can physically block the approach of a bulky catalyst or reagent to the iodine atom, slowing or preventing the reaction from occurring.[8]

  • Acceleration (The Modern View) : Contrary to the traditional view, severe steric hindrance can dramatically accelerate reactions.[9] This counterintuitive phenomenon is attributed to two main factors:

    • Ground-State Destabilization : The steric clash between the bulky methyl groups and the iodine atoms can distort the molecule and weaken the C-I bond. This raises the ground-state energy of the molecule, thereby lowering the overall activation energy (ΔΔG‡) required for bond cleavage.[9]

    • Mechanistic Shift : Extreme steric crowding can render the traditional two-electron oxidative addition pathway energetically unfavorable. Instead, it can promote an alternative, lower-energy one-electron, radical-based pathway for the activation of the aryl halide by the metal catalyst.[9]

G cluster_0 Factors Influencing Reactivity of this compound Reactivity C-I Bond Activation Energy Electronic Electronic Effect (+I of Methyl Groups) Electronic->Reactivity Increases Energy (Disfavors Oxidative Addition) Steric Steric Hindrance Steric->Reactivity Lowers Energy (Ground-State Destabilization)

Caption: Opposing electronic and steric influences on C-I bond activation energy.

Section 3: Comparative Reactivity in Key Transformations

The interplay of these effects leads to significant differences in how these two molecules behave under common reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are cornerstones of modern synthesis, typically proceeding via a Pd(0)/Pd(II) catalytic cycle.[10] Aryl iodides are the most reactive coupling partners due to the facility of the initial oxidative addition step.[1]

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide.

  • 1,4-Diiodobenzene : Reacts readily under standard Sonogashira conditions (e.g., Pd catalyst, Cu(I) co-catalyst, amine base).[11][12] Both mono- and di-coupled products can be obtained by controlling the stoichiometry.[13]

  • This compound : The reaction is feasible but subject to the competing effects described above. While the steric bulk might be expected to hinder the reaction, the ground-state destabilization could lead to surprisingly high reactivity. The choice of a catalyst with bulky ligands, such as those developed by Buchwald or Hartwig, may be beneficial to create a more open coordination sphere around the palladium center.[14][15]

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide and an amine.[16]

  • 1,4-Diiodobenzene : Couples efficiently with a wide range of primary and secondary amines using standard catalyst systems.

  • This compound : This represents a significant challenge. The steric crowding around the C-I bond and the bulk of the incoming amine nucleophile create a highly congested transition state. Successful coupling would almost certainly require a catalyst system featuring highly specialized, sterically demanding phosphine ligands (e.g., JohnPhos, XPhos) to promote the crucial reductive elimination step.[15][17]

Metal-Halogen Exchange

This reaction involves treating an aryl halide with an organometallic reagent, typically an organolithium compound like n-butyllithium, to generate a new organometallic species.[3] The reaction is extremely fast, kinetically controlled, and follows the reactivity trend I > Br > Cl.[18][19]

  • 1,4-Diiodobenzene : Undergoes rapid and clean lithium-halogen exchange at low temperatures (e.g., -78 °C) to form 4-iodophenyllithium or, with excess reagent, 1,4-dilithiobenzene.

  • This compound : The reaction is expected to proceed efficiently. Although the methyl groups hinder the approach of the n-BuLi, the inherent speed of the lithium-iodine exchange often overcomes moderate steric barriers.[3][18] The formation of the lithiated intermediate is driven by the high stability of the resulting sp²-hybridized carbanion relative to the sp³-hybridized carbanion of the starting butyllithium.

Section 4: Data and Protocol Summaries

Comparative Reactivity Table
Reaction Type1,4-Diiodobenzene (Unhindered)This compound (Hindered)Key Considerations for Hindered Substrate
Sonogashira Coupling High reactivity, standard conditions.[11]Moderate to high reactivity.Reactivity may be enhanced by ground-state destabilization.[9] Bulky ligands may be required.
Buchwald-Hartwig High reactivity with various amines.[16]Challenging, requires specialized catalysts.Severe steric clash between substrate and amine. Requires bulky, electron-rich ligands (e.g., biarylphosphines).[15]
Suzuki Coupling High reactivity, standard conditions.[20]Challenging, requires specialized catalysts.Prone to side reactions like β-hydride elimination. Requires ligands designed for sterically demanding couplings.[14]
Metal-Halogen Exchange Very fast, clean reaction at low temp.[3]Fast reaction, likely to proceed efficiently.Steric hindrance may slightly reduce the rate but is unlikely to prevent the reaction due to its high kinetic favorability.[18]
Exemplary Experimental Protocol: Sonogashira Cross-Coupling

This protocol describes a general procedure for the mono-alkynylation of a diiodo-aromatic compound. It is a self-validating system where reaction progress can be monitored by TLC or GC-MS to assess substrate consumption and product formation.

G A 1. Setup & Inerting B 2. Reagent Addition A->B Oven-dried flask, Ar or N2 atmosphere C 3. Catalyst Loading B->C Diiodo-arene, Alkyne, Solvent (e.g., THF), Amine Base (e.g., Et3N) D 4. Reaction C->D Pd Catalyst (e.g., PdCl2(PPh3)2), CuI co-catalyst E 5. Workup D->E Stir at RT or heat, Monitor by TLC/GC-MS F 6. Purification E->F Quench with NH4Cl(aq), Extract with organic solvent G 7. Analysis F->G Dry, concentrate, Column chromatography

Caption: General workflow for a Sonogashira cross-coupling experiment.

Step-by-Step Procedure:

  • Vessel Preparation: An oven-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere of nitrogen or argon.

  • Reagent Charging: To the flask are added 1,4-diiodobenzene (1.0 equiv.), the terminal alkyne (1.1 equiv.), copper(I) iodide (0.05 equiv.), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.025 equiv.).

  • Solvent and Base Addition: Anhydrous, degassed solvent (e.g., THF or toluene) is added, followed by an amine base (e.g., triethylamine or diisopropylamine, 3.0 equiv.).

  • Reaction Execution: The mixture is stirred at room temperature or heated as required. The reaction progress is monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Causality: The inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which accelerates the transmetalation step.[12] The amine base is required to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne.

Conclusion

The comparison between 1,4-diiodobenzene and this compound serves as a powerful case study in modern physical organic chemistry. While 1,4-diiodobenzene behaves as a standard, highly reactive aryl iodide, the reactivity of its tetramethylated counterpart is governed by a nuanced balance of competing factors.

Its electron-rich nature tends to deactivate it towards oxidative addition, but this is often overshadowed by profound steric effects. Far from being a simple impediment, the severe steric crowding can weaken the C-I bond, lower the activation barrier for its cleavage, and potentially open up unconventional, highly efficient radical-based reaction pathways.[9] Therefore, when selecting substrates for complex syntheses, researchers must look beyond simple structural diagrams and consider the dynamic interplay of steric and electronic properties that ultimately dictate chemical reactivity.

References

A Comparative Crystallographic Guide to 1,4-Diiodo-2,3,5,6-tetramethylbenzene and Related Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of supramolecular chemistry and materials science, the precise arrangement of molecules in the solid state is paramount. Halogen bonding, a highly directional and tunable non-covalent interaction, has emerged as a powerful tool for the rational design of crystalline materials with tailored properties. At the forefront of halogen bond donors is 1,4-diiodo-2,3,5,6-tetramethylbenzene, a molecule whose rigid scaffold and prominent iodine atoms make it an exceptional building block for complex molecular architectures.

This guide provides a comprehensive comparison of the single-crystal X-ray diffraction data of this compound with key analogues: its non-iodinated parent, durene (1,2,4,5-tetramethylbenzene), the brominated counterpart, 1,4-dibromo-2,3,5,6-tetramethylbenzene, and the sterically less hindered 1,4-diiodobenzene. Through a detailed analysis of their crystallographic parameters, we aim to elucidate the profound influence of halogen substitution and methyl-group sterics on molecular packing and intermolecular interactions. This information is critical for researchers aiming to leverage these synthons in crystal engineering, drug co-crystallization, and the development of advanced materials such as Covalent Organic Frameworks (COFs).

Comparative Analysis of Crystallographic Data

The structural nuances of these aromatic systems, as determined by single-crystal X-ray diffraction, are summarized below. The data highlights the significant impact of the halogen and methyl substituents on the unit cell parameters and crystal packing. The Cambridge Structural Database (CSD) deposition number is provided for each structure, allowing for direct access to the primary crystallographic data.

ParameterThis compoundDurene (1,2,4,5-tetramethylbenzene)1,4-Dibromo-2,3,5,6-tetramethylbenzene Derivative1,4-Diiodobenzene
CSD No. 21957211848532168949817820
Crystal System MonoclinicMonoclinicMonoclinicOrthorhombic
Space Group P2₁/cP2₁/aP2₁/cPbca
a (Å) 8.243(2)11.577.9423(5)16.096(3)
b (Å) 8.895(2)5.774.4163(3)7.4230(10)
c (Å) 8.972(2)7.0316.8127(10)6.1360(10)
α (°) 90909090
β (°) 115.34(3)113.394.534(4)90
γ (°) 90909090
Volume (ų) 594.6(2)430587.87(6)732.6(2)
Z 2224

Expert Insights: The substitution of hydrogen in durene with iodine atoms in this compound leads to a significant increase in the unit cell volume, accommodating the larger van der Waals radii of the iodine atoms. Interestingly, the crystal system remains monoclinic, suggesting that the fundamental packing motif is influenced by the tetramethylbenzene core. The brominated analogue also adopts a monoclinic system, with cell parameters intermediate between durene and the diiodo-derivative, as expected from the relative sizes of the halogen atoms. In contrast, the removal of the sterically demanding methyl groups in 1,4-diiodobenzene results in a switch to an orthorhombic crystal system, indicating a more profound change in the crystal packing likely driven by the desire to optimize halogen-halogen and halogen-hydrogen interactions in the absence of the bulky methyl groups.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines a standardized workflow for obtaining single-crystal X-ray diffraction data, representative of the methodology used to characterize the compounds in this guide.

Step 1: Crystal Selection and Mounting

  • Rationale: A high-quality, single crystal free of defects is essential for obtaining sharp, well-resolved diffraction spots.

  • Procedure:

    • Under a polarizing microscope, select a suitable crystal with well-defined faces and uniform extinction.

    • Carefully mount the crystal on a cryo-loop or a glass fiber using a minimal amount of paratone oil or a suitable adhesive.

    • Center the crystal on the goniometer head of the diffractometer.

Step 2: Data Collection

  • Rationale: Cooling the crystal minimizes thermal motion of the atoms, leading to higher quality diffraction data. The choice of X-ray source and detector is crucial for resolving the electron density map.

  • Procedure:

    • Cool the crystal to a stable temperature, typically 100-150 K, using a nitrogen or helium cryostream.

    • Perform an initial unit cell determination to assess crystal quality and determine the crystal system.

    • Collect a full sphere of diffraction data using a modern CCD or CMOS detector. The exposure time and frame width should be optimized to maximize the signal-to-noise ratio while minimizing data collection time.

Step 3: Data Reduction and Processing

  • Rationale: The raw diffraction images must be processed to extract the intensities of the individual reflections, which are then corrected for various experimental factors.

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities.

    • Apply corrections for Lorentz and polarization effects, as well as absorption (e.g., multi-scan or analytical corrections).

    • Determine the space group from the systematic absences in the diffraction data.

Step 4: Structure Solution and Refinement

  • Rationale: The phased diffraction data is used to generate an initial electron density map from which the atomic positions can be determined. This initial model is then refined to best fit the experimental data.

  • Procedure:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial structural model.

    • Refine the model against the experimental data using full-matrix least-squares refinement. This process involves adjusting atomic coordinates, displacement parameters, and site occupancies to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refinement should converge to a stable R-factor and a flat difference Fourier map.

Visualization of Molecular Structures and Packing

The following diagrams, generated using the Graphviz (DOT language), illustrate the key structural differences between this compound and its non-iodinated precursor, durene.

G cluster_diiododurene This compound cluster_durene Durene Diiodo_Core Tetramethylbenzene Core I1 Iodine (I) Diiodo_Core->I1 I2 Iodine (I) Diiodo_Core->I2 Me1 Methyl (CH3) Diiodo_Core->Me1 Me2 Methyl (CH3) Diiodo_Core->Me2 Me3 Methyl (CH3) Diiodo_Core->Me3 Me4 Methyl (CH3) Diiodo_Core->Me4 Durene_Core Tetramethylbenzene Core Diiodo_Core->Durene_Core Structural Comparison I1->Diiodo_Core I2->Diiodo_Core H1 Hydrogen (H) Durene_Core->H1 H2 Hydrogen (H) Durene_Core->H2 D_Me1 Methyl (CH3) Durene_Core->D_Me1 D_Me2 Methyl (CH3) Durene_Core->D_Me2 D_Me3 Methyl (CH3) Durene_Core->D_Me3 D_Me4 Methyl (CH3) Durene_Core->D_Me4 H1->Durene_Core H2->Durene_Core

Caption: Molecular structures of this compound and durene.

G cluster_packing Crystal Packing Influences Diiododurene This compound Strong Halogen Bonding (I···X) Steric hindrance from Methyl groups Dibromodurene 1,4-Dibromo-2,3,5,6-tetramethylbenzene Weaker Halogen Bonding (Br···X) Diiododurene:f1->Dibromodurene:f1 Halogen size effect Diiodobenzene 1,4-Diiodobenzene Strong Halogen Bonding Minimal steric hindrance Diiododurene:f2->Diiodobenzene:f2 Steric effect Durene Durene van der Waals interactions CH-π interactions Durene:f1->Diiododurene:f1 Introduction of Halogen Bonding

Caption: Factors influencing the crystal packing of the compared aryl halides.

A Researcher's Guide to Density Functional Theory (DFT) Calculations on 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,4-Diiodo-2,3,5,6-tetramethylbenzene, also known as diiododurene, is a significant molecule in the fields of supramolecular chemistry and materials science. Its rigid structure and two iodine atoms make it an excellent halogen bond donor, facilitating the construction of complex molecular architectures.[1] Density Functional Theory (DFT) calculations are a powerful tool for understanding and predicting the behavior of such molecules, particularly the nature of halogen bonding. This guide provides a comparative overview of computational methodologies applicable to the study of this compound, supported by data from benchmark studies on similar halogen-bonded systems.

Comparison of DFT Functionals for Halogen Bonding Studies

The choice of the DFT functional is critical for accurately describing non-covalent interactions like halogen bonds. Benchmark studies on various halogen-bonded dimers provide valuable insights into the performance of different functionals. Functionals with a high degree of exact exchange or those with long-range corrections are generally more suitable for these systems.[2]

DFT FunctionalCategoryKey Features & Performance for Halogen BondingRecommended Basis Set
M06-2X Hybrid Meta-GGAHigh (54%) exact exchange, good for non-covalent interactions.[2][3] Generally provides accurate geometries and interaction energies.[2]aug-cc-pVTZ or larger[4]
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionIncludes long-range corrections and empirical dispersion. Shows good performance for both weak and strong halogen bonds.[2][3][4]aug-cc-pVTZ or larger
B3LYP Hybrid GGAPopular and computationally efficient. Can provide reasonable results, but may underestimate interaction energies without dispersion correction.[3]6-311++G(d,p) or larger
CAM-B3LYP Range-Separated HybridLong-range corrected version of B3LYP, improving description of non-covalent interactions.[3][4]aug-cc-pVTZ or larger
PBE0 Hybrid GGAGlobal hybrid with 25% exact exchange. Performance is generally moderate for halogen bonds.def2-TZVP or larger
Double Hybrids (e.g., DSD-PBEP86) Double Hybrid GGAIncorporates a portion of MP2 correlation. Often highly accurate but computationally expensive.aug-cc-pVTZ or larger

Note: The inclusion of relativistic effective core potentials (ECPs) is important for iodine atoms to account for relativistic effects.[2] For basis sets, triple-zeta quality or larger, augmented with diffuse and polarization functions, is recommended for accurate results.[5][6]

Experimental Protocols: A General Workflow for DFT Calculations

The following outlines a detailed methodology for performing DFT calculations on this compound, particularly for studying its halogen bonding interactions with a Lewis base (e.g., pyridine).

Molecular Geometry Optimization
  • Software: Gaussian, ORCA, or other quantum chemistry software packages.

  • Initial Structure: Build the 3D structure of this compound and the interacting Lewis base. The initial geometry can be obtained from experimental crystal structure data if available, or built using molecular modeling software.

  • Functional and Basis Set Selection: Choose a suitable DFT functional and basis set based on the comparison table above. For example, the M06-2X functional with the aug-cc-pVTZ basis set for C, H, and N, and a relativistic ECP with a corresponding basis set (e.g., LANL2DZdp or def2-TZVP) for iodine.

  • Optimization Procedure: Perform a full geometry optimization of the individual molecules and the halogen-bonded complex. This process finds the lowest energy conformation of the molecular system.

  • Frequency Calculation: After optimization, perform a frequency calculation to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE).

Interaction Energy Calculation
  • Supermolecular Approach: The interaction energy (ΔE) of the halogen-bonded complex is calculated as the difference between the energy of the complex and the sum of the energies of the individual, optimized monomers: ΔE = Ecomplex - (Ediiododurene + ELewis base)

  • Basis Set Superposition Error (BSSE) Correction: The interaction energy should be corrected for BSSE, which arises from the artificial stabilization of the monomers by the basis functions of the other monomer in the complex. The counterpoise correction method is commonly used for this purpose.

Analysis of Halogen Bonding
  • Geometric Parameters: Analyze the key geometric parameters of the optimized halogen-bonded complex, such as the I•••N distance and the C-I•••N angle. A shorter distance than the sum of the van der Waals radii and an angle close to 180° are indicative of a strong halogen bond.

  • Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface of this compound. This will show the region of positive electrostatic potential (the σ-hole) on the iodine atom that is responsible for the electrophilic nature of the halogen bond.[7]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into the charge transfer interactions between the Lewis base and the iodine atom. The charge transfer from the lone pair of the Lewis base to the σ*(C-I) antibonding orbital is a key feature of halogen bonding.[2]

Visualization of the DFT Workflow

The following diagram illustrates the logical steps involved in a typical DFT study of a halogen-bonded complex.

DFT_Workflow cluster_prep 1. System Preparation cluster_calc 2. DFT Calculations cluster_analysis 3. Data Analysis cluster_results 4. Interpretation A Build Initial Structures (Monomers & Complex) B Select Functional & Basis Set (e.g., M06-2X/aug-cc-pVTZ) A->B C Geometry Optimization B->C D Frequency Calculation (Confirm Minimum) C->D G Geometric Parameters (Bond Lengths & Angles) C->G E Single Point Energy Calculation (with BSSE Correction) D->E F Interaction Energy E->F H Electronic Properties (MEP, NBO) E->H I Characterize Halogen Bond F->I G->I H->I

Caption: A flowchart illustrating the key stages of a DFT calculation for studying halogen bonding.

References

A Comparative Analysis of Diiodo- vs. Dibromo-tetramethylbenzene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of halogenated intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides a detailed comparative study of 1,4-diiodo-2,3,5,6-tetramethylbenzene (diiododurene) and 1,4-dibromo-2,3,5,6-tetramethylbenzene (dibromodurene), focusing on their synthesis and reactivity in palladium-catalyzed cross-coupling reactions.

The fundamental difference between these two compounds lies in the carbon-halogen (C-X) bond strength. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This distinction renders iodoarenes generally more reactive in reactions where the C-X bond is cleaved, such as the crucial oxidative addition step in many cross-coupling catalytic cycles.[1] This heightened reactivity often translates to milder reaction conditions, lower catalyst loadings, and faster reaction times.

Synthesis Overview

The preparation of both diiododurene and dibromodurene starts from the same precursor, 1,2,4,5-tetramethylbenzene, commonly known as durene.[2] However, the halogenation methods differ significantly.

1,4-Dibromo-2,3,5,6-tetramethylbenzene is typically synthesized via direct bromination of durene. This electrophilic aromatic substitution is often catalyzed by iodine and proceeds with high yield.[3]

This compound synthesis requires a stronger iodinating agent or an in-situ method that generates a more electrophilic iodine species. A common and effective method involves the use of iodine in the presence of an oxidizing agent, such as periodic acid.[3]

The following table summarizes the key aspects of their synthesis.

FeatureThis compound1,4-Dibromo-2,3,5,6-tetramethylbenzene
Starting Material 1,2,4,5-Tetramethylbenzene (Durene)1,2,4,5-Tetramethylbenzene (Durene)
Key Reagents Iodine (I₂), Periodic Acid (H₅IO₆)Bromine (Br₂), Iodine (I₂) catalyst
Typical Solvent Acetic Acid, Sulfuric AcidDichloromethane
General Yield Good to HighHigh (e.g., 93%)[3]

Comparative Reactivity in Cross-Coupling Reactions

The primary application for these dihalogenated compounds in drug development and materials science is as scaffolds in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are foundational for constructing complex molecular architectures by forming new carbon-carbon bonds.

dot

Reactivity_Comparison General Reactivity Trend in Pd-Catalyzed Cross-Coupling cluster_Diiodo Diiodo-tetramethylbenzene cluster_Dibromo Dibromo-tetramethylbenzene Diiodo This compound Diiodo_React Higher Reactivity Diiodo->Diiodo_React Weaker C-I Bond Dibromo_React Lower Reactivity Conclusion Diiodide enables milder conditions and often higher yields. Diiodo_React->Conclusion Dibromo 1,4-Dibromo-2,3,5,6-tetramethylbenzene Dibromo->Dibromo_React Stronger C-Br Bond Dibromo_React->Conclusion

Caption: Comparative reactivity of diiodo- vs. dibromo-tetramethylbenzene.

Suzuki-Miyaura Coupling
FeatureRepresentative Aryl Iodide CouplingRepresentative Aryl Bromide Coupling
Aryl Halide 2-Iodoselenophene2-Bromoselenophene
Boronic Acid Phenylboronic AcidPhenylboronic Acid
Catalyst System Pd(OAc)₂ / PPh₃Pd(OAc)₂ / PPh₃
Base / Solvent K₂CO₃ / DME/H₂OK₂CO₃ / DME/H₂O
Temperature 80 °C80 °C
Time 2 h12 h
Yield 95%75%
Reference[4][4]

Note: This data is for illustrative purposes with a different heterocyclic system to highlight the general reactivity trend.

Sonogashira Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki coupling, the reaction with aryl iodides is typically more facile and efficient than with aryl bromides. The higher reactivity of the C-I bond facilitates the rate-determining oxidative addition step, often leading to higher yields and accommodating a broader range of substrates.

FeatureRepresentative Aryl Iodide CouplingRepresentative Aryl Bromide Coupling
Aryl Halide 9-Bromo-10-iodo-anthracene9-Bromo-10-ethynyl-anthracene
Alkyne PhenylacetyleneTrimethylsilylacetylene
Catalyst System Pd(PPh₃)₄ / CuIPd(PPh₃)₄ / CuI
Base / Solvent DIPA / TolueneDIPA / Toluene
Temperature 55 °C80 °C
Time 20 h20 h
Yield 74% (at Iodo position)66% (at Bromo position)
Reference[5][6][5][6]

Note: This data illustrates the selective, more facile reaction at the iodo- position compared to the bromo- position on the same molecule.

Experimental Protocols

Synthesis of 1,4-Dibromo-2,3,5,6-tetramethylbenzene

Materials:

  • 1,2,4,5-tetramethylbenzene (durene)

  • Dichloromethane (CH₂Cl₂)

  • Iodine (I₂)

  • Bromine (Br₂)

  • 5 M Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Dissolve 1,2,4,5-tetramethylbenzene (e.g., 25.0 g, 0.18 mol) in dichloromethane (150 mL) in a dry three-necked flask equipped with a stirrer.

  • Add iodine (e.g., 1.0 g, 3.94 mmol) to the solution as a catalyst.

  • Under stirring, add a solution of bromine (e.g., 24 mL, 0.47 mol) in dichloromethane (100 mL) dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 1.5 hours.

  • Cool the mixture to room temperature and quench the reaction by adding 5 M aqueous sodium hydroxide (50 mL).

  • Collect the solid product by filtration, wash thoroughly with deionized water, and dry to obtain 1,4-dibromo-2,3,5,6-tetramethylbenzene. A typical yield is around 93%.[3]

dot

Dibromo_Synthesis_Workflow start Start dissolve Dissolve Durene & I₂ in CH₂Cl₂ start->dissolve add_br2 Add Br₂ solution dropwise dissolve->add_br2 reflux Reflux for 1.5h add_br2->reflux quench Cool & Quench with NaOH(aq) reflux->quench filter_wash Filter, Wash & Dry quench->filter_wash product Product: Dibromodurene filter_wash->product

Caption: Workflow for the synthesis of 1,4-dibromodurene.

Synthesis of this compound (Representative Protocol)

Materials:

  • 1,2,4,5-tetramethylbenzene (durene)

  • Iodine (I₂)

  • Periodic acid (H₅IO₆)

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

  • Sodium bisulfite solution

  • Water

Procedure:

  • In a reaction flask, combine durene, iodine, periodic acid, and glacial acetic acid.

  • With stirring, slowly add concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture (e.g., to 65-75 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture and pour it into an ice-water mixture.

  • Decolorize the mixture by adding a saturated solution of sodium bisulfite.

  • Collect the precipitated solid by filtration, wash with water until neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • Dihalotetramethylbenzene (diiodo- or dibromo-)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water or DME/Water)

Procedure:

  • To a Schlenk flask, add the dihalotetramethylbenzene (1.0 equiv), arylboronic acid (2.2-2.5 equiv), and base (e.g., 4.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Add the palladium catalyst (e.g., 1-5 mol%).

  • Heat the reaction mixture (typically 80-100 °C) with vigorous stirring for the required time (monitoring by TLC/GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

The choice between diiodo- and dibromo-tetramethylbenzene as a synthetic intermediate is a trade-off between reactivity and cost/stability.

  • This compound is the more reactive substrate, particularly in palladium-catalyzed cross-coupling reactions. Its use can lead to higher yields, shorter reaction times, and the ability to perform couplings under milder conditions, which is crucial for the synthesis of sensitive or complex molecules.

  • 1,4-Dibromo-2,3,5,6-tetramethylbenzene is generally less reactive, often requiring higher temperatures, longer reaction times, or more active (and potentially more expensive) catalyst systems to achieve comparable results. However, it is often more readily available and less expensive than its diiodo counterpart.

For drug development professionals and researchers focused on efficiency and the synthesis of complex targets, the superior reactivity of diiododurene often justifies its use. For process chemistry where cost is a primary driver and the subsequent coupling conditions can be optimized, dibromodurene remains a viable and economical alternative.

References

Unveiling the Halogen Bonding Landscape: A Comparative Analysis of Diiododurene and Other Donors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of diiododurene's halogen bonding capabilities reveals its position among a diverse array of halogen bond donors. Through a compilation of experimental data, this guide provides a quantitative comparison of halogen bond strengths, offering valuable insights for researchers in supramolecular chemistry, materials science, and drug development.

Halogen bonding, a non-covalent interaction involving a halogen atom with an electrophilic region (σ-hole) and a Lewis base, has emerged as a powerful tool in crystal engineering and the design of functional materials. The strength of this interaction is highly dependent on the nature of the halogen bond donor. This guide focuses on diiododurene (1,4-diiodo-2,3,5,6-tetramethylbenzene) and compares its halogen bond donor strength with other prominent iodine-based donors, utilizing pyridine as a common halogen bond acceptor for a standardized comparison.

Quantitative Comparison of Halogen Bond Donor Strength

The strength of halogen bonding in solution is commonly quantified by the association constant (Ka), which can be determined experimentally, most notably through Nuclear Magnetic Resonance (NMR) titration. A higher Ka value indicates a stronger interaction between the halogen bond donor and the acceptor. The following table summarizes the association constants for the formation of 1:1 complexes between various iodine-based halogen bond donors and pyridine in solution.

Halogen Bond DonorAssociation Constant (Ka) [M-1]Solvent
Diiododurene Data not available-
1,4-DiiodobenzeneData not available-
1,4-Diiodotetrafluorobenzene (1,4-DITFB)~750[1]C6F6
1,3,5-Trifluoro-2,4,6-triiodobenzene (TFTIB)Strong interaction noted, quantitative Ka with pyridine not specified-
Iodopentafluorobenzene (IPFB)2.67[2]Not specified
1,4-Diaryl-5-iodo-1,2,3-triazole1.67[2]Not specified
Iodo-perfluoroalkanesInteraction with pyridine confirmed[2][3]Various

The electron-withdrawing fluorine atoms in perfluorinated donors like 1,4-DITFB and TFTIB significantly enhance the positive character of the σ-hole on the iodine atoms, leading to stronger halogen bonds.[4] This is reflected in the high association constant observed for 1,4-DITFB. While quantitative data for diiododurene is lacking, the electron-donating nature of the methyl groups on the durene ring is expected to result in a weaker halogen bond compared to its perfluorinated counterparts.

Experimental Protocols

The determination of association constants for halogen-bonded complexes in solution is predominantly carried out using NMR titration. This technique involves the incremental addition of a guest molecule (the halogen bond donor) to a solution of a host molecule (the halogen bond acceptor, in this case, pyridine) of known concentration, while monitoring the changes in the chemical shifts of specific nuclei (e.g., 1H, 19F, or 13C).

General Protocol for 1H NMR Titration:
  • Sample Preparation:

    • Prepare a stock solution of the halogen bond donor (e.g., diiododurene) of a known high concentration in a suitable deuterated solvent (e.g., CDCl3 or C6D6).

    • Prepare a solution of the halogen bond acceptor (pyridine) at a fixed, known concentration in the same deuterated solvent. This concentration should be chosen so that the change in chemical shift upon addition of the donor is significant.

  • NMR Data Acquisition:

    • Acquire a 1H NMR spectrum of the pure pyridine solution.

    • Add a small, known aliquot of the donor stock solution to the pyridine solution.

    • Acquire a 1H NMR spectrum after each addition, ensuring the sample is thoroughly mixed and has reached thermal equilibrium.

    • Continue the additions until the chemical shift of the monitored pyridine proton(s) no longer changes significantly, indicating saturation of the binding.

  • Data Analysis:

    • Monitor the chemical shift (δ) of one or more protons on the pyridine molecule that are sensitive to the halogen bonding interaction.

    • Plot the change in chemical shift (Δδ = δobs - δfree) against the concentration of the added donor.

    • The resulting binding isotherm is then fitted to a suitable binding model (e.g., a 1:1 binding model) using non-linear regression analysis to calculate the association constant (Ka).

The following equation is commonly used for fitting the data for a 1:1 complex:

Δδ = Δδmax * (([D]0 + [A]0 + 1/Ka) - √((([D]0 + [A]0 + 1/Ka)2 - 4[D]0[A]0))) / (2[A]0)

Where:

  • Δδ is the observed change in chemical shift.

  • Δδmax is the change in chemical shift at saturation.

  • [D]0 is the total concentration of the donor.

  • [A]0 is the total concentration of the acceptor.

  • Ka is the association constant.

Logical Workflow for Halogen Bond Strength Comparison

The process of comparing the halogen bond strength of different donors can be visualized as a systematic workflow.

HalogenBondComparison cluster_donors Select Halogen Bond Donors cluster_acceptor Select Common Acceptor cluster_experiment Experimental Determination cluster_results Comparative Analysis Diiododurene Diiododurene NMR_Titration NMR Titration Diiododurene->NMR_Titration Donor_A 1,4-DITFB Donor_A->NMR_Titration Donor_B TFTIB Donor_B->NMR_Titration Donor_C Other Donors Donor_C->NMR_Titration Pyridine Pyridine Pyridine->NMR_Titration Data_Analysis Data Analysis (Binding Isotherm Fitting) NMR_Titration->Data_Analysis Ka_Table Association Constant (Ka) Table Data_Analysis->Ka_Table Strength_Ranking Ranking of Donor Strength Ka_Table->Strength_Ranking

Figure 1. Workflow for comparing halogen bond donor strengths.

This logical flow illustrates the key steps, from the selection of donor and acceptor molecules to the experimental determination of association constants and the final comparative analysis of halogen bond strengths. This systematic approach ensures a reliable and objective comparison.

References

Performance Showdown: Diiododurene-Based COFs vs. Alternative Linkers in Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Covalent Organic Frameworks (COFs) is crucial for researchers and scientists in materials science and drug development to select the optimal framework for their specific applications. While a direct, comprehensive comparison of diiododurene-based Covalent Organic Frameworks (COFs) is challenging due to limited published data, this guide provides a comparative overview of iodine-containing COFs against prominent alternatives, such as those based on pyrene and tetraphenylethylene linkers. The focus will be on their performance in key application areas like iodine capture and photocatalysis.

The choice of organic linker is a critical determinant of the physicochemical properties and, consequently, the performance of a COF. Linkers dictate the pore size, surface area, stability, and electronic properties of the resulting framework. While diiododurene as a linker is not extensively documented in performance studies, the broader class of halogenated, and specifically iodinated, linkers offers unique properties that can be contrasted with popular non-halogenated linkers.

Structural Comparison of Linkers

The structural and electronic differences between linkers are fundamental to the resulting COF properties. Iodine-containing linkers, such as a hypothetical diiododurene building block, introduce heavy atoms that can influence properties like charge transport and interaction with guest molecules. In contrast, linkers like pyrene and tetraphenylethylene (TPE) are known for their extended π-conjugation and photoluminescent properties.

Linker_Comparison cluster_iodine Iodine-Containing Linker cluster_pyrene Pyrene-Based Linker cluster_tpe TPE-Based Linker Iodine_Linker Diiododurene (Hypothetical Building Block) Pyrene_Linker 1,3,6,8-Tetrakis(4-aminophenyl)pyrene TPE_Linker Tetrakis(4-aminophenyl)ethylene

Figure 1: Structural comparison of linker types.

Performance in Iodine Capture

The capture of radioactive iodine is a critical application in nuclear waste management. The performance of various COFs in this application is summarized below. It is observed that COFs with high surface areas and specific functionalities, such as nitrogen-rich and electron-rich frameworks, tend to exhibit superior iodine uptake capacities.

COF NameLinker TypeBET Surface Area (m²/g)Iodine Uptake Capacity (g/g)Reference
TPB-TMPD-COFImine-based10904.75[1][2]
SJ-COFNot SpecifiedNot Specified8.52[3]
YA-COFNot SpecifiedNot Specified8.12[3]
AA-COFNot SpecifiedNot Specified7.01[3]
TAPT-COFThiophene-based1141Not Specified[4]
TAB-COFThiophene-based13782.81[4]
TTF-based COFsTetrathiafulvaleneup to 2359up to 8.19[5]

Performance in Photocatalysis

Photocatalysis is a promising application for COFs in areas such as hydrogen production and degradation of organic pollutants. The performance is highly dependent on the linker's ability to absorb light and facilitate charge separation and transport. Pyrene and TPE-based COFs are particularly well-suited for these applications due to their excellent photophysical properties.

COF NameLinker TypeApplicationPerformance MetricValueReference
Py-TPA-CMPPyreneHydrogen EvolutionH₂ evolution rate19,200 µmol h⁻¹ g⁻¹
Py-COF-3 (AC)PyreneHydrogen EvolutionH₂ evolution rate19.6 mmol g⁻¹ h⁻¹
TFP-TPTPh COFTriazine-basedPollutant DegradationRhodamine B degradation97.02% in 90 min
sp²-CTF₇₂Triazine-basedPollutant DegradationMethylene blue degradation99.80% in 30 min

Experimental Protocols

General Synthesis of an Imine-Linked COF (Solvothermal Method)

A typical solvothermal synthesis method is employed for the creation of imine-linked COFs.

COF_Synthesis_Workflow cluster_synthesis COF Synthesis Workflow Monomers Monomer A (e.g., Aldehyde) + Monomer B (e.g., Amine) Mixing Mix & Sonicate Monomers->Mixing Solvent Solvent Mixture (e.g., mesitylene/dioxane) Solvent->Mixing Catalyst Aqueous Acetic Acid (Catalyst) Catalyst->Mixing Sealing Seal in Pyrex Tube Mixing->Sealing Heating Heat at 120°C for 3 days Sealing->Heating Isolation Isolate Precipitate by Filtration Heating->Isolation Washing Wash with Organic Solvents Isolation->Washing Drying Dry under Vacuum at 120°C Washing->Drying COF_Product Crystalline COF Powder Drying->COF_Product

Figure 2: General solvothermal synthesis workflow for COFs.

Procedure:

  • In a Pyrex tube, the aldehyde-based monomer and the amine-based monomer are mixed in a suitable solvent system, which often includes a mixture of a high-boiling point aromatic solvent (e.g., mesitylene) and a more polar solvent (e.g., 1,4-dioxane).

  • An aqueous solution of acetic acid is typically added as a catalyst to promote the reversible imine condensation reaction.

  • The mixture is sonicated to ensure homogeneity.

  • The Pyrex tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.

  • The sealed tube is heated in an oven at a specific temperature (commonly 120 °C) for several days (typically 3 days) to allow for the formation of a crystalline product.

  • After cooling to room temperature, the solid precipitate is collected by filtration.

  • The collected solid is thoroughly washed with various organic solvents (e.g., acetone, tetrahydrofuran) to remove any unreacted monomers and oligomers.

  • The final COF product is dried under vacuum at an elevated temperature (e.g., 120 °C) to yield a crystalline powder.

Evaluation of Photocatalytic Activity

Hydrogen Evolution:

  • A known amount of the COF photocatalyst is suspended in a mixed aqueous solution containing a sacrificial electron donor (e.g., ascorbic acid or triethanolamine).

  • A co-catalyst, such as platinum, is often added to enhance the hydrogen evolution reaction.

  • The suspension is placed in a sealed photoreactor and purged with an inert gas (e.g., argon) to remove air.

  • The reactor is irradiated with a light source (e.g., a 300 W Xe lamp with a specific cutoff filter) while being stirred continuously.

  • The amount of hydrogen gas produced is quantified using a gas chromatograph equipped with a thermal conductivity detector.

Pollutant Degradation:

  • The COF photocatalyst is dispersed in an aqueous solution of the target organic pollutant (e.g., rhodamine B, methylene blue).

  • The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium.

  • The mixture is then exposed to a light source (e.g., a solar simulator or a specific wavelength LED).

  • Aliquots of the solution are taken at regular intervals, and the photocatalyst is removed by centrifugation or filtration.

  • The concentration of the pollutant in the supernatant is determined using UV-Vis spectroscopy by monitoring the change in its characteristic absorption peak.

Conclusion

The selection of a linker for COF synthesis is a critical step that dictates the material's properties and its suitability for a particular application. While diiododurene-based COFs remain an under-explored area, the broader class of iodine-containing COFs shows significant promise for applications such as iodine capture, leveraging the strong interactions between iodine and the electron-rich frameworks. For photocatalytic applications, pyrene and tetraphenylethylene-based COFs have demonstrated exceptional performance due to their inherent photophysical properties. Further research into novel linkers, including diiododurene, is warranted to expand the functional landscape of Covalent Organic Frameworks.

References

Reactivity of Aryl Iodides in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide coupling partner is a critical parameter that profoundly influences reaction efficiency, scope, and conditions. This guide provides an objective, data-driven comparison of the reactivity of aryl iodides against other aryl halides in key cross-coupling reactions, offering insights for rational substrate selection and reaction optimization.

The superior reactivity of aryl iodides is a well-established principle in cross-coupling chemistry. This heightened reactivity stems from the inherent properties of the carbon-iodine (C-I) bond. Being the longest and weakest of the carbon-halogen bonds, the C-I bond is more susceptible to cleavage during the rate-determining oxidative addition step in most palladium-catalyzed cross-coupling cycles. This translates to faster reaction rates, often allowing for the use of milder reaction conditions and lower catalyst loadings compared to their bromide and chloride counterparts. The general reactivity trend for aryl halides in these reactions is overwhelmingly: I > OTf > Br > Cl .[1][2][3]

Comparative Performance in Key Cross-Coupling Reactions

The enhanced reactivity of aryl iodides is consistently observed across a spectrum of widely used cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forges a C-C bond between an organoboron reagent and an organic halide, is a cornerstone of biaryl synthesis. Aryl iodides are highly effective substrates in this reaction, often affording excellent yields under mild conditions. While aryl bromides are also widely used, they typically require higher temperatures or more activated catalyst systems.[4][5] Aryl chlorides are the most challenging substrates, necessitating specialized ligands and more forcing conditions to achieve comparable results.[6]

Interestingly, while aryl iodides generally exhibit higher reactivity, some studies have noted inefficient couplings at lower temperatures (~50 °C) with certain palladium/phosphine catalyst systems, suggesting that factors beyond oxidative addition can influence the overall reaction efficiency.[7][8]

Heck Reaction

In the Heck reaction, an alkene is coupled with an aryl or vinyl halide. Aryl iodides are the most reactive substrates, readily undergoing oxidative addition to the palladium catalyst.[9][10] This high reactivity allows for a broader substrate scope and often proceeds under milder conditions than with aryl bromides.[11] The oxidative addition of the aryl halide to the Pd(0) catalyst is generally the rate-determining step, and the ease of this step follows the trend I > OTf > Br >> Cl.[12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Due to the high reactivity of the C-I bond, aryl iodides are excellent substrates for this transformation, frequently enabling the reaction to proceed at room temperature with high efficiency and yields.[2][13] This allows for selective coupling of an aryl iodide in the presence of an aryl bromide by controlling the reaction temperature.[1][2]

Quantitative Data Summary

The following table summarizes representative data from the literature, highlighting the superior performance of aryl iodides in various cross-coupling reactions compared to other aryl halides.

Cross-Coupling ReactionAryl Halide SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Sonogashira Coupling 1-IodonaphthaleneNiCl₂(dppp)K₃PO₄1,4-dioxane604895[14]
Sonogashira Coupling 1-BromonaphthaleneNiCl₂(dppp)K₃PO₄1,4-dioxane604892[14]
Suzuki Coupling DNA-conjugated Aryl IodideNa₂PdCl₄/sSPhosK₂CO₃H₂O:ACN (4:1)3728Good to Excellent[15]
Suzuki Coupling DNA-conjugated Aryl BromideNa₂PdCl₄/sSPhosK₂CO₃H₂O:ACN (4:1)372841[15]
Suzuki Coupling DNA-conjugated Aryl ChlorideNa₂PdCl₄/sSPhosK₂CO₃H₂O:ACN (4:1)37283[15]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura and Sonogashira cross-coupling reactions utilizing aryl iodides.

General Procedure for Ligand-Free Suzuki-Miyaura Coupling

A mixture of the aryl iodide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in a suitable solvent such as a water-in-oil microemulsion (WEB) (3 mL) is stirred at room temperature for the indicated time.[16] Following the reaction, the mixture is extracted with an organic solvent (e.g., diethyl ether, 4 x 10 mL). The combined organic layers are then purified by column chromatography on silica gel to yield the desired biaryl product.[16]

General Procedure for Palladium/Copper Co-catalyzed Sonogashira Coupling

To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).[1][14] Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane) and an amine base (e.g., diisopropylamine or triethylamine, 7.0 eq) are then added via syringe.[1][14] Finally, the terminal alkyne (1.1 - 1.5 eq) is added, and the reaction mixture is stirred at the desired temperature (room temperature to 100 °C).[13][14] Reaction progress is monitored by TLC or GC/MS. Upon completion, the reaction is quenched (e.g., with aqueous NH₄Cl), extracted with an organic solvent, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified by column chromatography.[1][13][14]

Visualizing the Chemistry

To further elucidate the processes discussed, the following diagrams illustrate the fundamental reaction mechanisms and workflows.

Cross_Coupling_Catalytic_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX Ar-X ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition PdII_ArNu Ar-Pd(II)Ln-Nu PdII_ArX->PdII_ArNu Nu-M NuM Nucleophile (Nu-M) Trans Transmetalation PdII_ArNu->Pd0 Ar-Nu ArNu Product (Ar-Nu) RedElim Reductive Elimination Reactivity_Comparison cluster_0 Title Aryl Halide Reactivity in Oxidative Addition Iodide Aryl Iodide (Ar-I) Bromide Aryl Bromide (Ar-Br) Iodide->Bromide Faster Chloride Aryl Chloride (Ar-Cl) Bromide->Chloride Faster Reactivity Decreasing Reactivity Sonogashira_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Aryl Iodide, Catalysts, Base, Solvent Setup->Reagents Alkyne Add Terminal Alkyne Reagents->Alkyne Reaction Stir at Specified Temperature Alkyne->Reaction Monitoring Monitor Progress (TLC, GC/MS) Reaction->Monitoring Workup Workup (Quench, Extract, Dry) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis

References

A Comparative Guide to Polymers Derived from 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of polymers synthesized from 1,4-diiodo-2,3,5,6-tetramethylbenzene with alternative polymeric structures, supported by experimental data.

This guide provides a comparative analysis of the properties of polymers derived from this compound. The introduction of four methyl groups onto the phenylene backbone significantly influences the physicochemical properties of the resulting polymers when compared to their unsubstituted counterparts. This guide will delve into the characterization of three key classes of polymers: poly(p-phenylene), poly(p-phenylene vinylene), and poly(p-phenylene ethynylene), highlighting the impact of the tetramethyl substitution.

Comparison of Polymer Properties

The following tables summarize the key performance indicators for polymers with and without the 2,3,5,6-tetramethylphenylene unit. These properties are critical for determining the suitability of these materials for various applications, including as organic electronics, sensors, and platforms for drug delivery.

Poly(p-phenylene) and its Derivatives

Poly(p-phenylene) (PPP) and its derivatives are a class of polymers known for their high thermal stability and electrical conductivity upon doping. The introduction of methyl groups can enhance solubility but may also affect thermal properties. A pertinent comparison can be made with poly(p-phenylenediamine), which shares a similar backbone structure.

PropertyPoly(2,3,5,6-tetramethyl-p-phenylenediamine) (P(tMe-pPD))Poly(p-phenylenediamine) (P(pPD))
Molecular Weight (Mn) Data not readily availableData not readily available
Polydispersity Index (PDI) Data not readily availableData not readily available
Initial Decomposition Temp. (T0) 180–250 °C[1]Higher than P(tMe-pPD)[1]
Temp. for 10% Weight Loss (T10) 280–320 °C[1]Higher than P(tMe-pPD)[1]
Char Yield at 600°C 22–57%[1]Higher than P(tMe-pPD)[1]
Solubility Improved solubility in many solvents compared to P(pPD)[1]Slightly soluble in most common organic solvents[1]
Crystallinity Lower crystalline structure than poly(2,5-dimethyl-p-phenylenediamine)[1]Crystalline transitions observed[1]
Poly(p-phenylene vinylene) and its Derivatives

Poly(p-phenylene vinylene) (PPV) and its derivatives are widely studied for their electroluminescent properties. The tetramethyl substitution is expected to influence the polymer's conformation and, consequently, its optical and thermal properties.

PropertyPoly(2,3,5,6-tetramethyl-p-phenylenevinylene) (PTMPV)Unsubstituted Poly(p-phenylene vinylene) (PPV)
Molecular Weight (Mn) Data not readily availableTypically low (5-10 repeat units) for step-growth methods; higher for precursor routes
Polydispersity Index (PDI) Data not readily availableVaries with synthesis method
Decomposition Temperature Expected to be high due to rigid backboneHighly stable[2]
Glass Transition Temp. (Tg) Data not readily availableNot typically observed due to rigidity
UV-Vis Absorption (λmax) Data not readily available~400-420 nm[2]
Photoluminescence Emission (λmax) Data not readily available~520-551 nm (yellow-green)[2]
Poly(p-phenylene ethynylene) and its Derivatives

Poly(p-phenylene ethynylene) (PPE) and its derivatives are another class of conjugated polymers with applications in organic electronics. The steric hindrance from the methyl groups in the tetramethyl-substituted variant would likely affect the planarity of the polymer chain.

PropertyPoly(2,3,5,6-tetramethyl-p-phenyleneethynylene) (PTMPE)Unsubstituted Poly(p-phenylene ethynylene) (PPE)
Molecular Weight (Mn) Data not readily availableVaries with synthesis method
Polydispersity Index (PDI) Data not readily availableVaries with synthesis method
Decomposition Temperature Expected to be highHigh thermal stability
Glass Transition Temp. (Tg) Data not readily availableNot typically observed
UV-Vis Absorption (λmax) Data not readily availableStrong absorption assigned to the π-π* transition[3]
Photoluminescence Emission (λmax) Data not readily availableEmission peak with a shoulder due to vibronic coupling[3]

Experimental Protocols

Detailed methodologies for the synthesis of these classes of polymers are provided below. These protocols are based on established polymerization reactions for analogous monomers.

Synthesis of Poly(2,3,5,6-tetramethyl-p-phenylene) via Suzuki Polycondensation

This method involves the palladium-catalyzed cross-coupling of a diiodo-monomer with a diboronic acid or ester.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., aqueous sodium carbonate or potassium carbonate)

  • Organic solvent (e.g., Toluene, DMF)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound and 1,4-phenylenediboronic acid in the chosen organic solvent.

  • Add the aqueous base solution to the reaction mixture.

  • Degas the mixture by bubbling with argon for 20-30 minutes.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (typically 80-100 °C) and stir vigorously for 24-48 hours.

  • After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash with methanol and water, and dry under vacuum.

Synthesis of Poly(2,3,5,6-tetramethyl-p-phenylenevinylene) via Gilch Polymerization

The Gilch reaction is a common method for synthesizing PPV derivatives from bis(halomethyl)benzene monomers. While the direct polymerization from the diiodo-monomer is not a Gilch reaction, a related precursor, 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene, would be used.

Materials:

  • 1,4-Bis(chloromethyl)-2,3,5,6-tetramethylbenzene

  • Strong base (e.g., potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve 1,4-bis(chloromethyl)-2,3,5,6-tetramethylbenzene in the anhydrous solvent.

  • Cool the solution to 0 °C.

  • Slowly add a solution of potassium tert-butoxide in the same solvent to the monomer solution with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours. The polymer will precipitate from the solution.

  • Quench the reaction by adding a small amount of methanol.

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Synthesis of Poly(2,3,5,6-tetramethyl-p-phenyleneethynylene) via Sonogashira Polycondensation

This reaction couples a diiodo-monomer with a diethynyl-monomer in the presence of palladium and copper catalysts.

Materials:

  • This compound

  • 1,4-Diethynylbenzene

  • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) salt (e.g., Copper(I) iodide)

  • Amine base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., Toluene, THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, 1,4-diethynylbenzene, the palladium catalyst, and the copper(I) salt.

  • Add the solvent and the amine base.

  • Degas the mixture by bubbling with argon for 20-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and stir for 24-48 hours.

  • After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical reactions described in the experimental protocols.

Suzuki_Polycondensation Monomer1 1,4-Diiodo- 2,3,5,6-tetramethylbenzene Catalyst Pd(0) Catalyst + Base Monomer1->Catalyst Monomer2 1,4-Phenylene- diboronic acid Monomer2->Catalyst Polymer Poly(2,3,5,6-tetramethyl- p-phenylene) Catalyst->Polymer

Caption: Suzuki Polycondensation for Poly(p-phenylene) Synthesis.

Gilch_Polymerization Monomer 1,4-Bis(chloromethyl)- 2,3,5,6-tetramethylbenzene Base Strong Base (e.g., KOtBu) Monomer->Base Intermediate Quinodimethane Intermediate Base->Intermediate Elimination Polymer Poly(2,3,5,6-tetramethyl- p-phenylenevinylene) Intermediate->Polymer Polymerization

Caption: Gilch Polymerization for Poly(p-phenylenevinylene) Synthesis.

Sonogashira_Polycondensation Monomer1 1,4-Diiodo- 2,3,5,6-tetramethylbenzene Catalyst Pd(0) / Cu(I) Catalysts + Amine Base Monomer1->Catalyst Monomer2 1,4-Diethynylbenzene Monomer2->Catalyst Polymer Poly(2,3,5,6-tetramethyl- p-phenyleneethynylene) Catalyst->Polymer

Caption: Sonogashira Coupling for Poly(p-phenyleneethynylene) Synthesis.

References

Safety Operating Guide

Essential Protective Measures for Handling 1,4-Diiodo-2,3,5,6-tetramethylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a detailed operational plan for the safe handling of 1,4-Diiodo-2,3,5,6-tetramethylbenzene (CAS No. 3268-21-1), with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). While some suppliers classify this compound as not hazardous under OSHA and WHMIS regulations, others indicate potential for skin, eye, and respiratory irritation.[1][2][3] Therefore, a cautious and comprehensive approach to PPE is not just recommended, but essential.

Understanding the Risks: A Cautious Approach

This compound is a solid, typically in crystal or powder form.[1] The primary routes of potential exposure are inhalation of dust particles, skin contact, and eye contact. Although one Safety Data Sheet (SDS) from TCI America indicates that the compound is not classifiable as hazardous, other chemical suppliers suggest it may cause skin, eye, and respiratory irritation (Hazard Statements H315, H319, H335).[1][2][3] This discrepancy necessitates a risk assessment that prioritizes safety and assumes the potential for these hazards. Adopting a conservative stance by implementing robust protective measures is a cornerstone of responsible laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the essential PPE for handling this compound, designed to mitigate the risks of irritation and contamination.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields.Protects against airborne particles and accidental splashes that could cause serious eye irritation.[2][3]
Hand Protection Nitrile or other compatible chemical-resistant gloves.Prevents direct skin contact, which may cause irritation.[2]
Body Protection A standard laboratory coat.Protects personal clothing from contamination with the chemical powder.
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of airborne dust particles that may cause respiratory irritation.[2][3]

Procedural Workflow for Donning and Doffing PPE

The following diagram outlines the logical sequence for putting on and taking off PPE to prevent cross-contamination. Adherence to this workflow is critical for maintaining a safe laboratory environment.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Diiodo-2,3,5,6-tetramethylbenzene
Reactant of Route 2
1,4-Diiodo-2,3,5,6-tetramethylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.